molecular formula C29H34F3N3O6 B1248720 INCB3344 CAS No. 709018-37-1

INCB3344

Cat. No.: B1248720
CAS No.: 709018-37-1
M. Wt: 577.6 g/mol
InChI Key: MZEOSVPWMSEFPW-XYCDVDSTSA-N
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Description

INCB3344, also known as this compound, is a useful research compound. Its molecular formula is C29H34F3N3O6 and its molecular weight is 577.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-[[(3S,4S)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34F3N3O6/c1-2-39-25-16-35(21-8-10-28(38,11-9-21)19-6-7-23-24(13-19)41-17-40-23)15-22(25)34-26(36)14-33-27(37)18-4-3-5-20(12-18)29(30,31)32/h3-7,12-13,21-22,25,38H,2,8-11,14-17H2,1H3,(H,33,37)(H,34,36)/t21?,22-,25-,28?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEOSVPWMSEFPW-XYCDVDSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1CN(C[C@@H]1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34F3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701100838
Record name rel-N-[2-[[(3R,4R)-1-[cis-4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701100838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

577.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1285539-85-6
Record name rel-N-[2-[[(3R,4R)-1-[cis-4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701100838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

INCB3344: A Technical Guide to its Mechanism of Action as a CCR2 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action of INCB3344, a potent and selective small molecule antagonist of the C-C chemokine receptor type 2 (CCR2). The information presented herein is compiled from preclinical pharmacological studies and is intended to serve as a comprehensive resource for researchers in immunology, inflammation, and drug discovery.

Core Mechanism of Action: CCR2 Antagonism

This compound functions as a direct antagonist of CCR2, a key receptor in the inflammatory cascade. Its primary mechanism involves binding to CCR2 and competitively inhibiting the interaction of the receptor with its cognate ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[1] This blockade of the CCL2/CCR2 signaling axis is central to the pharmacological effects of this compound.

The binding of CCL2 to CCR2 on the surface of monocytes and macrophages triggers a conformational change in the receptor, initiating a cascade of intracellular signaling events. These events culminate in chemotaxis, the directed migration of these immune cells to sites of inflammation.[1][2] By preventing the initial ligand-receptor interaction, this compound effectively abrogates these downstream signaling pathways and the subsequent cellular responses.

The key outcomes of this compound's mechanism of action include:

  • Inhibition of Monocyte and Macrophage Migration: By blocking CCL2-mediated chemotaxis, this compound reduces the influx of inflammatory monocytes and macrophages into tissues.[2][3][4] This has been demonstrated in various preclinical models of inflammation.[2][4]

  • Modulation of Inflammatory Responses: Macrophages play a pivotal role in orchestrating inflammatory reactions. By limiting their recruitment, this compound can substantially attenuate tissue inflammation.[2][4]

  • Therapeutic Potential in Inflammatory Diseases: The central role of the CCL2/CCR2 axis in various inflammatory conditions suggests the therapeutic utility of CCR2 antagonists like this compound. Preclinical studies have shown its efficacy in models of multiple sclerosis (experimental autoimmune encephalomyelitis) and inflammatory arthritis.[2][4]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized across multiple species and assay formats. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

Species/ReceptorAssay TypeIC50 (nM)
Human CCR2 (hCCR2)Binding Antagonism5.1[5][6][7]
Human CCR2 (hCCR2)Chemotaxis Antagonism3.8[5][6][7]
Mouse CCR2 (mCCR2)Binding Antagonism9.5[5][6][7]
Mouse CCR2 (mCCR2)Chemotaxis Antagonism7.8[5][6][7]
Mouse MonocytesCCL2 Binding Inhibition10[2][3]
Mouse MonocytesERK Phosphorylation Inhibition3-10[3][8]
Rat CCR2Binding Antagonism7.3[6]
Rat CCR2Chemotaxis Antagonism2.7[6]
Cynomolgus CCR2Binding Antagonism16[6]
Cynomolgus CCR2Chemotaxis Antagonism6.2[6]

Table 2: Selectivity and Pharmacokinetic Profile

ParameterValue
Selectivity vs. other GPCRs>100-fold[2][3][7]
Selectivity vs. murine CCR1 and CCR5>1 µM and >3 µM, respectively[5]
Oral Bioavailability (Mice)47%[5]
hERG Activity (IC50)13 µM[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

INCB3344_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds This compound This compound This compound->CCR2 Blocks G_Protein G-Protein Activation CCR2->G_Protein Activates ERK_Phos ERK Phosphorylation G_Protein->ERK_Phos Leads to Chemotaxis Chemotaxis ERK_Phos->Chemotaxis Promotes Inflammation Macrophage Infiltration & Inflammation Chemotaxis->Inflammation Drives

Figure 1: Mechanism of action of this compound as a CCR2 antagonist.

Experimental_Workflow Start Start: Compound Discovery Binding_Assay In Vitro Binding Assay (e.g., Radioligand Binding) Start->Binding_Assay Functional_Assay In Vitro Functional Assays (e.g., Chemotaxis, Calcium Flux) Binding_Assay->Functional_Assay Signaling_Assay Downstream Signaling Assay (e.g., ERK Phosphorylation) Functional_Assay->Signaling_Assay Selectivity_Screen Selectivity Screening (Panel of GPCRs) Signaling_Assay->Selectivity_Screen PK_Studies Pharmacokinetic Studies (e.g., Oral Bioavailability in Rodents) Selectivity_Screen->PK_Studies In_Vivo_Efficacy In Vivo Efficacy Models (e.g., DTH, EAE, Arthritis) PK_Studies->In_Vivo_Efficacy End End: Candidate Selection In_Vivo_Efficacy->End

Figure 2: Experimental workflow for characterizing a CCR2 antagonist.

Detailed Experimental Protocols

The following are descriptions of key experimental methodologies used to characterize this compound, based on published literature.

Receptor Binding Assay
  • Objective: To determine the affinity of this compound for the CCR2 receptor.

  • Cell Line: A murine monocyte cell line, WEHI-274.1, endogenously expressing CCR2, is often utilized.[6]

  • Procedure:

    • Cells (e.g., 5x10^5) are incubated with varying concentrations of this compound.

    • A constant concentration of radiolabeled CCL2 (e.g., 125I-labeled mCCL2) is added to the cell suspension.

    • The mixture is incubated at room temperature for a defined period (e.g., 30 minutes) to allow for competitive binding.

    • Non-specific binding is determined by adding a high concentration of unlabeled CCL2 in a parallel set of experiments.

    • The cells are then harvested, and the amount of bound radioligand is quantified using a gamma counter.

    • The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled CCL2 is determined and reported as the IC50 value.[8]

Chemotaxis Assay
  • Objective: To assess the functional ability of this compound to block CCL2-induced cell migration.

  • Cell Line: WEHI-274.1 cells or primary monocytes are suitable for this assay.

  • Procedure:

    • A chemotaxis chamber (e.g., a Boyden chamber with a porous membrane) is used.

    • The lower chamber is filled with media containing a chemoattractant concentration of CCL2.

    • The upper chamber is seeded with cells that have been pre-incubated with varying concentrations of this compound.

    • The chamber is incubated for a period to allow for cell migration through the membrane towards the chemoattractant.

    • The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.

    • The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the number of migrated cells compared to the vehicle control.

ERK Phosphorylation Assay
  • Objective: To measure the effect of this compound on a key downstream signaling event following CCR2 activation.

  • Cell Line: Cells expressing CCR2, such as WEHI-274.1.

  • Procedure:

    • Cells are serum-starved to reduce basal levels of ERK phosphorylation.

    • The cells are then pre-treated with various concentrations of this compound.

    • The cells are subsequently stimulated with CCL2 for a short period (e.g., 5 minutes) to induce ERK phosphorylation.

    • The reaction is stopped, and cell lysates are prepared.

    • The levels of phosphorylated ERK (p-ERK) and total ERK are determined by Western blotting or a quantitative immunoassay (e.g., ELISA).

    • The ratio of p-ERK to total ERK is calculated, and the IC50 value is determined as the concentration of this compound that inhibits 50% of the CCL2-induced ERK phosphorylation.[3] this compound has been shown to not possess agonist activity on its own.[3]

In Vivo Pharmacology

This compound has demonstrated efficacy in several rodent models of inflammatory diseases, underscoring the in vivo relevance of its mechanism of action.

  • Delayed-Type Hypersensitivity (DTH): Treatment with this compound resulted in a dose-dependent inhibition of macrophage influx and a significant reduction in tissue inflammation in a mouse model of DTH.[2][3][4]

  • Experimental Autoimmune Encephalomyelitis (EAE): In a mouse model of multiple sclerosis, therapeutic dosing of this compound significantly reduced disease severity.[2][4]

  • Inflammatory Arthritis: this compound was also shown to be efficacious in a rat model of inflammatory arthritis.[2][4]

  • Diabetic Nephropathy: In a mouse model of diabetic nephropathy, this compound decreased albuminuria, serum creatinine levels, and the abundance of bone marrow-derived macrophages in the kidney.[9]

Conclusion

This compound is a well-characterized CCR2 antagonist with potent in vitro and in vivo activity. Its mechanism of action, centered on the blockade of the CCL2/CCR2 signaling axis, leads to the inhibition of monocyte and macrophage recruitment and a subsequent reduction in inflammation. The data summarized in this technical guide highlight its utility as a research tool for investigating the role of CCR2 in various disease processes and as a potential therapeutic agent for inflammatory conditions. While it exhibited moderate hERG activity, which may have limited its clinical development, its robust preclinical profile makes it an important reference compound in the study of CCR2 biology.[7]

References

INCB3344: A Technical Overview of its Binding Affinity to CCR2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of INCB3344, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). The document outlines quantitative binding data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Core Data Presentation: Quantitative Binding Affinity of this compound

The binding affinity of this compound to CCR2 has been determined across multiple species using whole-cell binding assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the antagonist required to inhibit 50% of the radioligand binding, are summarized below.

Target SpeciesAssay TypeCell LineRadioligandIC50 (nM)
HumanWhole Cell Binding--5.1
MouseWhole Cell BindingWEHI-274.1125I-mCCL29.5
RatWhole Cell Binding--7.3
CynomolgusWhole Cell Binding--16

Table 1: Radioligand Binding Affinity of this compound. This table summarizes the IC50 values of this compound for CCR2 across different species as determined by whole-cell binding assays.[1][2][3]

In addition to its binding affinity, this compound has been shown to be a potent antagonist of CCR2-mediated functional activity, such as chemotaxis. The IC50 values for the antagonism of chemotaxis are 3.8 nM for human CCR2 and 7.8 nM for mouse CCR2.[2][3] The dissociation constant (K(d)) for this compound binding to human CCR2 is approximately 5 nM, and the binding is rapid and reversible.[4]

Experimental Protocols

The determination of this compound's binding affinity and functional antagonism of CCR2 involves several key experimental protocols, primarily radioligand binding assays and chemotaxis assays.

Radioligand Binding Assay

This assay competitively measures the ability of a test compound (this compound) to displace a radiolabeled ligand from the CCR2 receptor.

Materials:

  • Cells: Murine monocyte cell line WEHI-274.1, which endogenously expresses CCR2.[1]

  • Radioligand: 125I-labeled murine CCL2 (mCCL2).[1]

  • Test Compound: this compound.

  • Assay Buffer: RPMI 1640 with 1% BSA.[1]

  • Wash Buffer: Cold PBS.[1]

  • Filtration Plate: 96-well filter plate.[1]

  • Scintillation Counter. [1]

Procedure:

  • Cell Preparation: WEHI-274.1 cells are cultured and harvested. The cells are then resuspended in the assay buffer at a concentration of 1 x 10^6 cells/mL.[1]

  • Assay Setup: The assay is performed in a 96-well plate in triplicate.

    • For total binding, 25 µL of assay buffer is added.

    • For non-specific binding, 1 µM of unlabeled CCL2 is added.[1]

    • A serial dilution of this compound is prepared and added to the respective wells.

    • 25 µL of the cell suspension is added to each well.

    • 25 µL of 125I-mCCL2 is added to all wells.

  • Incubation: The plate is incubated for a specific time at a controlled temperature to allow for binding equilibrium to be reached.

  • Filtration and Washing: The contents of the wells are transferred to a filter plate and washed with cold wash buffer to separate the bound and free radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The IC50 value is calculated by determining the concentration of this compound that causes a 50% reduction in the specific binding of the radioligand.

Chemotaxis Assay

This functional assay assesses the ability of this compound to inhibit the migration of cells towards a chemoattractant, CCL2.

Materials:

  • Cells: A cell line expressing CCR2, such as WEHI-274.1 monocytes.[2][5]

  • Chemoattractant: Recombinant CCL2 (also known as MCP-1).

  • Test Compound: this compound.

  • Assay Medium: Appropriate cell culture medium.

  • Transwell Inserts: Cell culture inserts with a porous membrane (e.g., 5 µm pore size).[6]

  • 96-well Plate.

  • Fluorescent Dye for Cell Quantification (e.g., CyQuant). [1]

Procedure:

  • Assay Setup:

    • In the lower chamber of the 96-well plate, assay medium containing CCL2 is added.

    • In separate wells, assay medium with CCL2 and varying concentrations of this compound are added.

    • Control wells contain only the assay medium.

  • Cell Seeding: The CCR2-expressing cells are resuspended in the assay medium and seeded into the upper chamber of the Transwell inserts.

  • Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.[1]

  • Quantification of Migrated Cells:

    • The Transwell inserts are carefully removed.

    • A cell lysis buffer containing a fluorescent dye is added to the lower wells.[1]

    • The fluorescence, which is proportional to the number of migrated cells, is measured using a plate reader.

  • Data Analysis: The IC50 value for chemotaxis inhibition is determined by calculating the concentration of this compound that reduces CCL2-induced cell migration by 50%.

Mandatory Visualizations

CCR2 Signaling Pathway

The binding of the chemokine ligand CCL2 to its receptor CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[1][7] This activation leads to the recruitment of various immune cells to sites of inflammation.[8][9][10] Upon ligand binding, CCR2 couples to Gαi proteins, which leads to the activation of several downstream pathways, including the PI3K/Akt, and MAPK/ERK pathways.[7][10][11] These pathways are crucial for cell migration, survival, and proliferation.[10][11]

CCR2_Signaling_Pathway CCR2 Signaling Pathway CCL2 CCL2 CCR2 CCR2 (GPCR) CCL2->CCR2 Binds G_Protein Gαi/βγ CCR2->G_Protein Activates PI3K PI3K G_Protein->PI3K Activates MAPK_Pathway Ras/Raf/MEK/ERK Pathway G_Protein->MAPK_Pathway Activates Akt Akt PI3K->Akt Cellular_Responses Cell Migration, Survival, Proliferation Akt->Cellular_Responses MAPK_Pathway->Cellular_Responses This compound This compound This compound->CCR2 Blocks

Simplified CCR2 signaling pathway.
Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps involved in the radioligand binding assay used to determine the binding affinity of this compound to CCR2.

Radioligand_Binding_Assay_Workflow Workflow for CCR2 Radioligand Binding Assay start Start cell_prep Cell Preparation (WEHI-274.1 cells) start->cell_prep assay_setup Assay Setup in 96-well Plate (Total, Non-specific, this compound) cell_prep->assay_setup add_cells Add Cell Suspension assay_setup->add_cells add_radioligand Add 125I-mCCL2 add_cells->add_radioligand incubation Incubation add_radioligand->incubation filtration Filtration and Washing incubation->filtration quantification Scintillation Counting filtration->quantification analysis Data Analysis (IC50 Calculation) quantification->analysis end End analysis->end

Workflow for CCR2 radioligand binding assay.

References

INCB3344: A Technical Guide to CCL2/CCR2 Axis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of INCB3344, a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2). This document details the mechanism of action, quantitative pharmacological data, and key experimental protocols relevant to the study of this compound and its role in the inhibition of the CCL2/CCR2 signaling axis.

Introduction to the CCL2/CCR2 Axis and this compound

The chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattrapictant protein-1 (MCP-1), and its primary receptor, CCR2, play a pivotal role in mediating the migration of monocytes and other immune cells to sites of inflammation.[1][2] This signaling pathway is implicated in the pathogenesis of a wide array of inflammatory and autoimmune diseases, as well as in tumorigenesis and metastasis.[1][3][4] The CCL2/CCR2 axis governs the recruitment of monocytes, which can differentiate into macrophages, a key cell type in orchestrating inflammatory responses.[5][6]

This compound is a novel, potent, and selective small molecule antagonist of CCR2.[1][5] It has demonstrated efficacy in rodent models of inflammatory diseases, including delayed-type hypersensitivity, experimental autoimmune encephalomyelitis (EAE), and inflammatory arthritis.[5][6] this compound competitively inhibits the binding of CCL2 to CCR2, thereby blocking downstream signaling events such as ERK phosphorylation and subsequent chemotaxis.[2][7]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeSpeciesCell Line/SystemIC50 (nM)Reference
CCL2 BindingHumanhCCR2-expressing cells5.1[8][9]
MouseMouse monocytes10[1][5]
MouseWEHI-274.19.5[8]
Rat-7.3[9]
Cynomolgus-16[9]
ChemotaxisHumanhCCR2-expressing cells3.8[8][9]
MouseWEHI-274.17.8[8]
Rat-2.7[9]
Cynomolgus-6.2[9]
ERK PhosphorylationMouse-3-10[10]

Table 2: Selectivity of this compound

ReceptorSelectivity Fold vs. CCR2Reference
Other CC chemokine receptors>100[1][5]
Panel of G protein-coupled receptors>100[1][5]

Table 3: Pharmacokinetic Parameters of this compound in Rodents

SpeciesRoute of AdministrationDose (mg/kg)Oral Bioavailability (%)Reference
MouseOral30Good[5][6]
MouseOral1047[9][11]

Signaling Pathways and Experimental Workflows

CCL2/CCR2 Signaling Pathway

The binding of CCL2 to its receptor, CCR2, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular signaling events. This leads to the activation of several downstream pathways, including the PI3K/Akt, JAK/STAT, and MAPK/ERK pathways, ultimately resulting in cellular responses such as chemotaxis, proliferation, and survival.[4][5][7]

CCL2_CCR2_Signaling cluster_membrane Cell Membrane CCR2 CCR2 G_protein G Protein (αβγ) CCR2->G_protein Activates PI3K PI3K G_protein->PI3K JAK JAK G_protein->JAK RAS RAS G_protein->RAS CCL2 CCL2 CCL2->CCR2 Binds Akt Akt PI3K->Akt Cellular_Responses Cellular Responses (Chemotaxis, Proliferation, Survival) Akt->Cellular_Responses STAT STAT JAK->STAT STAT->Cellular_Responses RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cellular_Responses This compound This compound This compound->CCR2 Inhibits

Figure 1: Simplified CCL2/CCR2 Signaling Pathway and Inhibition by this compound.

Experimental Workflow: Radioligand Binding Assay

This workflow outlines the key steps in a competitive radioligand binding assay to determine the affinity of this compound for CCR2.

Radioligand_Binding_Workflow Start Start Prepare_Cells Prepare CCR2-expressing cells (e.g., mouse monocytes) Start->Prepare_Cells Add_this compound Add serial dilutions of this compound Prepare_Cells->Add_this compound Add_Radioligand Add radiolabeled CCL2 (e.g., ¹²⁵I-CCL2) Add_this compound->Add_Radioligand Incubate Incubate to allow binding Add_Radioligand->Incubate Separate Separate bound from free radioligand (filtration) Incubate->Separate Measure Measure radioactivity Separate->Measure Analyze Analyze data to determine IC50 Measure->Analyze End End Analyze->End

Figure 2: Experimental workflow for a CCR2 radioligand binding assay.

Detailed Experimental Protocols

Radioligand Binding Assay

This protocol is adapted from methodologies described for this compound.[5][10]

Objective: To determine the IC50 value of this compound for the inhibition of radiolabeled CCL2 binding to CCR2-expressing cells.

Materials:

  • Cells: Mouse monocytes or a cell line endogenously expressing CCR2 (e.g., WEHI-274.1).

  • Radioligand: 125I-labeled murine CCL2 (mCCL2).

  • Test Compound: this compound.

  • Competitor: Unlabeled mCCL2.

  • Assay Buffer: RPMI 1640, 0.1% BSA, 20 mM HEPES.

  • Wash Buffer: Cold PBS.

  • Filtration Plate: 96-well filter plate with 1.2-μM polyvinylidene difluoride filters.

  • Scintillation Counter.

Procedure:

  • Cell Preparation: Culture and harvest CCR2-expressing cells. Resuspend cells in assay buffer to a final concentration of 5x105 cells per well.

  • Assay Setup:

    • To wells for total binding, add 50 µL of assay buffer.

    • To wells for non-specific binding, add 50 µL of unlabeled mCCL2 (final concentration 0.3 µM).

    • To experimental wells, add 50 µL of serially diluted this compound.

  • Radioligand Addition: Add 50 µL of 125I-mCCL2 (final concentration ~150 pM) to all wells.

  • Cell Addition: Add 100 µL of the cell suspension to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature with gentle agitation.

  • Filtration: Harvest the cells onto the filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Allow the filters to air-dry completely. Determine the amount of bound radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis.

Chemotaxis Assay

This protocol is based on general chemotaxis assay principles and data reported for this compound.[5][10]

Objective: To determine the IC50 value of this compound for the inhibition of CCL2-induced cell migration.

Materials:

  • Cells: A cell line responsive to CCL2 (e.g., WEHI-274.1).

  • Chemoattractant: Murine CCL2 (mCCL2).

  • Test Compound: this compound.

  • Assay Medium: RPMI 1640 with 0.5% BSA.

  • Chemotaxis Chamber: 96-well chemotaxis plate with a 5 µm pore size membrane.

  • Detection Reagent: A fluorescent dye to quantify migrated cells (e.g., Calcein-AM).

  • Fluorescence Plate Reader.

Procedure:

  • Cell Preparation: Culture and harvest cells. Resuspend cells in assay medium to a concentration of 1x107 cells/mL.

  • Compound Pre-incubation: In a separate plate, incubate the cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes) at 37°C.

  • Assay Setup:

    • Add assay medium containing mCCL2 (at a concentration that elicits a maximal chemotactic response, e.g., 30 nM) to the lower wells of the chemotaxis plate.

    • For negative control wells, add assay medium without mCCL2.

  • Cell Seeding: Place the membrane over the lower wells. Add the pre-incubated cell suspension (e.g., 25 µL) to the top of each well on the membrane.

  • Incubation: Incubate the plate for a suitable duration (e.g., 2 hours and 15 minutes) at 37°C in a 5% CO2 incubator to allow for cell migration.

  • Quantification of Migrated Cells:

    • Gently remove the membrane.

    • Quantify the number of cells that have migrated to the lower chamber using a fluorescent dye and a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of chemotaxis for each concentration of this compound.

    • Plot the percentage of inhibition against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis.

In Vivo Model: Delayed-Type Hypersensitivity (DTH)

This protocol describes a general DTH model in mice, in which this compound has been shown to be effective.[5][6]

Objective: To evaluate the in vivo efficacy of this compound in a T-cell mediated inflammatory response.

Materials:

  • Animals: Female BALB/c mice.

  • Sensitizing Agent: Methylated bovine serum albumin (mBSA) or other suitable antigen.

  • Adjuvant: Complete Freund's Adjuvant (CFA).

  • Challenge Agent: Soluble mBSA in PBS.

  • Test Compound: this compound.

  • Vehicle Control.

Procedure:

  • Sensitization (Day 0):

    • Emulsify mBSA in CFA.

    • Sensitize mice by subcutaneous injection of the mBSA/CFA emulsion.

  • Treatment:

    • Administer this compound or vehicle control to the mice. The dosing regimen (e.g., 30, 60, or 100 mg/kg, orally, twice daily) should be initiated prior to or at the time of challenge.[10]

  • Challenge (e.g., Day 5-7):

    • Measure the baseline thickness of one hind footpad.

    • Challenge the sensitized mice by injecting soluble mBSA into the footpad.

    • Inject the contralateral footpad with PBS as a control.

  • Measurement of DTH Response (24-48 hours post-challenge):

    • Measure the thickness of both footpads.

    • The DTH response is the difference in thickness between the mBSA-injected and PBS-injected footpads.

  • Data Analysis:

    • Compare the DTH response in the this compound-treated group to the vehicle-treated group.

    • Calculate the percentage of inhibition of the DTH response.

In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)

This protocol outlines the induction of EAE in mice, a model for multiple sclerosis, where this compound has demonstrated therapeutic efficacy.[5][6]

Objective: To assess the therapeutic effect of this compound on the clinical signs of EAE.

Materials:

  • Animals: C57BL/6 mice.

  • Antigen: Myelin oligodendrocyte glycoprotein (MOG35-55) peptide.

  • Adjuvant: Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Pertussis Toxin (PTX).

  • Test Compound: this compound.

  • Vehicle Control.

Procedure:

  • EAE Induction (Day 0):

    • Emulsify MOG35-55 in CFA.

    • Immunize mice subcutaneously with the MOG/CFA emulsion at two sites on the flank.

    • Administer PTX intraperitoneally on Day 0 and Day 2 post-immunization.

  • Treatment:

    • For a therapeutic regimen, begin administration of this compound or vehicle control upon the onset of clinical signs of EAE (e.g., around day 7-10). Dosing could be, for example, 100 mg/kg once daily via subcutaneous administration.[6]

  • Clinical Scoring:

    • Monitor mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).

  • Data Analysis:

    • Compare the mean clinical scores, disease incidence, and disease severity between the this compound-treated and vehicle-treated groups.

Conclusion

This compound is a well-characterized, potent, and selective CCR2 antagonist with demonstrated in vitro and in vivo activity. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on the CCL2/CCR2 axis and its inhibition. The detailed methodologies for key assays will facilitate the replication and further investigation of the pharmacological properties of this compound and other CCR2 antagonists.

References

INCB3344: A Deep Dive into Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

INCB3344 is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2). The interaction between CCR2 and its primary ligand, C-C motif chemokine ligand 2 (CCL2), plays a pivotal role in recruiting monocytes and macrophages to sites of inflammation and tumorigenesis. By blocking this interaction, this compound disrupts a cascade of downstream signaling events that are crucial for the progression of various inflammatory diseases and cancers. This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions.

Core Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by competitively inhibiting the binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR). This blockade prevents the conformational changes in CCR2 necessary for the activation of intracellular signaling cascades. The primary downstream pathways affected by this compound are the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways. Inhibition of these pathways leads to a reduction in cell proliferation, migration, invasion, and the inflammatory response.

JAK/STAT Pathway

The CCL2-CCR2 axis is a known activator of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Upon CCL2 binding, CCR2 activates associated JAKs, which in turn phosphorylate STAT proteins, primarily STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it acts as a transcription factor for genes involved in cell survival and proliferation. This compound, by preventing the initial activation of CCR2, effectively blocks this phosphorylation and subsequent gene transcription.

The Structure-Activity Relationship of INCB3344: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the potent and selective CCR2 antagonist, INCB3344, detailing its pharmacological profile, experimental validation, and the signaling pathways it modulates.

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). Developed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Core Structure-Activity Relationship and Pharmacological Profile

This compound is a small molecule antagonist that demonstrates high affinity for both human and murine CCR2.[1] The discovery of this compound was the result of rational drug design and extensive SAR studies. A key finding in the development of this compound was the critical role of stereochemistry at the pyrrolidine ring; the S-configuration was found to be 25-fold more potent than the R-configuration in antagonizing the binding of the primary CCR2 ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2).

This compound exhibits excellent potency and selectivity. It has been shown to be over 100-fold selective for CCR2 when compared to a panel of more than 40 other G protein-coupled receptors, including the closely related chemokine receptors CCR1 and CCR5.[1] This high degree of selectivity minimizes the potential for off-target effects.

Pharmacokinetic studies have demonstrated that this compound possesses favorable properties for a tool compound in preclinical research, including good oral bioavailability in mice.[1] However, it was not advanced as a clinical candidate due to moderate activity against the hERG channel.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Target SpeciesAssay TypeIC50 (nM)Reference(s)
Human (hCCR2)Binding Antagonism5.1[1][2][3]
Human (hCCR2)Chemotaxis Antagonism3.8[1][2]
Murine (mCCR2)Binding Antagonism9.5 - 10[2][3][4]
Murine (mCCR2)Chemotaxis Antagonism7.8[1][2]
RatBinding Antagonism7.3[2]
RatChemotaxis Antagonism2.7[2]
CynomolgusBinding Antagonism16[2]
CynomolgusChemotaxis Antagonism6.2[2]

Table 2: Binding Affinity and Selectivity of this compound

ParameterValueSpeciesReference(s)
Dissociation Constant (Kd)~5 nMHuman[5]
Selectivity vs. CCR1/CCR5>100-foldHuman/Murine
Selectivity vs. >40 GPCRs>100-foldHuman

Table 3: Pharmacokinetic Properties of this compound

ParameterValueSpeciesReference(s)
Oral Bioavailability47%Mouse[1]
Free Fraction in Serum24%Human[1]
Free Fraction in Serum15%Mouse[1]
Plasma Half-life (t1/2)~12 hours (30 mg/kg, i.p.)Mouse

Signaling Pathway and Experimental Workflows

The binding of CCL2 to CCR2 initiates a signaling cascade that is crucial for monocyte and macrophage recruitment to sites of inflammation. This compound acts as a competitive antagonist, blocking this interaction and the subsequent downstream signaling events, such as ERK phosphorylation.[4][5]

CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds G_protein Gαi/βγ CCR2->G_protein Activates ERK p-ERK G_protein->ERK Downstream Signaling Chemotaxis Monocyte Chemotaxis ERK->Chemotaxis Promotes This compound This compound This compound->CCR2 Blocks

CCR2 signaling pathway and the inhibitory action of this compound.

The following diagram illustrates a typical workflow for evaluating the efficacy of a CCR2 antagonist like this compound in a preclinical model of inflammation.

Experimental_Workflow cluster_model In Vivo Model Induction cluster_treatment Treatment Regimen cluster_assessment Efficacy Assessment cluster_outcome Outcome Induction Disease Induction (e.g., EAE, Arthritis) Treatment Administer this compound or Vehicle Induction->Treatment Monitoring Clinical Scoring & Paw Volume Measurement Treatment->Monitoring Histology Histopathological Analysis Monitoring->Histology Biomarker Biomarker Analysis (e.g., Cytokine Levels) Histology->Biomarker Outcome Reduced Inflammation Biomarker->Outcome

Workflow for in vivo efficacy testing of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

CCR2 Radioligand Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor.

  • Cell Line: Murine monocyte cell line WEHI-274.1, which endogenously expresses CCR2.

  • Radioligand: 125I-labeled murine CCL2 (mCCL2).

  • Assay Buffer: RPMI 1640 supplemented with 1% Bovine Serum Albumin (BSA).

  • Wash Buffer: Ice-cold Phosphate Buffered Saline (PBS).

  • Procedure:

    • WEHI-274.1 cells are cultured and harvested.

    • Cells are resuspended in assay buffer at a concentration of 1 x 106 cells/mL.

    • In a 96-well filter plate, serial dilutions of this compound are added.

    • 125I-mCCL2 is added to all wells at a final concentration of approximately 150 pM.

    • The cell suspension is then added to the wells. For non-specific binding control wells, a high concentration (0.3 µM) of unlabeled mCCL2 is added.

    • The plate is incubated for 30 minutes at room temperature.

    • The plate is then filtered, and the cells are washed with cold wash buffer to remove unbound radioligand.

    • The radioactivity retained on the filter is measured using a gamma counter.

    • The concentration of this compound that inhibits 50% of specific binding (IC50) is calculated.

In Vitro Chemotaxis Assay

This assay measures the ability of a compound to inhibit the migration of cells towards a chemoattractant.

  • Cell Line: Human monocytic cell line THP-1 or primary human peripheral blood mononuclear cells (PBMCs).

  • Chemoattractant: Recombinant human CCL2 (hCCL2).

  • Assay System: ChemoTx® chemotaxis system with a 5 µm pore size filter.

  • Procedure:

    • THP-1 cells or PBMCs are resuspended in serum-free RPMI 1640 with 0.1% BSA.

    • hCCL2 is placed in the lower wells of the ChemoTx® plate.

    • The filter is placed over the lower wells.

    • The cell suspension, pre-incubated with various concentrations of this compound, is added to the top of the filter.

    • The plate is incubated for 2.5 hours at 37°C.

    • After incubation, non-migrated cells are removed from the top of the filter.

    • The filter is removed, and the number of cells that have migrated to the lower chamber is quantified, often by measuring cellular ATP content using a luminescent assay.

ERK Phosphorylation Assay

This assay determines the effect of a compound on the CCL2-induced phosphorylation of Extracellular signal-regulated kinase (ERK), a downstream signaling molecule of CCR2 activation.

  • Methodology: Western Blot Analysis.

  • Procedure:

    • A suitable cell line expressing CCR2 (e.g., THP-1) is serum-starved to reduce basal ERK phosphorylation.

    • Cells are pre-treated with various concentrations of this compound for 1-2 hours.

    • Cells are then stimulated with an EC80 concentration of CCL2 for a short period (typically 5-15 minutes).

    • The reaction is stopped, and cells are lysed to extract proteins.

    • Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.

    • Proteins are transferred to a membrane, which is then probed with a primary antibody specific for phosphorylated ERK (p-ERK).

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.

    • The membrane is often stripped and re-probed with an antibody for total ERK to confirm equal protein loading.

In Vivo Models of Inflammation

A model of multiple sclerosis used to assess the efficacy of anti-inflammatory compounds.

  • Animal Model: C57BL/6 mice.

  • Induction: Mice are immunized with an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. Pertussis toxin is administered intraperitoneally on the day of immunization and 48 hours later.

  • Treatment: this compound or vehicle is administered to the mice, typically starting at the onset of clinical signs.

  • Assessment:

    • Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5 (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

    • Histopathology: At the end of the study, spinal cords are collected for histological analysis to assess inflammation and demyelination.

A model of rheumatoid arthritis to evaluate the therapeutic potential of anti-arthritic agents.

  • Animal Model: Lewis or Sprague-Dawley rats.

  • Induction: Arthritis is induced by a single intradermal injection of CFA containing Mycobacterium tuberculosis into the footpad or the base of the tail.

  • Treatment: this compound or vehicle is administered, often starting when signs of arthritis appear.

  • Assessment:

    • Paw Volume: The volume of the hind paws is measured regularly using a plethysmometer to quantify swelling.

    • Arthritis Score: A visual scoring system is used to assess the severity of arthritis in each paw.

    • Histopathology: Joints are collected for histological examination to evaluate inflammation, pannus formation, and bone erosion.

This guide provides a foundational understanding of the structure-activity relationship of this compound. The detailed experimental protocols serve as a valuable resource for researchers aiming to investigate CCR2 antagonism in various disease models. The potent and selective nature of this compound, coupled with its well-characterized pharmacological profile, makes it an important tool for elucidating the role of the CCL2-CCR2 axis in health and disease.

References

Preclinical Research Applications of INCB3344: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB3344 is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2). The CCL2-CCR2 signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation and is implicated in the pathogenesis of various inflammatory diseases and cancer.[1][2][3] this compound has demonstrated efficacy in a range of preclinical models, highlighting its potential as a therapeutic agent. This technical guide provides an in-depth overview of the preclinical research applications of this compound, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the CCR2 receptor, thereby inhibiting the binding of its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1).[4] This blockade prevents the downstream signaling cascades that lead to monocyte and macrophage chemotaxis, infiltration into tissues, and subsequent inflammatory responses. The CCL2-CCR2 axis, upon activation, triggers various G protein-mediated signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)/AKT, mitogen-activated protein kinase (MAPK)/p38, and Janus kinase (JAK)/STAT3 pathways.[1] By inhibiting the initial receptor-ligand interaction, this compound effectively attenuates these downstream signaling events.

Quantitative Data Summary

The preclinical activity of this compound has been characterized by a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound [5][6][7][8]

Assay TypeSpeciesCell Line/SystemTargetIC50 (nM)
Radioligand BindingHuman-hCCR25.1
Radioligand BindingMouseWEHI-274.1mCCR29.5 (10 ± 5)
Radioligand BindingRat-rCCR27.3
Radioligand BindingCynomolgus Monkey--16
Chemotaxis InhibitionHuman-hCCR23.8
Chemotaxis InhibitionMouseWEHI-274.1mCCR27.8 (10)
Chemotaxis InhibitionRat-rCCR22.7
Chemotaxis InhibitionCynomolgus Monkey--6.2
ERK Phosphorylation InhibitionMouse-mCCR23-10

Table 2: In Vivo Efficacy of this compound in Preclinical Models [7][9][10]

ModelSpeciesDosing RegimenKey Findings
Delayed-Type HypersensitivityMouse30, 60, 100 mg/kg, oral, BIDDose-dependent inhibition of macrophage influx (36%, 55%, and 73% respectively)
Experimental Autoimmune Encephalomyelitis (EAE)MouseTherapeutic dosingSignificant reduction in disease severity
Inflammatory ArthritisRatTherapeutic dosingSignificant reduction in disease severity
Thioglycolate-Induced PeritonitisMouse30, 60, 100 mg/kg, oral, BIDDose-dependent reduction in total cell influx
Diabetic NephropathyMouse5 mg/kg/day, intraperitoneal, for 8 weeksDecreased albuminuria and serum creatinine levels
Spinal Cord InjuryRat-Reduced microglial activation and neuronal apoptosis

Table 3: Pharmacokinetic Properties of this compound in Mice [6][8]

ParameterValue
Oral Bioavailability47%
Free Fraction (Mouse Serum)15%
Free Fraction (Human Serum)24%

Signaling Pathways and Experimental Workflows

CCR2 Signaling Pathway

The binding of CCL2 to CCR2 initiates a cascade of intracellular events crucial for cell migration and inflammation. This compound blocks this pathway at the initial receptor-ligand interaction.

CCR2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds G_Protein G-protein CCR2->G_Protein Activates This compound This compound This compound->CCR2 Inhibits PI3K_AKT PI3K/AKT Pathway G_Protein->PI3K_AKT MAPK_p38 MAPK/p38 Pathway G_Protein->MAPK_p38 JAK_STAT3 JAK/STAT3 Pathway G_Protein->JAK_STAT3 Cell_Response Cell Migration, Anti-apoptosis, Angiogenesis PI3K_AKT->Cell_Response MAPK_p38->Cell_Response JAK_STAT3->Cell_Response Chemotaxis_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Prepare monocyte cell suspension (e.g., WEHI-274.1) add_cells_compound Add pre-incubated cells with this compound to upper chamber prep_cells->add_cells_compound prep_compound Prepare serial dilutions of this compound prep_compound->add_cells_compound prep_chemoattractant Prepare CCL2 solution add_chemoattractant Add CCL2 to lower chamber of Transwell plate prep_chemoattractant->add_chemoattractant incubate Incubate to allow cell migration add_chemoattractant->incubate add_cells_compound->incubate quantify_migration Quantify migrated cells in lower chamber incubate->quantify_migration calculate_ic50 Calculate IC50 value for this compound quantify_migration->calculate_ic50

References

INCB3344: A Technical Guide to a Potent CCR2 Antagonist in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of INCB3344, a potent and selective small molecule antagonist of the C-C chemokine receptor type 2 (CCR2). We delve into its mechanism of action, pharmacological properties, and its application in various preclinical models of inflammatory diseases. This document is intended to serve as a detailed resource, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key concepts through diagrams.

Core Mechanism of Action: Targeting the CCL2/CCR2 Axis

This compound exerts its anti-inflammatory effects by targeting the CCL2/CCR2 signaling axis, a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation.[1][2] The chemokine CCL2, also known as monocyte chemoattractant protein-1 (MCP-1), binds to its receptor CCR2 on the surface of these immune cells, initiating a signaling cascade that leads to chemotaxis, or directed cell movement.[2] By competitively binding to CCR2, this compound blocks the interaction with CCL2, thereby inhibiting the downstream signaling events that drive monocyte and macrophage infiltration into inflamed tissues.[2][3][4] This reduction in inflammatory cell accumulation is a key factor in the therapeutic potential of this compound across a range of inflammatory conditions.[4][5]

Quantitative Pharmacological Profile

This compound has been characterized as a potent and selective CCR2 antagonist with activity against both human and murine forms of the receptor.[6] Its pharmacological properties make it a valuable tool for preclinical research.[6][7]

Parameter Species Value Assay Type Reference
IC50 Human (hCCR2)5.1 nMBinding Antagonism[6][8]
Murine (mCCR2)9.5 nMBinding Antagonism[6][8]
Murine Monocytes10 nMCCL2 Binding Inhibition[3][4][5]
IC50 Human (hCCR2)3.8 nMChemotaxis Antagonism[6][8]
Murine (mCCR2)7.8 nMChemotaxis Antagonism[6][8]
Dissociation Constant (Kd) Human (hCCR2)~5 nMReceptor Binding[2]
Selectivity Over other GPCRs>100-foldPanel Screening[3][4][5][7]
Oral Bioavailability Mice47%Pharmacokinetic Study[6][7][8]
Serum Free Fraction Human24%In Vitro[6][7]
Mouse15%In Vitro[6][7]

Signaling Pathway and Experimental Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated.

CCR2_Signaling_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_Protein G-Protein Activation CCR2->G_Protein Activates This compound This compound This compound->CCR2 Blocks ERK_Phos ERK Phosphorylation G_Protein->ERK_Phos Chemotaxis Chemotaxis (Monocyte Recruitment) ERK_Phos->Chemotaxis

CCR2 signaling pathway and inhibition by this compound.

Experimental_Workflow cluster_model In Vivo Inflammatory Model cluster_analysis Analysis Induction Induce Inflammation (e.g., Thioglycollate, CFA, Ang II) Treatment Administer this compound or Vehicle (e.g., Oral Gavage) Induction->Treatment Endpoint Endpoint Analysis Treatment->Endpoint Cell_Infiltration Quantify Macrophage/ Monocyte Infiltration (e.g., Flow Cytometry, Histology) Endpoint->Cell_Infiltration Cytokine_Levels Measure Inflammatory Mediators (e.g., TNF-α, IL-1β) (e.g., ELISA, qPCR) Endpoint->Cytokine_Levels Pathology Assess Tissue Pathology (e.g., H&E Staining, Clinical Score) Endpoint->Pathology

Generalized experimental workflow for testing this compound.

Logical_Relationship This compound This compound CCR2 CCR2 Antagonism This compound->CCR2 Monocyte Reduced Monocyte/ Macrophage Recruitment CCR2->Monocyte Inflammation Decreased Inflammatory Mediators (TNF-α, IL-1β, IL-6) CCR2->Inflammation Tissue Amelioration of Tissue Damage & Disease Symptoms Monocyte->Tissue Inflammation->Tissue

Logical flow of this compound's anti-inflammatory effects.

Efficacy in Preclinical Inflammatory Disease Models

This compound has demonstrated efficacy in a variety of rodent models of inflammatory diseases, highlighting the therapeutic potential of CCR2 antagonism.

Inflammatory Disease Model Key Findings Reference
Delayed-Type Hypersensitivity (Mouse) Dose-dependent inhibition of macrophage influx and substantial reduction in tissue inflammation.[3][4][5]
Experimental Autoimmune Encephalomyelitis (EAE; Mouse) Significantly reduces disease severity; a model for multiple sclerosis.[4][5]
Inflammatory Arthritis (Rat) Significantly reduces disease severity.[4][5]
Thioglycolate-Induced Peritonitis (Mouse) Dose-dependent inhibition of macrophage influx into the peritoneal cavity.[5]
Diabetic Nephropathy (Mouse) Decreased albuminuria and serum creatinine, reduced macrophage infiltration in the kidney, and lowered TLR9 expression and TNF-α release.[1][9]
Spinal Cord Injury (SCI; Rat) Inhibited microglial activation, decreased expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), and reduced neuronal apoptosis.
Angiotensin II-Induced Hypertension (Mouse) Reduced accumulation of macrophages in the artery wall by ~50% and lowered elevated systolic blood pressure.[10]
Status Epilepticus (Mouse) Limited monocyte recruitment to the hippocampus, reduced neuroinflammation, and provided neuroprotection.
Inflammatory Pain (Rat) Intrathecal administration reversed nociceptive behaviors in formalin and Complete Freund's Adjuvant (CFA) models.[11]

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

In Vitro Chemotaxis Assay
  • Objective: To assess the ability of this compound to inhibit CCL2-mediated cell migration.

  • Cell Line: A cell line expressing the target CCR2 receptor (e.g., mouse monocytes or a transfected cell line).

  • Methodology:

    • Cells are pre-incubated with varying concentrations of this compound or vehicle control.

    • The cells are then placed in the upper chamber of a transwell plate with a porous membrane.

    • The lower chamber contains CCL2 as a chemoattractant.

    • After an incubation period, the number of cells that have migrated through the membrane to the lower chamber is quantified.

    • The IC50 value is calculated as the concentration of this compound that inhibits 50% of the CCL2-induced cell migration.

In Vivo Thioglycolate-Induced Peritonitis Model
  • Objective: To evaluate the in vivo efficacy of this compound in blocking acute inflammatory cell recruitment.

  • Animal Model: Mice (e.g., BALB/c).

  • Methodology:

    • Mice are administered this compound or a vehicle control, typically via oral gavage, at specified doses (e.g., 30, 60, 100 mg/kg BID).[5]

    • Inflammation is induced by an intraperitoneal (i.p.) injection of sterile thioglycollate broth.

    • After a set period (e.g., 24-72 hours), the mice are euthanized, and the peritoneal cavity is lavaged with saline.

    • The total number of cells and the differential count of macrophages and neutrophils in the lavage fluid are determined using flow cytometry or microscopy.

    • Efficacy is measured by the reduction in the number of recruited macrophages in the this compound-treated groups compared to the vehicle group.

In Vivo Diabetic Nephropathy Model
  • Objective: To assess the therapeutic effect of this compound on the progression of diabetic kidney disease.

  • Animal Model: db/db mice (a model of type 2 diabetes).

  • Methodology:

    • db/db mice are treated with this compound or vehicle for an extended period (e.g., 8 weeks).[9]

    • Throughout the study, markers of kidney function such as urinary albumin and serum creatinine are monitored.

    • At the end of the study, kidneys are harvested for analysis.

    • Kidney sections are analyzed histologically for pathological changes (e.g., mesangial proliferation).

    • Kidney-infiltrating macrophages are quantified and phenotyped (e.g., M1/M2 markers) using flow cytometry.[9]

    • Expression of inflammatory markers like TLR9 and TNF-α in kidney macrophages is assessed.[9]

Conclusion

This compound is a well-characterized, potent, and selective CCR2 antagonist with demonstrated efficacy across a range of preclinical inflammatory disease models. Its ability to block the CCL2/CCR2 axis and subsequently inhibit monocyte and macrophage recruitment provides a strong rationale for its use as a tool compound to investigate the role of this pathway in various pathologies. The comprehensive data presented in this guide underscore the therapeutic potential of targeting CCR2 for the treatment of chronic inflammatory diseases.

References

INCB3344 and Macrophage Migration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB3344 is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] This receptor and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a pivotal role in orchestrating the migration of monocytes and macrophages to sites of inflammation.[3][4] The CCL2/CCR2 signaling axis is implicated in the pathophysiology of a wide range of inflammatory and fibrotic diseases, making it a compelling target for therapeutic intervention.[5][6] This technical guide provides an in-depth overview of this compound, its mechanism of action in inhibiting macrophage migration, and detailed experimental protocols for its characterization.

Mechanism of Action: Inhibition of the CCL2/CCR2 Signaling Axis

This compound exerts its effects by directly binding to CCR2, a G protein-coupled receptor (GPCR), thereby preventing the binding of its cognate ligand CCL2.[1][4] This competitive antagonism blocks the initiation of downstream signaling cascades that are crucial for monocyte and macrophage chemotaxis.

The binding of CCL2 to CCR2 normally triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways. A key initial step is the coupling to Gαi proteins, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1] More critically for cell migration, the dissociation of G protein subunits activates several downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.[5][7][8] These signaling cascades culminate in the reorganization of the actin cytoskeleton, leading to cell polarization and directed migration towards the CCL2 gradient.[5][7] this compound, by blocking the initial ligand-receptor interaction, effectively abrogates these downstream events, thus inhibiting macrophage migration.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized in a variety of in vitro and in vivo models. The following tables summarize key quantitative data.

Target SpeciesAssay TypeCell LineRadioligandIC50 (nM)Reference
HumanWhole Cell Binding--5.1[9]
MouseWhole Cell BindingWEHI-274.1125I-mCCL29.5[9]
RatWhole Cell Binding--7.3[9]
CynomolgusWhole Cell Binding--16[9]
Table 1: In Vitro Binding Affinity of this compound to CCR2.[9]
Target SpeciesAssay TypeCell Line/TypeChemoattractantIC50 (nM)Reference
HumanChemotaxisTHP-1hCCL23.8[9]
MouseChemotaxisWEHI-274.1mCCL27.8[9]
RatChemotaxis--2.7[9]
CynomolgusChemotaxis--6.2[9]
Table 2: In Vitro Functional Antagonism of CCL2-Induced Chemotaxis by this compound.[9]
Animal ModelTreatmentDoses (mg/kg, BID, oral)ReadoutInhibition of Monocyte Influx (%)Reference
Mouse (Thioglycolate-induced peritonitis)This compound30Total cell count in lavage fluid36[10]
Mouse (Thioglycolate-induced peritonitis)This compound60Total cell count in lavage fluid55[10]
Mouse (Thioglycolate-induced peritonitis)This compound100Total cell count in lavage fluid73[10]
Table 3: In Vivo Dose-Dependent Inhibition of Macrophage Influx by this compound.[10]

Experimental Protocols

In Vitro Macrophage Chemotaxis Assay (Transwell Assay)

This protocol describes a common method for assessing the ability of this compound to inhibit CCL2-induced macrophage migration in vitro.

Materials:

  • Human or murine macrophage cell line (e.g., THP-1, WEHI-274.1) or primary macrophages.

  • Recombinant human or murine CCL2.

  • This compound.

  • Assay Medium: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA).

  • Transwell inserts (5 µm pore size for a 24-well plate).

  • Calcein-AM or other suitable fluorescent dye for cell labeling.

  • Fluorescence plate reader.

Procedure:

  • Cell Preparation: Culture macrophages to the desired density. On the day of the assay, harvest the cells and resuspend them in assay medium to a concentration of 2 x 10^6 cells/mL.

  • Compound Preparation: Prepare serial dilutions of this compound in assay medium.

  • Assay Setup:

    • To the lower wells of a 24-well plate, add 600 µL of assay medium containing CCL2 at a concentration that induces a submaximal chemotactic response (e.g., 10-50 ng/mL). For negative control wells, add assay medium without CCL2.

    • Incubate the cells with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

    • Add 100 µL of the cell suspension to the top of each Transwell insert.

    • Place the inserts into the wells of the 24-well plate.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • Quantification of Migration:

    • Carefully remove the inserts from the wells.

    • Remove the non-migrated cells from the top of the membrane with a cotton swab.

    • Label the migrated cells on the bottom of the membrane with Calcein-AM for 30 minutes.

    • Read the fluorescence of the migrated cells using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Delayed-Type Hypersensitivity (DTH) Model

This model is used to assess the in vivo efficacy of this compound in reducing macrophage infiltration in a T-cell-mediated inflammatory response.

Materials:

  • C57BL/6 mice.

  • Keyhole Limpet Hemocyanin (KLH).

  • Complete Freund's Adjuvant (CFA).

  • Incomplete Freund's Adjuvant (IFA).

  • This compound.

  • Vehicle control.

  • Calipers for measuring ear thickness.

Procedure:

  • Sensitization (Day 0):

    • Prepare an emulsion of KLH in CFA/IFA.

    • Immunize mice with an intraperitoneal injection of the KLH emulsion.[11]

  • Treatment:

    • Administer this compound or vehicle control to the mice via the desired route (e.g., oral gavage) starting from a predetermined time point (e.g., from the day of sensitization or just before challenge).

  • Challenge (Day 7):

    • Measure the baseline ear thickness of both ears.

    • Challenge the mice by intradermally injecting KLH into one ear pinna. The contralateral ear can be injected with PBS as a control.[11]

  • Measurement of DTH Response (Day 8, 9, 10):

    • Measure the ear thickness of both ears at 24, 48, and 72 hours post-challenge.

    • The DTH response is calculated as the increase in ear swelling in the KLH-challenged ear compared to the PBS-injected ear or the pre-challenge measurement.[11]

  • Histological Analysis (Optional):

    • At the end of the experiment, euthanize the mice and collect the ear tissue for histological analysis.

    • Perform immunohistochemistry or immunofluorescence staining for macrophage markers (e.g., F4/80, CD68) to quantify macrophage infiltration.

Flow Cytometry for Macrophage Quantification in Tissue

This protocol outlines a general procedure for quantifying macrophage populations in tissues from in vivo studies.

Materials:

  • Tissue of interest (e.g., ear from DTH model, inflamed tissue).

  • Digestion Buffer: Collagenase D (1 mg/mL) and DNase I (100 µg/mL) in RPMI 1640.

  • FACS Buffer: PBS with 2% FBS and 2 mM EDTA.

  • Red Blood Cell Lysis Buffer.

  • Fc Block (anti-CD16/32).

  • Fluorescently conjugated antibodies against macrophage surface markers (e.g., CD45, CD11b, F4/80, Ly6C, Ly6G).

  • Viability dye (e.g., DAPI, Propidium Iodide).

  • Flow cytometer.

Procedure:

  • Tissue Dissociation:

    • Mince the tissue into small pieces and incubate in Digestion Buffer at 37°C for 30-60 minutes with agitation.

    • Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

  • Cell Preparation:

    • Wash the cells with FACS buffer and centrifuge.

    • If necessary, treat the cell suspension with Red Blood Cell Lysis Buffer.

    • Wash the cells again with FACS buffer.

  • Staining:

    • Resuspend the cells in FACS buffer and block Fc receptors with Fc Block for 10-15 minutes on ice.

    • Add the cocktail of fluorescently conjugated antibodies and incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

  • Data Acquisition:

    • Resuspend the cells in FACS buffer containing a viability dye.

    • Acquire the data on a flow cytometer.

  • Gating Strategy and Analysis:

    • Gate on viable, single cells.

    • Identify immune cells (CD45+).

    • Within the CD45+ population, identify myeloid cells (CD11b+).

    • Further gate on macrophage populations using specific markers (e.g., F4/80+, Ly6G-).

    • Quantify the percentage and absolute number of different macrophage subsets.

Visualizations

Signaling Pathway

CCR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular CCR2 CCR2 G_protein Gαiβγ CCR2->G_protein Activates CCL2 CCL2 CCL2->CCR2 Binds G_alpha Gαi G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma PI3K PI3K G_beta_gamma->PI3K Activates Ras Ras G_beta_gamma->Ras Activates Akt Akt PI3K->Akt Activates Actin Actin Cytoskeleton Reorganization Akt->Actin Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Actin Migration Cell Migration Actin->Migration This compound This compound This compound->CCR2 Blocks

CCR2 Signaling Pathway and Inhibition by this compound.
Experimental Workflow: In Vitro Chemotaxis Assay

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification cluster_analysis Data Analysis prep_cells 1. Prepare Macrophage Suspension incubate_cells 5. Incubate Cells with This compound prep_cells->incubate_cells prep_compound 2. Prepare this compound Dilutions prep_compound->incubate_cells prep_ccl2 3. Prepare CCL2 Solution add_ccl2 4. Add CCL2 to Lower Chamber prep_ccl2->add_ccl2 add_cells 6. Add Cells to Upper Chamber (Insert) add_ccl2->add_cells incubate_cells->add_cells incubate_plate 7. Incubate Plate (2-4 hours) add_cells->incubate_plate remove_nonmigrated 8. Remove Non-migrated Cells incubate_plate->remove_nonmigrated label_migrated 9. Label Migrated Cells (Calcein-AM) remove_nonmigrated->label_migrated read_fluorescence 10. Read Fluorescence label_migrated->read_fluorescence calc_inhibition 11. Calculate % Inhibition read_fluorescence->calc_inhibition det_ic50 12. Determine IC50 calc_inhibition->det_ic50

Workflow for In Vitro Macrophage Chemotaxis Assay.
Logical Relationship: this compound's Therapeutic Rationale

Therapeutic_Rationale cluster_disease Disease Pathogenesis cluster_intervention Therapeutic Intervention cluster_outcome Therapeutic Outcome inflammation Inflammation/ Tissue Injury ccl2_production CCL2 Production inflammation->ccl2_production macrophage_recruitment Macrophage Recruitment ccl2_production->macrophage_recruitment disease_progression Disease Progression macrophage_recruitment->disease_progression inhibit_migration Inhibition of Macrophage Migration This compound This compound ccr2_blockade CCR2 Blockade This compound->ccr2_blockade ccr2_blockade->inhibit_migration reduced_inflammation Reduced Inflammation inhibit_migration->reduced_inflammation amelioration Amelioration of Disease reduced_inflammation->amelioration

References

The Discovery and Development of Ponatinib (AP24534): A Pan-BCR-ABL Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ponatinib, also known by its investigational name AP24534 and marketed as Iclusig®, is a potent, orally active, multi-targeted tyrosine kinase inhibitor (TKI).[1][2] It was developed by ARIAD Pharmaceuticals through a computational and structure-based drug design platform.[3] This guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of ponatinib, with a focus on the technical details relevant to researchers, scientists, and drug development professionals. Initially, there was some ambiguity with the identifier INCB3344, which research has shown to be a distinct molecule—a CCR2 antagonist. This document will focus exclusively on ponatinib (AP24534), a third-generation TKI primarily targeting the BCR-ABL kinase.[4][5]

Ponatinib's development was a significant advancement in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly for patients with resistance to first and second-generation TKIs.[4] A key driver for its development was the need to overcome the T315I "gatekeeper" mutation in the BCR-ABL kinase domain, which confers resistance to inhibitors like imatinib, nilotinib, and dasatinib.[3][4]

Discovery and Design

The development of ponatinib was a direct response to the challenge of TKI resistance in CML. The T315I mutation, a single amino acid substitution from threonine to a bulkier isoleucine at position 315 of the ABL kinase domain, sterically hinders the binding of earlier-generation TKIs.[3][4]

ARIAD Pharmaceuticals employed a structure-based drug design strategy to create a molecule that could effectively bind to the ATP-binding pocket of both wild-type and T315I-mutated BCR-ABL.[3][6] The key structural innovation in ponatinib is the inclusion of a carbon-carbon triple bond (an ethynyl linkage). This feature was engineered to provide a rigid conformation that avoids the steric clash with the isoleucine residue at position 315, allowing for potent inhibition.[3][6]

The design process for ponatinib can be visualized as an iterative cycle of computational modeling, chemical synthesis, and biological testing to optimize potency and drug-like properties.

G cluster_0 Structure-Based Drug Design Cycle for Ponatinib A Target Identification (BCR-ABL T315I Mutation) B Computational Modeling & Virtual Screening A->B Structural Information C Chemical Synthesis of Lead Compounds B->C Virtual Hits D In Vitro Kinase Assays (IC50 Determination) C->D Synthesized Analogs E Cell-Based Proliferation Assays (e.g., Ba/F3 cells) F Structure-Activity Relationship (SAR) Analysis D->F E->F F->B Iterative Design G Lead Optimization (Potency, Selectivity, PK) F->G G->C H Ponatinib (AP24534) (Candidate Selection) G->H

A flowchart illustrating the iterative, structure-based drug design process that led to the discovery of ponatinib.

Mechanism of Action

Ponatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the BCR-ABL kinase. This binding action blocks the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that drive the proliferation and survival of leukemic cells.[4][5] Its unique structure allows it to form critical hydrogen bonds and hydrophobic contacts within the kinase domain of both the native and mutated forms of BCR-ABL.[4] The ethynyl linker is crucial for accommodating the T315I mutation, a feat that earlier TKIs could not achieve.[6]

Beyond BCR-ABL, ponatinib is a multi-targeted kinase inhibitor, demonstrating potent activity against a range of other kinases involved in tumor progression and angiogenesis.[1] These include members of the Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR) families, as well as SRC, KIT, and FLT3.[7][8]

BCR_ABL BCR-ABL Kinase (Wild-type or T315I mutant) Phosphorylation Phosphorylation BCR_ABL->Phosphorylation Catalyzes Ponatinib Ponatinib Ponatinib->BCR_ABL Binds to ATP-binding site Ponatinib->Phosphorylation Inhibits ATP ATP ATP->BCR_ABL Binds Downstream Downstream Substrates Downstream->Phosphorylation Signal Pro-survival & Proliferative Signaling Pathways (e.g., RAS/MAPK, PI3K/AKT) Phosphorylation->Signal Leukemia Leukemic Cell Proliferation & Survival Signal->Leukemia Apoptosis Apoptosis Leukemia->Apoptosis Inhibition leads to

Ponatinib's mechanism of action, blocking BCR-ABL kinase activity and downstream signaling pathways.

Preclinical Development

Ponatinib underwent extensive preclinical evaluation to characterize its potency, selectivity, and in vivo efficacy.

In Vitro Kinase Inhibition

Biochemical assays demonstrated that ponatinib is a potent inhibitor of native ABL kinase and its mutants, including the highly resistant T315I mutation.[9] It also showed significant activity against other clinically relevant kinases.[7][8]

Kinase TargetIC50 (nM)
Abl 0.37
Abl T315I 2.0
PDGFRα1.1
VEGFR21.5
FGFR12.2
Src5.4
KIT13
FLT313
LYN0.24
Data compiled from multiple sources.[7][8][9]
Cell-Based Proliferation Assays

Ponatinib's anti-proliferative activity was assessed in various cell lines, most notably in the murine pro-B cell line Ba/F3, which can be engineered to express different forms of BCR-ABL. These assays confirmed its potent activity against cells driven by both wild-type and mutated BCR-ABL, including the T315I mutant.[9][10]

Cell LineExpressed KinaseIC50 (nM)
Ba/F3Native BCR-ABL0.5
Ba/F3BCR-ABL T315I11
MV4-11FLT3-ITD0.5 - 17
EOL-1FIP1L1-PDGFRα<0.1
K562Native BCR-ABL7.2
Data compiled from multiple sources.[9][11][12]
In Vivo Animal Models

In vivo studies using xenograft mouse models were crucial in demonstrating ponatinib's therapeutic potential. In a model where mice were injected with Ba/F3 cells expressing the BCR-ABL T315I mutation, oral administration of ponatinib led to a dose-dependent increase in survival and inhibition of tumor growth.[9][10] For instance, in a subcutaneous xenograft model with Ba/F3 BCR-ABL T315I cells, ponatinib doses of 5 mg/kg or greater resulted in tumor regression.[9][11] Another study showed that a 30 mg/kg/day dose of ponatinib more than doubled the survival of mice in an aggressive CML model driven by the T315I mutation.[9]

Clinical Development

The clinical development of ponatinib was primarily focused on heavily pretreated patients with CML and Ph+ ALL who had exhausted other therapeutic options. The pivotal Phase 2 PACE trial and the subsequent Phase 2 OPTIC trial were instrumental in establishing its efficacy and safety profile.

The PACE Trial

The Ponatinib Ph+ ALL and CML Evaluation (PACE) trial was a pivotal, single-arm Phase 2 study that enrolled 449 patients with CML or Ph+ ALL who were resistant or intolerant to dasatinib or nilotinib, or who had the T315I mutation.[13][14] The initial starting dose was 45 mg once daily.[13]

The 5-year follow-up results for chronic-phase CML (CP-CML) patients (n=270) demonstrated durable responses.[13]

PACE Trial: 5-Year Efficacy in CP-CML PatientsPercentage of Patients
Major Cytogenetic Response (MCyR)60%
Major Molecular Response (MMR)40%
5-Year Overall Survival (Estimated)73%
Data from the final 5-year results of the PACE trial.[13]

The most common treatment-emergent adverse events in CP-CML patients included rash, abdominal pain, and thrombocytopenia.[13][15] Notably, arterial occlusive events (AOEs) were identified as a significant risk, which led to dose reduction strategies in subsequent studies and clinical practice.[13]

The OPTIC Trial
OPTIC Trial: Response by 12 Months (Primary Endpoint)45mg -> 15mg Cohort30mg -> 15mg Cohort15mg Cohort
Patients achieving ≤1% BCR-ABL1IS 44.1%29.0%23.1%
Data from the OPTIC trial.[17]

The 4-year results in patients with the T315I mutation showed the highest response rates in the 45 mg starting dose cohort, with a manageable safety profile.[18][20]

cluster_0 Ponatinib Clinical Trial Workflow A Phase 1 Dose Escalation Study (Safety & Tolerability) B Phase 2 PACE Trial (Pivotal Efficacy in Resistant/T315I+ Patients) A->B Identified Active Dose C Regulatory Approval (e.g., FDA, EMA) B->C Demonstrated Efficacy D Phase 2 OPTIC Trial (Dose Optimization & Safety) C->D Post-approval Commitment E Post-Marketing Surveillance & Further Studies D->E Refined Dosing Strategy

A simplified workflow of the clinical development and evaluation of ponatinib.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the development of ponatinib.

Protocol 1: BCR-ABL Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the kinase activity of purified BCR-ABL protein.

  • Reagents: Purified recombinant BCR-ABL (wild-type or mutant), biotinylated peptide substrate (e.g., Abltide), ATP, kinase assay buffer, test compound (ponatinib), and a detection system (e.g., HTRF, ELISA).

  • Procedure:

    • Add serial dilutions of ponatinib to the wells of a microplate.

    • Add the purified BCR-ABL enzyme and the peptide substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specified time at a controlled temperature.

    • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Protocol 2: Ba/F3 Cell Proliferation Assay

This cell-based assay is crucial for determining the potency of inhibitors in a cellular context. Ba/F3 is a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival. When transfected with the BCR-ABL gene, these cells become IL-3 independent, and their proliferation is driven by the BCR-ABL kinase.

  • Materials: Ba/F3 cells expressing wild-type or mutant BCR-ABL, appropriate culture medium (e.g., RPMI-1640 with 10% FBS) without IL-3, ponatinib, 96-well plates, and a cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo).

  • Procedure:

    • Seed the Ba/F3 cells into 96-well plates at a predetermined density (e.g., 4,000-5,000 cells/well).[12]

    • Add serial dilutions of ponatinib to the wells. Include a vehicle control (DMSO).

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[7][12]

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (absorbance or luminescence) using a plate reader.

    • Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value.[12]

Protocol 3: In Vivo Xenograft Mouse Model

This protocol evaluates the in vivo efficacy of ponatinib against tumors derived from CML cell lines.

  • Materials: Immunocompromised mice (e.g., BALB/c nude or SCID), cancer cell line (e.g., Ba/F3 BCR-ABL T315I or K562), cell culture reagents, ponatinib formulation for oral gavage (e.g., in 25 mM citrate buffer), and calipers for tumor measurement.[9][21]

  • Procedure:

    • Cell Implantation: Inject a suspension of the selected cancer cells (e.g., 5-10 million cells) subcutaneously into the flank of each mouse.[21]

    • Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a specified volume (e.g., ~200 mm³), randomize the mice into treatment and control groups.[21]

    • Drug Administration: Administer ponatinib or vehicle control orally (via gavage) once daily at the desired dose levels (e.g., 1-30 mg/kg).[11][21]

    • Monitoring and Endpoints:

      • Measure tumor volume and animal body weight regularly (e.g., daily or every other day).

      • The primary endpoint is typically tumor growth inhibition or regression. A survival endpoint may also be used.

      • At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for phosphorylated proteins).[11][21]

Conclusion

The discovery and development of ponatinib represent a landmark achievement in structure-based drug design, providing a critical therapeutic option for patients with CML and Ph+ ALL who have developed resistance to other TKIs, particularly those with the T315I mutation. Its journey from a computationally designed concept to a clinically approved medication underscores the power of a targeted and rational approach to drug discovery. The extensive preclinical and clinical data have not only established its potent pan-BCR-ABL inhibitory activity but have also informed strategies to manage its associated risks, optimizing its clinical utility. The continued study of ponatinib and the development of next-generation inhibitors will further refine the treatment landscape for these challenging hematologic malignancies.

References

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of INCB3344, a CCR2 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

INCB3344 is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] The CCR2 receptor and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), are key players in the recruitment of monocytes and macrophages to sites of inflammation.[3] This signaling axis is implicated in the pathophysiology of various inflammatory and autoimmune diseases, making CCR2 an attractive therapeutic target.[3][4] this compound competitively inhibits the binding of CCL2 to CCR2, thereby blocking downstream signaling and cellular responses such as chemotaxis and ERK phosphorylation.[4][5][6] These application notes provide detailed protocols for the in vitro characterization of this compound.

Data Presentation

Quantitative Data Summary

The in vitro potency of this compound has been determined through various binding and functional assays across multiple species. The half-maximal inhibitory concentrations (IC50) are summarized below.

Table 1: this compound Radioligand Binding Affinity [1][2]

Target SpeciesAssay TypeCell LineRadioligandIC50 (nM)
HumanWhole Cell Binding--5.1
MouseWhole Cell BindingWEHI-274.1¹²⁵I-mCCL29.5
RatWhole Cell Binding--7.3
CynomolgusWhole Cell Binding--16

Table 2: this compound Functional Antagonism [1][2]

Target SpeciesAssay TypeLigandIC50 (nM)
HumanChemotaxishCCL23.8
MouseChemotaxismCCL27.8
RatChemotaxis-2.7
CynomolgusChemotaxis-6.2
MouseERK PhosphorylationmCCL23-10

Signaling Pathway

The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), activates Gαi proteins. This leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. More significantly, the dissociation of G protein subunits triggers downstream signaling cascades, including the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/Raf/MEK/ERK (MAPK) pathway, which are crucial for cell migration, survival, and proliferation.

CCR2_Signaling_Pathway cluster_membrane Cell Membrane CCR2 CCR2 G_protein Gαi/βγ CCR2->G_protein Activation CCL2 CCL2 CCL2->CCR2 This compound This compound This compound->CCR2 PI3K PI3K G_protein->PI3K MEK MEK G_protein->MEK Akt Akt PI3K->Akt Cell_Response Cell Migration, Proliferation, Survival Akt->Cell_Response ERK ERK MEK->ERK ERK->Cell_Response

Simplified CCR2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.

CCR2 Radioligand Binding Assay

This assay determines the binding affinity of this compound to the CCR2 receptor by measuring the displacement of a radiolabeled CCL2 ligand.

Radioligand_Binding_Workflow A Prepare WEHI-274.1 cells (1 x 10^6 cells/mL) B Add buffer (total binding) or unlabeled CCL2 (non-specific) A->B C Add serial dilutions of this compound B->C D Add 125I-labeled mCCL2 C->D E Incubate at room temperature for 30 minutes D->E F Filter through 96-well filter plate E->F G Wash to remove unbound ligand F->G H Measure radioactivity using a scintillation counter G->H I Calculate IC50 H->I

Workflow for the CCR2 radioligand binding assay.

Materials:

  • Cells: Murine monocyte cell line WEHI-274.1 (endogenously expressing CCR2).

  • Radioligand: ¹²⁵I-labeled murine CCL2 (mCCL2).

  • Test Compound: this compound.

  • Assay Buffer: RPMI 1640 with 1% BSA.

  • Wash Buffer: Cold PBS.

  • Filtration Plate: 96-well filter plate (e.g., Millipore Multiscreen).

  • Scintillation Counter.

Procedure:

  • Cell Preparation: Culture WEHI-274.1 cells to the desired density. On the day of the assay, harvest the cells and resuspend them in assay buffer to a concentration of 1 x 10⁶ cells/mL.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • 25 µL of assay buffer (for total binding) or 1 µM unlabeled mCCL2 (for non-specific binding).

    • 25 µL of serially diluted this compound.

    • 50 µL of ¹²⁵I-mCCL2 in assay buffer.

  • Incubation: Incubate the plate for 30 minutes at room temperature with gentle agitation.[7]

  • Filtration: Transfer the contents of the assay plate to a 96-well filter plate pre-soaked with wash buffer. Wash the wells three times with cold wash buffer to separate bound from free radioligand.

  • Detection: Dry the filter plate and add scintillation cocktail to each well. Measure the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of specific binding at each concentration of this compound and determine the IC50 value using non-linear regression analysis.

In Vitro Chemotaxis Assay

This assay measures the ability of this compound to inhibit the migration of cells towards a CCL2 gradient.

Chemotaxis_Workflow A Prepare THP-1 cells (2 x 10^6 cells/mL) B Pre-incubate cells with serial dilutions of this compound A->B D Add pre-incubated cells to the Transwell insert B->D C Add CCL2 (chemoattractant) to the lower chamber of a Transwell plate C->D E Incubate for 2-4 hours at 37°C D->E F Remove non-migrated cells from the top of the insert E->F G Quantify migrated cells in the lower chamber using a fluorescent dye (e.g., Calcein-AM) F->G H Calculate IC50 G->H

Workflow for the in vitro chemotaxis assay.

Materials:

  • Cells: Human monocytic cell line THP-1 or primary human peripheral blood mononuclear cells (PBMCs).

  • Chemoattractant: Recombinant human CCL2 (hCCL2).

  • Test Compound: this compound.

  • Assay Medium: RPMI 1640 with 0.5% BSA.

  • Transwell Inserts: 5 µm pore size for a 24-well plate.[5]

  • Detection Reagent: Calcein-AM or similar viability stain.

  • Fluorescence Plate Reader.

Procedure:

  • Cell Preparation: Culture THP-1 cells and resuspend them in assay medium at a concentration of 2 x 10⁶ cells/mL.

  • Compound Preparation: Prepare serial dilutions of this compound in assay medium. Pre-incubate the cells with the test compound for 30 minutes at 37°C.

  • Assay Setup:

    • Add 600 µL of assay medium containing hCCL2 to the lower wells of a 24-well plate.

    • Place the Transwell inserts into the wells.

    • Add 100 µL of the pre-incubated cell suspension to the top of each insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.

  • Quantification of Migrated Cells:

    • Carefully remove the inserts.

    • Add a cell-permeant fluorescent dye (e.g., Calcein-AM) to the lower wells and incubate as per the manufacturer's instructions.

    • Read the fluorescence on a plate reader.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the CCL2-induced cell migration (IC50).

ERK Phosphorylation Assay

This assay determines the effect of this compound on CCL2-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream signaling molecule of CCR2.

ERK_Phospho_Workflow A Starve cells (e.g., THP-1) in serum-free medium B Pre-treat cells with serial dilutions of this compound A->B C Stimulate cells with CCL2 B->C D Lyse cells at specific time points C->D E Determine protein concentration D->E F Detect phospho-ERK and total ERK (e.g., Western Blot, ELISA, HTRF) E->F G Normalize phospho-ERK to total ERK F->G H Calculate IC50 G->H

Workflow for the ERK phosphorylation assay.

Materials:

  • Cells: THP-1 or other CCR2-expressing cells.

  • Ligand: Recombinant human CCL2 (hCCL2).

  • Test Compound: this compound.

  • Cell Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Detection System:

    • Western Blot: Primary antibodies for phospho-ERK (Thr202/Tyr204) and total ERK, HRP-conjugated secondary antibodies, and chemiluminescence substrate.

    • ELISA/HTRF: Commercially available kits for phospho-ERK detection.

Procedure:

  • Cell Culture and Starvation: Plate cells and grow to 80-90% confluency. Prior to the assay, starve the cells in serum-free medium for 4-6 hours.

  • Compound Treatment: Pre-treat the starved cells with various concentrations of this compound for 30-60 minutes.

  • Stimulation: Stimulate the cells with an EC80 concentration of hCCL2 for 5-10 minutes.

  • Cell Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • Detection:

    • Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-ERK and total ERK. Detect with HRP-conjugated secondary antibodies and a chemiluminescent substrate.

    • ELISA/HTRF: Follow the manufacturer's protocol for the specific kit used.

  • Data Analysis: Quantify the band intensities (Western Blot) or signal (ELISA/HTRF). Normalize the phospho-ERK signal to the total ERK signal. Plot the normalized data against the concentration of this compound to determine the IC50 value.

References

INCB3344: In Vivo Mouse Dosage and Administration Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of INCB3344, a potent and selective CCR2 antagonist, in various mouse models of disease. The information compiled herein is intended to guide researchers in designing and executing preclinical studies.

Introduction

This compound is a small molecule inhibitor of the C-C chemokine receptor 2 (CCR2), which plays a crucial role in mediating the migration of monocytes and macrophages to sites of inflammation. By blocking the interaction of CCR2 with its ligand, CCL2 (also known as MCP-1), this compound effectively reduces the infiltration of inflammatory cells, making it a valuable tool for studying the role of CCR2 in a variety of inflammatory and autoimmune diseases. This document summarizes key in vivo dosage and administration protocols from published literature.

Data Presentation: Dosage and Administration Summary

The following tables provide a structured overview of this compound dosage and administration details across different mouse models.

Table 1: this compound Oral Administration in Mouse Models

Mouse ModelStrainDosageFrequencyVehicleReference
Delayed-Type HypersensitivityBALB/c30, 60, 100 mg/kgTwice daily (BID)Not specified[1][2]
Status EpilepticusC57BL/630, 100 mg/kgSingle dose5% NMP, 5% Solutol HS-15, 30% PEG-400, 60% citric acid (10 mM)Not specified
Thioglycolate-Induced PeritonitisFemale BALB/c (20 g)30, 60, 100 mg/kgTwice daily (BID) for 48hNot specified[3]

Table 2: this compound Intraperitoneal Administration in Mouse Models

Mouse ModelStrainDosageFrequencyVehicleReference
Diabetic Nephropathydb/db5 mg/kg/dayThree times a week for 8 weeks10% DMSO in physiological salineNot specified
Thioglycolate-Induced PeritonitisBALB/cNot specifiedNot specifiedNot specified[4]

Signaling Pathway

This compound exerts its effects by antagonizing the CCR2 signaling pathway, which is pivotal in monocyte and macrophage recruitment.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_protein G-protein Activation CCR2->G_protein Activates PLC PLC Activation G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC PKC Activation IP3_DAG->PKC MAPK MAPK Pathway (ERK Phosphorylation) Ca_release->MAPK PKC->MAPK Chemotaxis Chemotaxis (Cell Migration) MAPK->Chemotaxis Inflammation Inflammation Chemotaxis->Inflammation This compound This compound This compound->CCR2 Blocks Experimental_Workflow cluster_preparation Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (e.g., 1 week) Group_Allocation Randomization into Experimental Groups Animal_Acclimation->Group_Allocation Disease_Induction Disease Model Induction (e.g., EAE, DTH) Group_Allocation->Disease_Induction Compound_Prep This compound & Vehicle Preparation Treatment_Admin This compound/Vehicle Administration Compound_Prep->Treatment_Admin Disease_Induction->Treatment_Admin Monitoring Daily Monitoring (Clinical Scores, Body Weight) Treatment_Admin->Monitoring Sample_Collection Endpoint Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Histology Histopathological Analysis Sample_Collection->Histology Flow_Cytometry Flow Cytometry Sample_Collection->Flow_Cytometry Biochemical_Assays Biochemical Assays (e.g., ELISA, PCR) Sample_Collection->Biochemical_Assays Data_Analysis Statistical Analysis & Interpretation Histology->Data_Analysis Flow_Cytometry->Data_Analysis Biochemical_Assays->Data_Analysis

References

Application Notes: Preparation and Use of INCB3344 in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB3344 is a potent, selective, and orally bioavailable small-molecule antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2] The CCR2 receptor and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in directing the migration of monocytes and macrophages to sites of inflammation.[3][4][5] By inhibiting the CCL2/CCR2 axis, this compound effectively blocks downstream signaling pathways, such as ERK phosphorylation, and cellular responses like chemotaxis.[3][4][5][6] This makes it a valuable tool for investigating the role of CCR2 in various inflammatory and autoimmune diseases, diabetic nephropathy, and pain.[5][7][8]

Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions due to the compound's excellent solubility.[1][2][6] These application notes provide detailed protocols for the preparation, storage, and use of this compound solutions for in vitro research.

Physicochemical and Pharmacological Data

Quantitative data for this compound is summarized below for easy reference.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₂₉H₃₄F₃N₃O₆ [1]
Molecular Weight 577.59 g/mol [1]
CAS Number 1262238-11-8 [1]

| Appearance | White to yellow solid |[1] |

Table 2: Solubility of this compound

Solvent Concentration (mg/mL) Molar Concentration (mM) Notes Reference
DMSO 200 mg/mL 346.27 mM Requires sonication. Use newly opened, anhydrous DMSO. [1]
Ethanol ≥89.8 mg/mL ~155.5 mM - [6]

| Water | Insoluble | - | - |[6] |

Table 3: Potency of this compound (IC₅₀ Values)

Assay Type Target Species IC₅₀ (nM) Reference
Binding Antagonism Human CCR2 5.1 [1][2][9]
Murine CCR2 9.5 [1][2][9]
Chemotaxis Antagonism Human CCR2 3.8 [1][2][9]
Murine CCR2 7.8 [1][2][9]

| Whole Cell Binding | Murine Monocytes | 10 ± 5 |[1][6] |

Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution. It is critical to use anhydrous, high-purity DMSO to ensure maximum solubility and stability.[1][2]

Materials:

  • This compound powder

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or clear vial wrapped in aluminum foil

  • Analytical balance

  • Sterile, filtered pipette tips and micropipettes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weighing: In a sterile environment (e.g., a chemical fume hood), accurately weigh the desired mass of this compound powder. For 1 mL of a 10 mM stock solution, weigh 5.78 mg of this compound. Calculation: Volume (L) x Concentration (mol/L) x MW ( g/mol ) = Mass (g) 0.001 L x 0.010 mol/L x 577.59 g/mol = 0.00578 g = 5.78 mg

  • Dissolving: Transfer the weighed powder to the sterile vial. Add the calculated volume of DMSO (e.g., 1 mL for 5.78 mg).

  • Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound is not fully dissolved, sonicate the solution in a water bath for 10-30 minutes.[1] Gentle warming to 37°C for 10 minutes may also aid dissolution.[6] Visually inspect the solution to ensure no particulates are present.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[1]

Table 4: Stock Solution Storage and Stability

Temperature Duration Notes Reference
-80°C 6 months Recommended for long-term storage. [1]

| -20°C | 1 month | Suitable for short-term storage. |[1] |

G cluster_prep Stock Solution Preparation Workflow weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex & Sonicate (Warm to 37°C if needed) add_dmso->dissolve check 4. Visually Confirm Complete Dissolution dissolve->check check->dissolve Particulates Present aliquot 5. Aliquot into Single-Use Vials check->aliquot Dissolved store 6. Store at -80°C (Long-Term) aliquot->store G cluster_pathway This compound Mechanism of Action cluster_downstream Downstream Signaling & Response ccl2 CCL2 (MCP-1) Ligand ccr2 CCR2 Receptor (on Monocyte) ccl2->ccr2 Binds erk ERK Phosphorylation ccr2->erk Activates incb This compound incb->ccr2 Blocks Binding chemotaxis Monocyte Chemotaxis (Migration to Inflammation) erk->chemotaxis Leads to

References

Application Notes and Protocols: INCB3344 Chemotaxis Assay with THP-1 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a chemotaxis assay using the human monocytic cell line THP-1 to evaluate the inhibitory effects of INCB3344, a potent and selective CCR2 antagonist.

Introduction

Chemokine Receptor 2 (CCR2) and its ligand, Monocyte Chemoattractant Protein-1 (MCP-1/CCL2), play a crucial role in directing the migration of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in various inflammatory and autoimmune diseases. This compound is a small molecule antagonist of CCR2, effectively blocking the downstream signaling pathways that lead to chemotaxis.[1][2] This protocol outlines a robust in vitro method to quantify the dose-dependent inhibition of THP-1 cell migration towards a CCL2 gradient by this compound. THP-1 cells are a suitable model as they endogenously express high levels of CCR2.[3]

Data Presentation

Table 1: Potency of this compound

TargetAssay TypeSpeciesIC50 ValueReference
CCR2Binding AntagonismHuman (hCCR2)5.1 nM[4][5][6]
CCR2Binding AntagonismMurine (mCCR2)9.5 nM[4][5][7]
CCR2Chemotaxis AntagonismHuman (hCCR2)3.8 nM[4][5][7]
CCR2Chemotaxis AntagonismMurine (mCCR2)7.8 nM[4][5][7]

Table 2: Recommended Reagents and Materials

Reagent/MaterialSupplier (Example)Catalog Number (Example)
THP-1 CellsATCCTIB-202
RPMI-1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
2-MercaptoethanolSigma-AldrichM3148
Recombinant Human CCL2/MCP-1R&D Systems279-MC
This compoundSelleck ChemicalsS1016
DMSOSigma-AldrichD2650
Transwell Inserts (5 µm pore size)Corning3421
24-well Companion PlatesCorning3524
Calcein-AMThermo Fisher ScientificC3100MP
Bovine Serum Albumin (BSA)Sigma-AldrichA7906

Experimental Protocols

THP-1 Cell Culture
  • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 0.05 mM 2-mercaptoethanol.[8]

  • Maintain cell cultures in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain a cell density between 1 x 10^5 and 8 x 10^5 cells/mL. Do not allow the density to exceed 1 x 10^6 cells/mL.

Preparation of Reagents
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • CCL2 Stock Solution: Reconstitute lyophilized recombinant human CCL2 in sterile PBS containing 0.1% BSA to create a 100 µg/mL stock solution. Aliquot and store at -20°C.

  • Assay Medium: RPMI-1640 with 0.1% BSA.

THP-1 Chemotaxis Assay Protocol

This protocol is based on a standard transwell (Boyden chamber) assay format.

  • Cell Preparation:

    • Harvest THP-1 cells in the logarithmic growth phase.

    • Centrifuge the cells at 300 x g for 5 minutes and wash once with serum-free RPMI-1640.

    • Resuspend the cell pellet in Assay Medium to a final concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Lower Chamber: Add 600 µL of Assay Medium to the lower wells of a 24-well plate.

    • Add recombinant human CCL2 to the lower chambers to achieve a final concentration that induces submaximal chemotaxis (typically 10-50 ng/mL).[9][10] A full dose-response curve for CCL2 should be performed initially to determine the optimal concentration. Include wells with Assay Medium alone as a negative control.

    • Upper Chamber (Transwell Insert):

      • In separate tubes, pre-incubate the THP-1 cell suspension (1 x 10^6 cells/mL) with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for 15-30 minutes at 37°C.[3] The final DMSO concentration should be consistent across all conditions and ideally below 0.1%.

      • Add 100 µL of the pre-incubated cell suspension to the upper chamber of the transwell inserts (5 µm pore size). This corresponds to 1 x 10^5 cells per insert.

  • Incubation:

    • Carefully place the transwell inserts into the lower chambers, ensuring no air bubbles are trapped beneath the membrane.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal incubation time may need to be determined empirically.[11]

  • Quantification of Cell Migration:

    • After incubation, carefully remove the transwell inserts.

    • Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.

    • Staining Method:

      • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

      • Stain the cells with a suitable stain (e.g., Giemsa or DAPI).

      • Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.

    • Fluorescence-Based Method (Alternative):

      • Prior to the assay, label the THP-1 cells with a fluorescent dye such as Calcein-AM.[8][12]

      • After migration, quantify the number of migrated cells in the lower chamber by reading the fluorescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis cell_culture 1. Culture THP-1 Cells reagent_prep 2. Prepare this compound and CCL2 cell_culture->reagent_prep cell_prep 3. Harvest and Resuspend Cells reagent_prep->cell_prep pre_incubation 5. Pre-incubate Cells with this compound cell_prep->pre_incubation lower_chamber 4. Add CCL2 to Lower Chamber upper_chamber 6. Add Cells to Upper Chamber lower_chamber->upper_chamber pre_incubation->upper_chamber incubation 7. Incubate Plate (2-4h, 37°C) upper_chamber->incubation quantification 8. Quantify Migrated Cells incubation->quantification analysis 9. Calculate % Inhibition and IC50 quantification->analysis

Caption: Workflow for the this compound THP-1 chemotaxis assay.

signaling_pathway CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_protein G-protein Activation CCR2->G_protein This compound This compound This compound->CCR2 Inhibits downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) G_protein->downstream actin Actin Polymerization & Cytoskeletal Rearrangement downstream->actin chemotaxis Cell Migration (Chemotaxis) actin->chemotaxis

Caption: Simplified signaling pathway of CCL2/CCR2-mediated chemotaxis and its inhibition by this compound.

References

Application Notes and Protocols: INCB3344 in a Diabetic Nephropathy Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of INCB3344, a potent and selective C-C chemokine receptor type 2 (CCR2) antagonist, in a preclinical mouse model of diabetic nephropathy (DN). The provided protocols and data are based on established research to guide the design and execution of similar studies.

Introduction

Diabetic nephropathy is a major microvascular complication of diabetes and a leading cause of end-stage renal disease.[1] The pathogenesis of DN involves a complex interplay of metabolic and hemodynamic factors, with renal inflammation playing a crucial role.[1][2] The chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its receptor CCR2 are key mediators of macrophage recruitment to the kidneys.[3][4][5] This influx of macrophages contributes to renal injury through the production of pro-inflammatory cytokines and reactive oxygen species (ROS).[3][6][7]

This compound is a selective antagonist of CCR2, effectively blocking the CCL2/CCR2 signaling pathway.[8][9] By inhibiting this pathway, this compound reduces the recruitment of inflammatory macrophages to the kidney, thereby ameliorating the pathological features of diabetic nephropathy.[3][6][7] Studies in db/db mice, a model of type 2 diabetes, have demonstrated that this compound can significantly reduce albuminuria and serum creatinine levels, key markers of kidney damage.[3][10]

Mechanism of Action: this compound in Diabetic Nephropathy

This compound exerts its therapeutic effects by targeting the inflammatory cascade initiated by the CCL2/CCR2 axis in the diabetic kidney. In diabetic nephropathy, various renal cells, including glomerular podocytes, mesangial cells, and tubular epithelial cells, overexpress CCL2.[3] This chemokine binds to CCR2, which is primarily expressed on monocytes and macrophages, triggering their migration into the kidney tissue.

Once in the kidney, these macrophages, particularly bone marrow-derived macrophages (BM-Mφs), contribute to renal damage through the release of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and the production of reactive oxygen species (ROS).[3][6][7] this compound, by blocking CCR2, prevents the recruitment of these inflammatory cells, leading to a reduction in renal inflammation and subsequent protection against kidney damage.

G cluster_0 Diabetic Kidney Environment cluster_1 Inflammatory Cascade Glomerular_Podocytes Glomerular Podocytes CCL2 CCL2 (Chemokine Ligand 2) Glomerular_Podocytes->CCL2 Mesangial_Cells Mesangial Cells Mesangial_Cells->CCL2 Tubular_Epithelial_Cells Tubular Epithelial Cells Tubular_Epithelial_Cells->CCL2 CCR2 CCR2 Receptor (on Monocytes/Macrophages) CCL2->CCR2 binds to Macrophage_Recruitment Macrophage Recruitment CCR2->Macrophage_Recruitment activates This compound This compound This compound->CCR2 blocks BM_Macrophage Bone Marrow-Derived Macrophages (BM-Mφ) Macrophage_Recruitment->BM_Macrophage leads to infiltration of Inflammation ↑ TNF-α ↑ ROS BM_Macrophage->Inflammation release Kidney_Damage Renal Injury (Albuminuria, ↑ Creatinine) Inflammation->Kidney_Damage causes

Figure 1. Mechanism of action of this compound in diabetic nephropathy.

Experimental Protocols

The following are detailed protocols for conducting a study on the effects of this compound in a diabetic nephropathy mouse model, based on published research.[3]

Animal Model and Treatment
  • Animal Model: Male diabetic db/db mice (C57BLKS/J Iar- +Leprdb/+Leprdb) and their non-diabetic littermates (misty; C57BLKS/J Iar-m+/m+) are suitable models.[3] Mice are typically used between 8 and 20 weeks of age.

  • Housing: House animals in a specific pathogen-free facility with controlled temperature and a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.

  • Treatment Groups:

    • db/db mice + this compound

    • db/db mice + Vehicle (e.g., 10% Dimethyl Sulfoxide)

    • misty mice + Vehicle

  • Drug Administration: Administer this compound or vehicle via intraperitoneal injection for a duration of 8 weeks.[3][6] The specific dosage of this compound should be determined based on prior pharmacological studies.[9]

Measurement of Metabolic Variables
  • Urine Collection: Place mice in metabolic cages for 24-hour urine collection at baseline and at the end of the treatment period.

  • Urinary Albumin: Measure urinary albumin levels using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[3]

  • Serum Creatinine: Collect blood samples via retro-orbital bleeding or cardiac puncture at the end of the study. Measure serum creatinine levels using an enzymatic method.[3]

  • Blood Glucose: Monitor blood glucose levels regularly from tail vein blood using a standard glucometer.

Kidney Tissue Preparation and Analysis
  • Tissue Harvesting: At the end of the treatment period, perfuse mice with saline to flush out blood from the kidneys. Excise the kidneys for further analysis.

  • Single-Cell Suspension:

    • Mince the kidney tissue and digest with collagenase.

    • Pass the digested tissue through a stainless steel mesh to obtain a single-cell suspension.

    • Resuspend the cells in an isotonic Percoll solution and collect the mononuclear cells.[3]

  • Flow Cytometry for Macrophage Analysis:

    • Stain the single-cell suspension with fluorescently labeled antibodies against macrophage markers such as CD11b and F4/80 to identify and quantify different macrophage populations (e.g., bone marrow-derived vs. tissue-resident macrophages).

    • Analyze the expression of Toll-like receptor 9 (TLR9) on these macrophage subsets.

    • Intracellular staining can be performed to measure the production of TNF-α and reactive oxygen species (ROS).

G cluster_0 Animal Study cluster_1 Biochemical Analysis cluster_2 Tissue Analysis Animal_Model db/db & misty mice (8 weeks old) Treatment This compound or Vehicle (8 weeks, i.p.) Animal_Model->Treatment Urine_Blood_Collection Urine & Blood Collection Treatment->Urine_Blood_Collection Kidney_Harvest Kidney Harvesting Treatment->Kidney_Harvest ELISA Urinary Albumin (ELISA) Urine_Blood_Collection->ELISA Enzymatic_Assay Serum Creatinine (Enzymatic Method) Urine_Blood_Collection->Enzymatic_Assay Single_Cell Single-Cell Suspension Kidney_Harvest->Single_Cell Flow_Cytometry Flow Cytometry (Macrophage Profiling) Single_Cell->Flow_Cytometry

Figure 2. Experimental workflow for evaluating this compound in a diabetic nephropathy mouse model.

Data Presentation

The following tables summarize the quantitative data from a representative study investigating the effects of this compound in db/db mice.[3][10]

Table 1: Effect of this compound on Renal Function Markers
GroupTreatmentUrinary Albumin (µ g/day )Serum Creatinine (mg/dL)
db/dbVehicleHighElevated
db/dbThis compoundSignificantly ReducedSignificantly Reduced
mistyVehicleNormalNormal

Data are presented as a qualitative summary of findings from published studies.[3][10] "High" and "Elevated" are relative to the non-diabetic (misty) control group. "Significantly Reduced" indicates a statistically significant decrease compared to the vehicle-treated db/db group.

Table 2: Effect of this compound on Renal Macrophage Populations and Inflammatory Markers
GroupTreatmentBone Marrow-Derived Macrophages (BM-Mφs)TLR9 Expression on BM-MφsTNF-α Production by BM-MφsROS Production by Resident Macrophages
db/dbVehicleIncreasedIncreasedIncreasedIncreased
db/dbThis compoundDecreasedDecreasedDecreasedDecreased
mistyVehicleBaselineBaselineBaselineBaseline

This table provides a qualitative summary of the cellular and molecular effects of this compound in the diabetic kidney, as reported in the literature.[3][6][7]

Conclusion

The CCR2 antagonist this compound demonstrates significant therapeutic potential in preclinical models of diabetic nephropathy.[3][6][7] By inhibiting the recruitment of inflammatory macrophages to the kidney, this compound effectively reduces key markers of renal damage, including albuminuria and serum creatinine.[3][10] The protocols and data presented here provide a framework for researchers and drug development professionals to further investigate the role of CCR2 antagonism as a therapeutic strategy for diabetic nephropathy.

References

Application Notes and Protocols for INCB3344 in the Study of Autoimmune Encephalomyelitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing INCB3344, a potent and selective CCR2 antagonist, for the study of experimental autoimmune encephalomyelitis (EAE), the primary animal model for multiple sclerosis. This document includes an overview of the mechanism of action, detailed experimental protocols, and data presentation to facilitate the design and execution of preclinical studies.

Introduction to this compound

This compound is a small molecule antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2] CCR2 and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation.[1][2] In the context of autoimmune encephalomyelitis, the infiltration of these inflammatory cells into the central nervous system (CNS) is a key pathological event leading to demyelination and neurodegeneration. By blocking the CCR2 receptor, this compound inhibits the migration of these pathogenic immune cells into the CNS, thereby reducing inflammation and ameliorating the clinical signs of EAE.[1][2] this compound is a valuable tool for investigating the role of the CCL2/CCR2 axis in neuroinflammatory diseases and for the preclinical evaluation of CCR2-targeted therapies.

Mechanism of Action: The CCR2 Signaling Pathway

This compound acts as a non-competitive antagonist of the CCR2 receptor. This means it binds to a site on the receptor distinct from the CCL2 binding site, thereby preventing the conformational changes necessary for signal transduction. The binding of CCL2 to CCR2 on immune cells, particularly monocytes and macrophages, triggers a cascade of intracellular signaling events that lead to chemotaxis, or directed cell movement, towards the source of the chemokine.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 G_Protein G-protein (Gαi) CCR2->G_Protein Activates This compound This compound This compound->CCR2 Antagonizes PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC ERK ERK PKC->ERK Akt Akt PI3K->Akt Chemotaxis Chemotaxis & Cell Migration Akt->Chemotaxis ERK->Chemotaxis EAE_Workflow cluster_pre_induction Pre-Induction cluster_induction EAE Induction & Treatment cluster_analysis Analysis Acclimatization Animal Acclimatization (7 days) Randomization Randomization into Treatment Groups Acclimatization->Randomization Day0 Day 0: - MOG/CFA Immunization - PTX Injection - Start Prophylactic  this compound/Vehicle Randomization->Day0 Day2 Day 2: - PTX Boost Day0->Day2 Day7 Day 7 onwards: - Daily Clinical Scoring - Body Weight Monitoring Day2->Day7 Onset Onset of Clinical Signs (approx. Day 10-14) Day7->Onset Endpoint Study Endpoint (e.g., Day 28) Therapeutic Start Therapeutic This compound/Vehicle (upon reaching score 1-2) Onset->Therapeutic Therapeutic->Endpoint Tissue Tissue Collection: - Spinal Cord - Brain - Spleen - Lymph Nodes Endpoint->Tissue Histology Histopathology: - H&E (inflammation) - LFB (demyelination) Tissue->Histology Immuno Immunohistochemistry: - Macrophage markers (e.g., Iba1) - T-cell markers (e.g., CD3) Tissue->Immuno FACS Flow Cytometry: - Immune cell profiling in CNS Tissue->FACS Cytokine Cytokine Analysis: - ELISA/Multiplex from CNS or spleen Tissue->Cytokine

References

INCB3344: Application Notes for In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB3344 is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2). CCR2 and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a critical role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathophysiology of various inflammatory and autoimmune diseases, making CCR2 a compelling therapeutic target. These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its use in cell culture-based assays to assess its potency and mechanism of action.

Mechanism of Action

This compound functions as a non-competitive antagonist of the CCR2 receptor. By binding to the receptor, it allosterically inhibits the binding of CCL2 and subsequently blocks the downstream signaling pathways responsible for monocyte and macrophage chemotaxis. This inhibitory action has been demonstrated in both human and murine cell systems.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound across various assays and species.

Table 1: this compound Binding Affinity (IC50)

Target SpeciesAssay TypeCell LineIC50 (nM)
HumanWhole Cell Binding-5.1[1]
MurineWhole Cell BindingWEHI-274.19.5 - 10[2][3]
RatWhole Cell Binding-7.3
CynomolgusWhole Cell Binding-16

Table 2: this compound Functional Activity - Chemotaxis Inhibition (IC50)

Target SpeciesCell LineIC50 (nM)
Human-3.8[1]
MurineWEHI-274.17.8[1]
Rat-2.7
Cynomolgus-6.2

Table 3: this compound Functional Activity - ERK Phosphorylation Inhibition (IC50)

Target SpeciesCell LineIC50 (nM)
MurineWEHI-274.13 - 10[2]

Signaling Pathways

This compound inhibits the CCL2-induced activation of several downstream signaling cascades. The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), normally triggers a conformational change, leading to the activation of Gαi proteins. This initiates a cascade of intracellular events, including the activation of the MAPK/ERK pathway, which is crucial for cell migration.

cluster_membrane Plasma Membrane CCR2 CCR2 G_Protein Gαi/βγ CCR2->G_Protein Activates CCL2 CCL2 CCL2->CCR2 Binds This compound This compound This compound->CCR2 Inhibits ERK_Pathway MAPK/ERK Pathway G_Protein->ERK_Pathway Activates Chemotaxis Cell Migration (Chemotaxis) ERK_Pathway->Chemotaxis Promotes A Prepare WEHI-274.1 cell suspension C Add cells, this compound, and 125I-labeled mCCL2 to plate A->C B Prepare serial dilutions of this compound B->C D Incubate at room temperature C->D E Harvest cells onto filter plate D->E F Wash and dry the filter plate E->F G Add scintillation fluid and measure radioactivity F->G H Analyze data to determine IC50 G->H A Prepare THP-1 cell suspension B Pre-incubate cells with varying concentrations of this compound A->B D Add pre-incubated cells to the upper chamber (insert) B->D C Add CCL2 to the lower chamber of a transwell plate C->D E Incubate to allow cell migration D->E F Remove non-migrated cells from the upper chamber E->F G Quantify migrated cells in the lower chamber F->G H Analyze data to determine IC50 G->H

References

Application Notes and Protocols for INCB3344 Vehicle Solution for Intraperitoneal Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation and administration of a vehicle solution for the C-C chemokine receptor type 2 (CCR2) antagonist, INCB3344, intended for intraperitoneal (IP) injection in preclinical research models.

Introduction

This compound is a potent and selective small molecule antagonist of the CCR2 receptor, playing a crucial role in inhibiting the migration of monocytes and macrophages to sites of inflammation.[1][2][3][4][5] Due to its hydrophobic nature, this compound is insoluble in aqueous solutions, necessitating the use of a vehicle for in vivo administration.[6] This document outlines two established vehicle formulations for the successful intraperitoneal delivery of this compound in animal models.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound solubility and the composition of suitable vehicle solutions.

ParameterValueReference
Solubility in DMSO 210 mg/mL (363.58 mM)[6]
Solubility in Water Insoluble[6]
Vehicle Composition 1 10% DMSO in Physiological Saline[7]
Vehicle Composition 2 10% DMSO in 0.9% Carboxymethylcellulose (CMC)[6]

Experimental Protocols

Protocol 1: Preparation of 10% DMSO in Physiological Saline Vehicle

This protocol is suitable for achieving a clear solution for IP injection.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Physiological saline (0.9% NaCl), sterile

  • Sterile, pyrogen-free microcentrifuge tubes or vials

  • Pipettes and sterile filter tips

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Determine the Required Concentration: Based on the desired dosage for the animal model (e.g., 5 mg/kg) and the injection volume, calculate the final concentration of this compound required in the vehicle solution.

  • Prepare the Vehicle Solution:

    • In a sterile tube, prepare the vehicle by mixing 1 part DMSO with 9 parts physiological saline. For example, to prepare 1 mL of vehicle, mix 100 µL of DMSO with 900 µL of physiological saline.

    • Vortex the solution thoroughly to ensure homogeneity.

  • Dissolve this compound:

    • Weigh the required amount of this compound powder and place it in a sterile tube.

    • Add the prepared 10% DMSO in saline vehicle to the this compound powder.

    • Vortex the mixture vigorously until the this compound is completely dissolved. Sonication can be used to aid dissolution if necessary.[6]

  • Final Preparation and Administration:

    • Visually inspect the solution to ensure it is clear and free of precipitation before administration.

    • Administer the solution intraperitoneally to the animal model at the calculated dose.

Protocol 2: Preparation of 10% DMSO in 0.9% Carboxymethylcellulose (CMC) Vehicle

This protocol is used to create a suspension, which can be beneficial for sustaining the release of the compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Carboxymethylcellulose sodium salt (low viscosity)

  • Sterile water for injection or physiological saline

  • Sterile, pyrogen-free tubes or vials

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Stir plate and magnetic stir bar

Procedure:

  • Prepare the 0.9% CMC Solution:

    • In a sterile beaker with a magnetic stir bar, slowly add 0.9 g of CMC to 100 mL of sterile water or physiological saline while stirring continuously.

    • Continue stirring until the CMC is fully dissolved. This may take some time.

  • Prepare the this compound Stock Solution in DMSO:

    • Weigh the required amount of this compound powder and place it in a sterile tube.

    • Add a small volume of 100% DMSO to dissolve the this compound completely, creating a concentrated stock solution.

  • Prepare the Final Formulation:

    • While vortexing the 0.9% CMC solution, slowly add the this compound stock solution to achieve the desired final concentration. The final concentration of DMSO in the vehicle should be 10%.

    • For example, to prepare 1 mL of the final formulation, add 100 µL of the this compound/DMSO stock to 900 µL of the 0.9% CMC solution.

    • Vortex the final suspension thoroughly before each injection to ensure a uniform distribution of the compound.

  • Administration:

    • Administer the suspension intraperitoneally to the animal model at the calculated dose.

Visualizations

Signaling Pathway Diagram

INCB3344_Mechanism_of_Action cluster_inflammation Site of Inflammation cluster_blood_vessel Blood Vessel cluster_inhibition Inflamed Tissue Inflamed Tissue CCL2 CCL2 Inflamed Tissue->CCL2 secretes Monocyte Monocyte Monocyte->Inflamed Tissue Migration CCR2 CCR2 Monocyte->CCR2 expresses This compound This compound This compound->CCR2 blocks CCL2->CCR2 binds

Caption: Mechanism of this compound action on the CCL2-CCR2 signaling pathway.

Experimental Workflow Diagram

Vehicle_Preparation_Workflow cluster_prep Preparation cluster_admin Administration start Start calc Calculate this compound Concentration start->calc prep_vehicle Prepare Vehicle (e.g., 10% DMSO in Saline) calc->prep_vehicle dissolve Dissolve this compound in Vehicle prep_vehicle->dissolve vortex Vortex/Sonicate until Clear Solution dissolve->vortex check Precipitate? vortex->check administer Administer IP check->administer No discard Discard and Reprepare check->discard Yes end End administer->end

References

Application Notes and Protocols: Oral Bioavailability of INCB3344 in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the oral bioavailability and pharmacokinetic profile of INCB3344, a potent and selective CCR2 antagonist, in rodent models. The included protocols and data are intended to guide researchers in designing and interpreting preclinical studies involving this compound.

Summary of Pharmacokinetic Parameters

This compound demonstrates good oral bioavailability in rodents, making it a suitable tool for in vivo pharmacological studies.[1][2] The compound has been evaluated in various mouse strains, showing consistent exposure after oral administration.

Table 1: Oral Pharmacokinetic Parameters of this compound in Mice
Parameter10 mg/kg Dose (CD-1 Mice)30 mg/kg Dose (C57BL/6 Mice)100 mg/kg Dose (C57BL/6 Mice)
Cmax (ng/mL) Data not available~1500~4000
Tmax (h) Data not available~2~4
AUC (nM·h) 2664[3][4]See Plasma Concentration ChartSee Plasma Concentration Chart
Oral Bioavailability (%) 47[3][4][5]Not explicitly statedNot explicitly stated
Half-life (t½) (h) 1 (intravenous)[4]See Plasma Concentration ChartSee Plasma Concentration Chart

Note: The plasma concentration data for 30 mg/kg and 100 mg/kg doses in C57BL/6 mice is derived from graphical representations in the cited literature and should be considered approximate.

Experimental Protocols

The following are detailed methodologies for key experiments related to determining the oral bioavailability and pharmacokinetic profile of this compound in rodents.

Protocol 1: Oral Bioavailability Study in Mice

Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound following a single oral gavage administration.

Materials:

  • This compound

  • Vehicle (e.g., 5% NMP, 5% Solutol HS-15, 30% PEG-400, and 60% citric acid (10 mM)[6]; or 10% DMSO/0.9% carboxymethylcellulose[3])

  • Male CD-1 or C57BL/6 mice[3][6]

  • Oral gavage needles

  • Blood collection supplies (e.g., retro-orbital sinus capillary tubes, EDTA-coated microcentrifuge tubes)

  • Centrifuge

  • Analytical equipment for quantifying this compound in plasma (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimation: Acclimate male mice (e.g., CD-1 or C57BL/6) to the housing conditions for at least 3 days prior to the experiment.

  • Dose Preparation: Prepare the dosing formulation of this compound in the selected vehicle at the desired concentration (e.g., 10 mg/kg, 30 mg/kg, or 100 mg/kg).[3][6]

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with water provided ad libitum.

  • Administration: Administer a single oral dose of the this compound formulation via oral gavage.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[6] Blood can be collected via the retro-orbital sinus under light isoflurane anesthesia.[6]

  • Plasma Preparation: Immediately place the collected blood into EDTA-coated tubes, and centrifuge to separate the plasma.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) from the plasma concentration-time data. Oral bioavailability can be calculated by comparing the AUC from oral administration to that from intravenous administration.

Protocol 2: Intravenous Administration for Bioavailability Calculation

Objective: To determine the pharmacokinetic profile of this compound following a single intravenous administration to enable the calculation of oral bioavailability.

Materials:

  • This compound

  • Vehicle suitable for intravenous administration

  • Male CD-1 mice

  • Syringes and needles for intravenous injection

  • Blood collection supplies

  • Centrifuge

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimation and Preparation: Follow the same initial steps as in Protocol 1.

  • Administration: Administer a single intravenous dose of this compound via the tail vein.

  • Blood Sampling and Analysis: Follow the blood sampling, plasma preparation, and analysis steps as outlined in Protocol 1.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters. The AUC from this study will serve as the reference for calculating the oral bioavailability from the oral administration study.

Visualizations

This compound Mechanism of Action: CCR2 Signaling Pathway

This compound is an antagonist of the C-C chemokine receptor type 2 (CCR2).[1][7] It competitively inhibits the binding of its ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), to the receptor.[7] This blockade prevents downstream signaling cascades, including the phosphorylation of extracellular signal-regulated kinase (ERK), which is involved in cell migration and inflammation.[1][7]

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds This compound This compound This compound->CCR2 Blocks G_protein G-protein CCR2->G_protein Activates ERK_Phos ERK Phosphorylation G_protein->ERK_Phos Inflammation Inflammation & Chemotaxis ERK_Phos->Inflammation Oral_Bioavailability_Workflow cluster_study_design Study Design & Preparation cluster_dosing Dosing cluster_sampling Sample Collection & Processing cluster_analysis Analysis & Reporting animal_model Select Animal Model (e.g., CD-1 Mice) formulation Prepare Dosing Formulation animal_model->formulation animal_prep Acclimate & Fast Animals formulation->animal_prep oral_admin Oral Gavage Administration animal_prep->oral_admin iv_admin Intravenous Administration animal_prep->iv_admin blood_collection Serial Blood Sampling oral_admin->blood_collection iv_admin->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep lc_ms LC-MS/MS Analysis plasma_prep->lc_ms pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) lc_ms->pk_analysis bioavailability Calculate Oral Bioavailability (%) pk_analysis->bioavailability

References

Troubleshooting & Optimization

INCB3344 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the CCR2 antagonist, INCB3344. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of this compound, along with troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3] Ethanol can also be used.[3] this compound is insoluble in water.[3]

Q2: How should I store my this compound stock solution?

A2: For long-term storage, it is recommended to store the this compound stock solution at -80°C for up to six months. For shorter-term storage, -20°C for up to one month is acceptable.[1][2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[1]

Q3: My this compound precipitated out of my aqueous buffer after dilution from a DMSO stock. What should I do?

A3: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds like this compound. Here are some steps you can take:

  • Decrease the final concentration: The concentration of this compound in your aqueous buffer may be exceeding its solubility limit. Try using a lower final concentration.

  • Optimize the DMSO concentration: While it's important to keep the final DMSO concentration low to avoid off-target effects (typically below 0.5% v/v), a slightly higher concentration might be necessary to maintain solubility.[4] Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Use a co-solvent system: For in vivo studies, a co-solvent system may be necessary. Formulations can include DMSO, PEG300/PEG400, SBE-β-CD, and Tween-80.[1]

  • Gentle warming and sonication: To aid dissolution, you can try gently warming the solution or using sonication.[1][3]

Q4: I am observing inconsistent results in my cell-based assays. Could this be related to this compound solubility?

A4: Yes, inconsistent results in cell-based assays can be a sign of poor compound solubility. If this compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than the nominal concentration. It is crucial to visually inspect your diluted solutions for any signs of precipitation before adding them to your cells.

Q5: Can I prepare my working solutions in advance?

A5: For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.[1] For in vitro assays, it is best practice to prepare fresh dilutions from your stock solution for each experiment to ensure consistency and avoid potential degradation.

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound Powder
  • Possible Cause: Insufficient solvent or inadequate mixing.

  • Troubleshooting Steps:

    • Ensure you are using a recommended solvent such as DMSO or ethanol.[1][2][3]

    • Use a sufficient volume of solvent to achieve the desired concentration.

    • Vortex the solution vigorously.

    • If the compound still does not dissolve, gentle warming (e.g., in a 37°C water bath) or sonication in short bursts can be applied to aid dissolution.[1][3]

    • Visually inspect the solution to ensure it is clear and free of any particulate matter before use.

Issue 2: Precipitation Observed in Working Solution
  • Possible Cause: The aqueous solubility of this compound has been exceeded.

  • Troubleshooting Steps:

    • Pre-assay Solubility Check: Before your main experiment, perform a small-scale test by preparing your highest desired concentration of this compound in the assay buffer. Let it stand at the experimental temperature for the duration of your assay and visually inspect for precipitation.

    • Reduce Final Concentration: If precipitation is observed, lower the final concentration of this compound in your assay.

    • Increase Co-solvent Percentage: If your experimental system allows, slightly increasing the percentage of the organic solvent (e.g., DMSO) in the final working solution might help. Remember to adjust your vehicle control accordingly.

    • Use of Solubilizing Excipients: For challenging situations, consider the use of solubilizing excipients such as Tween® 80 or Cremophor® EL, which can form micelles to encapsulate and solubilize hydrophobic compounds.[4] Always test the excipient alone as a control.

Data Presentation

Table 1: this compound Solubility and Storage

ParameterDetailsReference(s)
Solubility
In VitroSoluble in DMSO (≥200 mg/mL) and Ethanol (≥89.8 mg/mL). Insoluble in water.[2][3]
In VivoFormulations may require co-solvents such as DMSO, PEG300/PEG400, 20% SBE-β-CD in Saline, Corn Oil, and Tween-80.[1]
Storage
Solid Powder-20°C for up to 3 years; 4°C for up to 2 years.[2]
In Solvent-80°C for up to 6 months; -20°C for up to 1 month.[1][2]

Table 2: this compound Potency (IC50 Values)

TargetAssay TypeSpeciesIC50 (nM)Reference(s)
CCR2Binding AntagonismHuman5.1[1][5]
CCR2Binding AntagonismMurine9.5[1][5]
CCR2Chemotaxis AntagonismHuman3.8[1][5]
CCR2Chemotaxis AntagonismMurine7.8[1][5]
CCR2Binding AntagonismRat7.3[1]
CCR2Chemotaxis AntagonismRat2.7[1]
CCR2Binding AntagonismCynomolgus16[1]
CCR2Chemotaxis AntagonismCynomolgus6.2[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Bring the vial of this compound powder to room temperature before opening.

  • Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the vial vigorously for 1-2 minutes to dissolve the compound completely.

  • If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes or sonicate in short bursts to aid dissolution.

  • Visually confirm that the solution is clear and free of any particulates.

  • Aliquot the stock solution into smaller, single-use volumes in polypropylene tubes.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: In Vitro Chemotaxis Assay

This protocol measures the ability of this compound to inhibit the migration of cells towards a CCL2 gradient.

  • Cell Preparation: Use a human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs). Resuspend the cells in assay medium (e.g., RPMI 1640 with 0.5% BSA).

  • Compound Preparation: Prepare serial dilutions of this compound in the assay medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and in the vehicle control.

  • Assay Setup:

    • Add the chemoattractant, recombinant human CCL2 (hCCL2), to the lower chamber of a chemotaxis plate (e.g., a 96-well Transwell plate).

    • In a separate plate, pre-incubate the cells with the different concentrations of this compound or vehicle control.

    • Add the cell suspension to the upper chamber of the Transwell plate.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell type (typically 1-3 hours).

  • Quantification: After incubation, quantify the number of cells that have migrated to the lower chamber. This can be done using a cell counter, a fluorescent dye (e.g., Calcein-AM), or by flow cytometry.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

CCR2_Signaling_Pathway CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_protein Gαi Protein CCR2->G_protein Activates This compound This compound This compound->CCR2 Blocks PLC PLC G_protein->PLC Activates MAPK_pathway MAPK Pathway (ERK Phosphorylation) G_protein->MAPK_pathway Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Chemotaxis Chemotaxis (Cell Migration) Ca_release->Chemotaxis Contributes to MAPK_pathway->Chemotaxis Leads to

Caption: CCR2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Solubility start Start: this compound Powder dissolve Dissolve in 100% DMSO to create stock solution start->dissolve aliquot Aliquot and Store (-80°C long-term) dissolve->aliquot dilute Dilute stock in aqueous assay buffer aliquot->dilute check_precipitate Visually inspect for precipitation dilute->check_precipitate precipitate_yes Precipitation Observed check_precipitate->precipitate_yes Yes precipitate_no No Precipitation (Clear Solution) check_precipitate->precipitate_no No troubleshoot Troubleshoot: - Lower concentration - Use co-solvents - Gentle warming/sonication precipitate_yes->troubleshoot proceed Proceed with experiment precipitate_no->proceed troubleshoot->dilute

Caption: Workflow for preparing and troubleshooting this compound solutions.

References

INCB3344 Technical Support Center: Off-Target Effects and hERG Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of INCB3344, with a specific focus on its activity at the hERG channel. The following troubleshooting guides and FAQs are designed to address common questions and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] It demonstrates nanomolar affinity for both human and murine CCR2.[2]

Q2: What are the known off-target effects of this compound?

This compound is a highly selective CCR2 antagonist. It has been shown to have at least 100-fold selectivity for CCR2 over a panel of other G protein-coupled receptors (GPCRs), including other chemokine receptors.[3][4] Specifically, it exhibits low activity against the closely related chemokine receptors CCR1 and CCR5.[4] One report indicates that this compound showed IC50 values greater than 1 μM against a panel of over 50 ion channels, transporters, and other selected GPCRs.

Q3: Does this compound exhibit activity at the hERG channel?

Yes, this compound has been reported to have moderate activity at the human Ether-a-go-go-Related Gene (hERG) potassium channel. This off-target activity was a key factor in the decision not to advance the compound into clinical development.

Q4: What is the reported IC50 value for this compound at the hERG channel?

The reported IC50 value for this compound at the hERG channel is 13 μM.[4] This was determined using a dofetilide binding assay.[4]

Troubleshooting Guide for In Vitro Experiments

Issue: Observing unexpected cellular responses not attributable to CCR2 antagonism.

  • Consider Off-Target Effects: While this compound is highly selective, at higher concentrations, off-target effects may become apparent. The moderate hERG activity is a known liability. Depending on the cell type and experimental system, other unforeseen off-target interactions could occur.

  • Verify Compound Concentration: Ensure the accuracy of the concentration of your this compound stock solution and final experimental concentrations. Serial dilution errors can lead to unexpectedly high concentrations.

  • Include Appropriate Controls:

    • Use a negative control cell line that does not express CCR2 to distinguish between on-target and off-target effects.

    • Employ a positive control for CCR2 antagonism with a known pharmacology.

    • If cardiac cell lines or other electrically active cells are used, consider a positive control for hERG channel blockade (e.g., dofetilide or astemizole).

  • Consult Selectivity Data: Refer to the provided selectivity data. If your experimental system expresses receptors or channels for which selectivity data is unavailable, consider performing profiling against a broader panel.

Issue: Difficulty reproducing the reported IC50 values for CCR2 antagonism.

  • Check Experimental Conditions: Ensure your assay conditions, including cell line, ligand concentration (e.g., CCL2), and incubation times, are consistent with published protocols.

  • Confirm Reagent Quality: Verify the quality and purity of your this compound compound. Degradation or impurities can affect its potency.

  • Cell Line Passage Number: Use a consistent and low passage number for your CCR2-expressing cell line, as receptor expression levels can change over time in culture.

Quantitative Data Summary

The following tables summarize the reported in vitro potency of this compound against its primary target, CCR2, and its off-target activity at the hERG channel.

Table 1: this compound Potency at the CCR2 Receptor

Species/Assay TypeIC50 (nM)Reference
Human CCR2 (Binding)5.1[2]
Murine CCR2 (Binding)9.5[2]
Human CCR2 (Chemotaxis)3.8[2]
Murine CCR2 (Chemotaxis)7.8[2]
Murine Monocytes (CCL2 Binding)10[3]

Table 2: this compound Off-Target hERG Activity

TargetAssay TypeIC50 (µM)Reference
hERG ChannelDofetilide Binding Assay13[4]

Experimental Protocols

CCR2 Radioligand Binding Assay (General Protocol)

This protocol is a generalized representation based on common methodologies for assessing CCR2 binding.

Objective: To determine the binding affinity of this compound to the CCR2 receptor.

Materials:

  • Cells or membranes expressing the CCR2 receptor (e.g., HEK293-hCCR2, WEHI-274.1)

  • Radiolabeled CCR2 ligand (e.g., 125I-CCL2)

  • This compound

  • Non-labeled CCL2 (for determining non-specific binding)

  • Binding Buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.1)

  • Wash Buffer (e.g., 50 mM HEPES, 500 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, pH 7.1)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, combine the CCR2-expressing cells/membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of non-labeled CCL2.

  • Incubate the plate for a specified time (e.g., 60-120 minutes) at room temperature with gentle agitation.

  • Following incubation, rapidly filter the contents of each well through the filter plate and wash several times with ice-cold wash buffer to separate bound from free radioligand.

  • Allow the filters to dry, and then measure the radioactivity in each well using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

hERG Dofetilide Binding Assay (General Protocol)

This protocol provides a general overview of a competitive radioligand binding assay for the hERG channel.

Objective: To assess the potential of this compound to inhibit the binding of a known hERG ligand, thereby indicating its own binding potential to the channel.

Materials:

  • Membrane preparations from cells stably expressing the hERG channel (e.g., HEK293-hERG)

  • [3H]-Dofetilide (radioligand)

  • This compound

  • A known potent hERG blocker for non-specific binding determination (e.g., astemizole or unlabeled dofetilide)

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add the hERG-expressing membranes, [3H]-dofetilide at a concentration near its Kd, and varying concentrations of this compound.

  • For total binding, add only the binding buffer in place of the test compound.

  • For non-specific binding, add a saturating concentration of a potent, unlabeled hERG blocker.

  • Incubate the plate, typically for 60 minutes at room temperature.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by several washes with ice-cold binding buffer.

  • Dry the filter plate, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Calculate the percent inhibition of [3H]-dofetilide binding at each concentration of this compound.

  • Plot the percent inhibition against the log concentration of this compound and use non-linear regression to determine the IC50 value.

Visualizations

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 CCR2 CCR2 (GPCR) CCL2->CCR2 Binds G_protein Gαi Protein CCR2->G_protein Activates PLC PLC G_protein->PLC Activates ERK_pathway MAPK/ERK Pathway G_protein->ERK_pathway Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis & Cell Migration Ca_release->Chemotaxis PKC->Chemotaxis ERK_pathway->Chemotaxis This compound This compound This compound->CCR2 Inhibits hERG_Assay_Workflow prep Prepare hERG-expressing cell membranes incubation Incubate membranes, radioligand, and compound prep->incubation radioligand [³H]-Dofetilide (Radioligand) radioligand->incubation compound This compound (Test Compound) compound->incubation filtration Rapid Filtration (Separates bound/free) incubation->filtration counting Scintillation Counting (Measures radioactivity) filtration->counting analysis Data Analysis (Calculate IC₅₀) counting->analysis Selectivity_Profile This compound This compound CCR2 CCR2 This compound->CCR2 High Affinity (IC₅₀: 3.8-10 nM) hERG hERG This compound->hERG Moderate Affinity (IC₅₀: 13 µM) Other_GPCRs Other GPCRs (>40 tested) This compound->Other_GPCRs Low Affinity (>100-fold selective) Ion_Channels Other Ion Channels This compound->Ion_Channels Low Affinity (IC₅₀ > 1 µM)

References

Technical Support Center: Optimizing INCB3344 Concentration for Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for INCB3344, a potent and selective CCR2 antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3][4][5] It functions by binding to CCR2 and inhibiting the downstream signaling induced by its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2).[2][6] This inhibition blocks the recruitment of monocytes and macrophages to sites of inflammation.[4][6]

Q2: What is the recommended starting concentration for in vitro experiments?

A2: The optimal concentration of this compound will vary depending on the cell type and specific assay. However, based on its potent activity, a starting range of 1 nM to 100 nM is recommended for most in vitro applications. The IC50 values for this compound are in the low nanomolar range for both human and murine CCR2.[1][3][5]

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO).[3][5] For a stock solution, dissolve this compound in fresh DMSO to a concentration of 10 mM or higher.[1][5] To improve solubility, you can warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath.[7] Stock solutions can be stored at -20°C for several months or -80°C for up to a year.[3][7] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[8]

Q4: I am observing no effect or low efficacy in my cell-based assay. What are the possible causes and solutions?

A4: There are several potential reasons for low efficacy. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.

Troubleshooting Guide

Issue Possible Cause Recommended Action
No or low activity of this compound Incorrect concentration: The concentration may be too low for your specific cell type or assay conditions.Perform a dose-response experiment to determine the optimal concentration. A typical range to test is 0.1 nM to 1 µM.
Degraded compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation.Prepare a fresh stock solution from powder. Ensure proper storage at -20°C or -80°C in aliquots.[3][7][8]
Low or no CCR2 expression: The cell line you are using may not express sufficient levels of CCR2.Verify CCR2 expression in your target cells using techniques like qPCR, flow cytometry, or Western blotting.
High ligand concentration: An excessive concentration of the CCR2 ligand (e.g., CCL2) in your assay may outcompete this compound.Optimize the ligand concentration to be at or near its EC50 for the desired response.
Poor solubility or precipitation in media Compound precipitation: Diluting a high-concentration DMSO stock directly into aqueous media can cause the compound to precipitate.Perform serial dilutions of the DMSO stock in your assay medium. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent effects.
Incompatible media components: Components in your cell culture media may interact with this compound.Test the solubility of this compound in your specific assay medium at the desired final concentration.
Inconsistent results between experiments Variability in cell passage number: Cell surface receptor expression can change with increasing passage number.Use cells within a consistent and low passage number range for all experiments.
Inconsistent incubation times: The duration of this compound pre-incubation or stimulation with ligand can affect the outcome.Standardize all incubation times across experiments. The binding of this compound to CCR2 is rapid and reversible.[2]

Data Presentation

Table 1: In Vitro Potency of this compound

Assay Type Species IC50 Value Reference
Binding AntagonismHuman (hCCR2)5.1 nM[1][3][5]
Murine (mCCR2)9.5 nM[1][3][5]
Rat7.3 nM[1][3]
Cynomolgus16 nM[1][3]
Chemotaxis AntagonismHuman (hCCR2)3.8 nM[1][3][5]
Murine (mCCR2)7.8 nM[1][3][5]
Rat2.7 nM[1][3]
Cynomolgus6.2 nM[1][3]
ERK Phosphorylation InhibitionMurine3-10 nM[7]

Experimental Protocols

Protocol 1: In Vitro Chemotaxis Assay

This protocol measures the ability of this compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.

Materials:

  • Cells: Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs).

  • Chemoattractant: Recombinant human CCL2 (hCCL2).

  • Test Compound: this compound.

  • Assay Medium: RPMI 1640 with 0.5% BSA.

  • Chemotaxis System: 96-well chemotaxis chamber (e.g., Boyden chamber).

Procedure:

  • Prepare a cell suspension of 1 x 10^6 cells/mL in assay medium.

  • Pre-incubate the cells with various concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.

  • In the lower chamber of the chemotaxis plate, add assay medium containing hCCL2 at its EC50 concentration.

  • In the upper chamber, add 100 µL of the pre-incubated cell suspension.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • After incubation, remove the upper chamber and wipe off non-migrated cells from the top side of the membrane.

  • Stain the migrated cells on the bottom side of the membrane with a suitable stain (e.g., Giemsa or DAPI).

  • Count the number of migrated cells in several fields of view using a microscope.

  • Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.

Protocol 2: Western Blot for ERK Phosphorylation

This protocol assesses the inhibitory effect of this compound on CCL2-induced ERK phosphorylation.

Materials:

  • Cells: CCR2-expressing cells (e.g., WEHI-274.1 murine monocytic cell line).[1][3]

  • Stimulant: Recombinant murine CCL2 (mCCL2).

  • Test Compound: this compound.

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Antibodies: Primary antibodies against phospho-ERK1/2 and total ERK1/2; appropriate secondary antibodies.

Procedure:

  • Plate cells and serum-starve overnight.

  • Pre-treat cells with various concentrations of this compound or vehicle control for 30-60 minutes.

  • Stimulate the cells with mCCL2 (at its EC50 concentration) for 5-10 minutes.

  • Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

  • Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal.

Visualizations

CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds This compound This compound This compound->CCR2 Inhibits G_Protein G-protein CCR2->G_Protein Activates PLC PLC G_Protein->PLC Ras Ras G_Protein->Ras PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis PKC->Chemotaxis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression

Caption: CCR2 signaling pathway and the inhibitory action of this compound.

Chemotaxis_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Cell Suspension (1x10^6 cells/mL) B Pre-incubate cells with This compound or Vehicle A->B D Add Cells to Upper Chamber B->D C Add CCL2 to Lower Chamber E Incubate (2-4 hours at 37°C) D->E F Remove Non-migrated Cells E->F G Stain Migrated Cells F->G H Count Cells G->H I Calculate % Inhibition H->I

Caption: Experimental workflow for the in vitro chemotaxis assay.

References

Technical Support Center: INCB3344 Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing INCB3344, a potent and selective CCR2 antagonist. The information is tailored for scientists and drug development professionals to address common challenges encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] Its primary mechanism of action is to block the binding of the chemokine ligand CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2.[2][3][4] This inhibition prevents the downstream signaling cascades that mediate the recruitment of monocytes and macrophages to sites of inflammation.[4][5]

Q2: What are the key signaling pathways affected by this compound?

A2: By blocking the CCL2-CCR2 interaction, this compound inhibits several downstream signaling pathways. The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), typically activates Gαi proteins, leading to the activation of phosphatidylinositol 3-kinase (PI3K)/Akt and Ras/Raf/MEK/ERK pathways.[4][6] These pathways are crucial for cell migration, survival, and proliferation.[6][7] this compound has been shown to dose-dependently inhibit CCL2-mediated ERK phosphorylation.[1][2][3]

Q3: How selective is this compound for CCR2?

A3: this compound is a highly selective antagonist for CCR2. It exhibits over 100-fold selectivity for CCR2 compared to other closely related chemokine receptors, including CCR1 and CCR5.[1][8][9] Its IC50 values against a panel of over 50 other ion channels, transporters, and GPCRs are greater than 1 μM.[10][11]

Q4: What are the recommended storage and handling conditions for this compound?

A4: For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions can be prepared in DMSO and should be stored at -20°C for up to one month or -80°C for up to six months.[10] To ensure solubility, it is advisable to warm the vial to 37°C for 10 minutes and sonicate.[12]

Troubleshooting Guides

Issue 1: High variability or lack of expected inhibition in in vitro chemotaxis assays.

  • Possible Cause 1: Suboptimal Cell Health or CCR2 Expression.

    • Troubleshooting Step: Ensure the cell line used (e.g., THP-1 for human CCR2, WEHI-274.1 for murine CCR2) is healthy and exhibits consistent CCR2 expression.[4][12] Passage number can affect receptor expression; use cells within a defined passage range. Consider performing flow cytometry to verify CCR2 surface expression.

  • Possible Cause 2: Incorrect CCL2 Concentration.

    • Troubleshooting Step: The dose-response to CCL2 in chemotaxis assays is typically bell-shaped.[9] Determine the optimal concentration of CCL2 that induces maximal migration for your specific cell line and assay conditions. This is a critical preliminary experiment.

  • Possible Cause 3: Inaccurate Pipetting or Cell Counting.

    • Troubleshooting Step: Ensure accurate and consistent pipetting, especially for serial dilutions of this compound and CCL2. Use a reliable method for cell counting to ensure the same number of cells is added to each well.

  • Possible Cause 4: Issues with the Chemotaxis Chamber.

    • Troubleshooting Step: Inspect the chemotaxis chamber for any defects. Ensure the filter pores are of the appropriate size for the cells being used. Properly assemble the chamber to prevent leakage between the upper and lower wells.

Issue 2: Inconsistent results in radioligand binding assays.

  • Possible Cause 1: Degradation of Radioligand.

    • Troubleshooting Step: Use fresh or properly stored radiolabeled CCL2 (e.g., ¹²⁵I-CCL2).[10] Avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Non-specific Binding.

    • Troubleshooting Step: To determine non-specific binding, include control wells with a high concentration of unlabeled CCL2 (e.g., 0.3 µM) to displace all specific binding of the radioligand.[12] Subtract the non-specific binding from all other measurements.

  • Possible Cause 3: Insufficient Incubation Time.

    • Troubleshooting Step: The binding of this compound to CCR2 is rapid and reversible.[2] However, ensure that the incubation time is sufficient to reach equilibrium. A 30-minute incubation at room temperature is a common starting point.[12]

Issue 3: Unexpected off-target effects in in vivo studies.

  • Possible Cause 1: High Dosage.

    • Troubleshooting Step: While this compound is highly selective, very high concentrations could potentially lead to off-target effects.[1][8] Conduct a dose-response study to determine the minimal effective dose.

  • Possible Cause 2: Vehicle Effects.

    • Troubleshooting Step: Always include a vehicle-treated control group to account for any effects of the solvent used to dissolve this compound.[13]

Quantitative Data

Table 1: In Vitro Activity of this compound [4][10][14][15]

Assay TypeTarget SpeciesIC50 (nM)
Binding Antagonism Human (hCCR2)5.1
Mouse (mCCR2)9.5
Rat7.3
Cynomolgus16
Chemotaxis Antagonism Human (hCCR2)3.8
Mouse (mCCR2)7.8
Rat2.7
Cynomolgus6.2

Experimental Protocols

CCR2 Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for CCR2 by measuring the displacement of a radiolabeled ligand.

Materials:

  • Cells: WEHI-274.1 murine monocytic cell line (endogenously expresses CCR2).[4]

  • Radioligand: ¹²⁵I-labeled murine CCL2 (mCCL2).[10]

  • Test Compound: this compound.

  • Assay Buffer: RPMI 1640 with 1% BSA.

  • Wash Buffer: Cold PBS.

  • Filtration Plate: 96-well filter plate.

  • Scintillation Counter.

Procedure:

  • Harvest WEHI-274.1 cells and resuspend in assay buffer to a concentration of 5 x 10⁵ cells/well.

  • Add various concentrations of this compound to the wells of the filtration plate.

  • For non-specific binding control wells, add a high concentration of unlabeled mCCL2.

  • Add ¹²⁵I-mCCL2 to all wells.

  • Add the cell suspension to the wells.

  • Incubate for 30 minutes at room temperature.

  • Harvest the cells onto the filter plate and wash with cold PBS.

  • Allow the filters to dry.

  • Determine the amount of bound radioactivity using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.

In Vitro Chemotaxis Assay

This protocol measures the ability of this compound to inhibit the migration of cells towards a CCL2 gradient.

Materials:

  • Cells: Human monocytic cell line THP-1 or primary human peripheral blood mononuclear cells (PBMCs).[4]

  • Chemoattractant: Recombinant human CCL2 (hCCL2).[4]

  • Test Compound: this compound.

  • Assay Medium: RPMI 1640 with 0.5% BSA.

  • Chemotaxis Chamber: (e.g., Boyden chamber) with a polycarbonate membrane (appropriate pore size for the cells).

  • Cell Viability Assay Reagent.

Procedure:

  • Pre-incubate cells with various concentrations of this compound or vehicle control.

  • Add hCCL2 to the lower wells of the chemotaxis chamber.

  • Add the pre-incubated cells to the upper wells of the chamber.

  • Incubate the chamber for a sufficient time to allow for cell migration (e.g., 2-4 hours at 37°C).

  • After incubation, remove the non-migrated cells from the upper surface of the membrane.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells in several fields of view under a microscope.

  • Alternatively, quantify migrated cells using a cell viability assay reagent.

  • Calculate the percentage of inhibition of chemotaxis for each concentration of this compound.

Visualizations

CCL2_CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 CCR2 CCR2 (GPCR) CCL2->CCR2 Binds G_protein Gαi/βγ CCR2->G_protein Activates PI3K PI3K G_protein->PI3K Ras Ras G_protein->Ras Akt Akt PI3K->Akt Cellular_Response Cell Migration, Survival, Proliferation Akt->Cellular_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cellular_Response This compound This compound This compound->CCR2 Inhibits

Caption: Simplified CCL2-CCR2 signaling pathway and the inhibitory action of this compound.

Chemotaxis_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Cells Prepare Cell Suspension Preincubation Pre-incubate Cells with this compound Prep_Cells->Preincubation Prep_Compound Prepare this compound Dilutions Prep_Compound->Preincubation Prep_Ligand Prepare CCL2 Solution Add_to_Chamber Add Cells and CCL2 to Chemotaxis Chamber Prep_Ligand->Add_to_Chamber Preincubation->Add_to_Chamber Incubate Incubate at 37°C Add_to_Chamber->Incubate Remove_Non_Migrated Remove Non-Migrated Cells Incubate->Remove_Non_Migrated Stain_Cells Fix and Stain Migrated Cells Remove_Non_Migrated->Stain_Cells Count_Cells Count Migrated Cells Stain_Cells->Count_Cells Calculate_Inhibition Calculate % Inhibition Count_Cells->Calculate_Inhibition Troubleshooting_Logic Start High Variability in Chemotaxis Assay Check_Cells Check Cell Health and CCR2 Expression Start->Check_Cells Optimize_CCL2 Optimize CCL2 Concentration Start->Optimize_CCL2 Verify_Technique Verify Pipetting and Cell Counting Start->Verify_Technique Inspect_Chamber Inspect Chemotaxis Chamber Start->Inspect_Chamber Result_OK Consistent Results Check_Cells->Result_OK Optimize_CCL2->Result_OK Verify_Technique->Result_OK Inspect_Chamber->Result_OK

References

interpreting unexpected results with INCB3344

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results during experiments with INCB3344, a potent and selective CCR2 antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] It functions by binding to CCR2 and inhibiting the downstream signaling and functional responses induced by its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2).[1] This blockade prevents the migration and recruitment of monocytes and macrophages to sites of inflammation.[1][2] The binding of this compound to the receptor is reported to be rapid and reversible.[3]

Q2: How potent and selective is this compound?

This compound is a potent antagonist for both human and murine CCR2, with IC50 values in the low nanomolar range.[4] It is highly selective, exhibiting over 100-fold selectivity for CCR2 compared to other closely related chemokine receptors like CCR1 and CCR5, as well as a broader panel of G protein-coupled receptors.[1][2][5][6] This high selectivity suggests a low probability of off-target effects related to other chemokine receptors.[6] However, it was noted that this compound did not advance as a clinical candidate due to moderate activity on the hERG ion channel, which is a consideration for potential off-target effects in specific experimental systems.[6]

Pharmacological Data Summary

The following table summarizes the reported potency of this compound across different assays and species.

Target/AssaySpeciesIC50 Value
Binding Antagonism Human (hCCR2)5.1 nM
Murine (mCCR2)9.5 nM[4]
Rat7.3 nM
Cynomolgus16 nM
Chemotaxis Antagonism Human (hCCR2)3.8 nM
Murine (mCCR2)7.8 nM[4]
Rat2.7 nM
Cynomolgus6.2 nM
CCL2 Binding Inhibition Murine (WEHI-274.1 cells)10 nM[1][2][5]
ERK Phosphorylation Murine3-10 nM[7]

Troubleshooting Unexpected Results

Issue 1: Lack of Efficacy in an In Vitro Assay

Question: I am not observing the expected inhibition of monocyte/macrophage chemotaxis towards CCL2 in my transwell assay, even at concentrations well above the published IC50. What could be wrong?

Possible Causes and Troubleshooting Steps:

  • Compound Integrity:

    • Solubility: this compound is typically dissolved in DMSO for a stock solution.[7] Ensure the compound is fully dissolved. If precipitation is observed, gentle warming (e.g., 37°C for 10 minutes) or sonication may help.[7]

    • Stability: Stock solutions can be stored at -20°C for about a month or -80°C for up to six months.[4] Improper storage may lead to degradation. Prepare fresh working solutions for each experiment.

  • Experimental Setup:

    • CCL2 Concentration: The inhibitory effect of this compound is competitive with CCL2.[3] Excessively high concentrations of CCL2 in your assay may require higher concentrations of the antagonist to see an effect. Verify that you are using a CCL2 concentration within the optimal range of your dose-response curve.

    • Cell Health and CCR2 Expression: Confirm the viability of your cells (e.g., monocytes, THP-1, or primary macrophages). Crucially, verify the expression level of CCR2 on the cell surface via flow cytometry or qPCR, as expression can vary between cell lines, primary cell donors, and with passage number.

  • Assay Incubation Time:

    • Ensure that the pre-incubation time of cells with this compound is sufficient before adding the CCL2 stimulus. A typical pre-incubation might be 15-30 minutes.

G cluster_0 Troubleshooting Workflow: In Vitro Lack of Efficacy start No Inhibition of Chemotaxis Observed q1 Is the compound properly dissolved and stored? start->q1 sol1 Action: Check solubility. Prepare fresh stock from powder. Verify storage conditions. q1->sol1 No q2 Is the CCL2 concentration in the optimal range? q1->q2 Yes sol1->q2 sol2 Action: Titrate CCL2. Use concentration at EC50-EC80 for inhibition studies. q2->sol2 No q3 Are the cells healthy and expressing CCR2? q2->q3 Yes sol2->q3 sol3 Action: Check cell viability. Confirm CCR2 expression via Flow Cytometry/qPCR. q3->sol3 No end Problem Resolved q3->end Yes sol3->end

Fig. 1: Workflow for troubleshooting lack of this compound efficacy in vitro.
Issue 2: Paradoxical Increase in Inflammatory Markers

Question: My in vivo model shows an unexpected increase in certain inflammatory cytokines or immune cell populations after this compound treatment, even though macrophage infiltration is reduced. Why would an anti-inflammatory agent do this?

Possible Causes and Interpretations:

  • Complexity of the Chemokine System: The CCL2-CCR2 axis is a critical pathway for monocyte recruitment, but it is not the only one. Blocking this pathway can sometimes lead to compensatory upregulation of other chemokine axes (e.g., CCL5/CCR5, CX3CL1/CX3CR1). This could result in the recruitment of other cell types or altered inflammatory signaling.

  • Systemic vs. Tissue-Specific Effects: While this compound blocks the recruitment of Ly6Chi monocytes into tissues, these cells may accumulate in the bloodstream or bone marrow. This altered distribution could potentially lead to systemic changes in cytokine profiles. For example, some studies with other CCR2 antagonists have reported exacerbated inflammation in specific contexts, like exercise-induced inflammation.[8]

  • Impact on Different Cell Populations: CCR2 is expressed on various cells, not just monocytes. This includes subsets of T cells and dendritic cells.[9] Inhibiting CCR2 signaling on these cells could have unintended consequences on the adaptive immune response or the overall balance of pro- and anti-inflammatory signals, potentially leading to the expansion of certain T-cell subsets.[10]

G cluster_expected Expected Effect cluster_unexpected Potential Unexpected Effects INCB This compound CCR2 CCR2 Receptor INCB->CCR2 Blocks Compensate Compensatory Pathways (e.g., CCR5) INCB->Compensate May Upregulate Monocyte Monocyte/ Macrophage CCR2->Monocyte On TCell Other Immune Cells (e.g., T-Cells) CCR2->TCell On Recruit_Block Reduced Tissue Infiltration Monocyte->Recruit_Block TCell_Mod Modulation of T-Cell Function TCell->TCell_Mod Inflam_Down Decreased Inflammation Recruit_Block->Inflam_Down

Fig. 2: Logic diagram of expected vs. potential unexpected effects of CCR2 blockade.
Issue 3: Discrepancy Between In Vitro Potency and In Vivo Efficacy

Question: this compound is highly effective in my cell-based assays, but I'm seeing a minimal effect in my mouse model of inflammation. What could explain this?

Possible Causes and Troubleshooting Steps:

  • Pharmacokinetics (PK) and Bioavailability:

    • Dosing and Route: this compound has good oral bioavailability in rodents (~47% in mice), but exposure can vary.[4][6] Ensure your dose and administration route (oral gavage, intraperitoneal) are consistent with published studies that showed efficacy (e.g., 30-100 mg/kg).[1][7]

    • Half-life: The plasma half-life will determine the required dosing frequency (e.g., once or twice daily). A PK study in your specific animal strain may be necessary to ensure that therapeutic concentrations are maintained over the course of the experiment.

  • Model-Specific Biology:

    • Redundancy: The inflammatory process in your specific disease model may not be as dependent on the CCL2-CCR2 axis as you hypothesize. Other chemokine pathways might play a more dominant or redundant role, masking the effect of CCR2 inhibition.

    • Timing of Intervention: The therapeutic window for CCR2 antagonism can be narrow. For instance, in some models of infection or injury, monocyte infiltration is an early event. Administering this compound too late may be ineffective.[11]

  • Target Engagement:

    • It is crucial to confirm that the drug is reaching the target tissue at a sufficient concentration and is engaging the CCR2 receptor. This can be assessed by measuring a pharmacodynamic (PD) biomarker, such as the inhibition of CCL2 binding to monocytes in whole blood collected from the treated animals.[3]

Key Experimental Protocols

Protocol 1: In Vitro Chemotaxis Assay (Transwell-based)
  • Cell Preparation: Culture CCR2-expressing cells (e.g., WEHI-274.1, THP-1, or primary monocytes) and harvest. Resuspend cells in assay medium (e.g., RPMI with 0.5% BSA) at a concentration of 1-2 x 10^6 cells/mL.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay medium.

  • Pre-incubation: Mix equal volumes of the cell suspension and the this compound dilutions. Incubate for 15-30 minutes at 37°C.

  • Assay Setup:

    • Add assay medium containing CCL2 (at a pre-determined optimal concentration, e.g., 10-30 nM) to the lower wells of a 96-well chemotaxis plate (e.g., 5 µm pore size).

    • Add the cell/INCB3344 mixture to the upper chamber (the transwell insert).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by cell type (e.g., 90 minutes to 3 hours).

  • Quantification: Quantify the number of cells that have migrated to the lower chamber using a cell-based assay (e.g., CyQuant) or by direct cell counting with a hemocytometer or flow cytometer.

  • Analysis: Calculate the percent inhibition of migration at each this compound concentration relative to the vehicle control (e.g., 0.1% DMSO) and determine the IC50 value.

Protocol 2: ERK Phosphorylation Inhibition Assay
  • Cell Preparation: Starve CCR2-expressing cells of serum for 4-6 hours to reduce basal signaling.

  • Compound Incubation: Pre-treat cells with various concentrations of this compound or vehicle for 15-30 minutes.

  • Stimulation: Stimulate the cells with an optimal concentration of CCL2 for a short period (e.g., 2-5 minutes), which should correspond to the peak of ERK phosphorylation.

  • Lysis: Immediately lyse the cells on ice with a lysis buffer containing phosphatase and protease inhibitors.

  • Analysis: Analyze the cell lysates for phosphorylated ERK (p-ERK) and total ERK levels using Western blot or a plate-based ELISA.

  • Data Normalization: Normalize the p-ERK signal to the total ERK signal. Determine the IC50 of this compound by plotting the inhibition of the CCL2-induced p-ERK signal against the drug concentration. This provides a direct measure of the inhibition of CCR2-mediated intracellular signaling.[1][2][5]

G cluster_pathway Canonical CCL2-CCR2 Signaling Pathway CCL2 CCL2 (MCP-1) CCR2 CCR2 (GPCR) CCL2->CCR2 Binds INCB This compound INCB->CCR2 Blocks G_Protein Gαi Protein Activation CCR2->G_Protein PLC PLC G_Protein->PLC ERK MAPK Pathway (ERK Phosphorylation) G_Protein->ERK Actin Actin Polymerization PLC->Actin Chemotaxis Cell Migration (Chemotaxis) ERK->Chemotaxis Actin->Chemotaxis

References

INCB3344 Reversible Binding Kinetics: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the reversible binding kinetics of INCB3344, a potent and selective CCR2 antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] It functions as a competitive antagonist, meaning it binds to the same site as the natural ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), and in doing so, blocks the downstream signaling pathways.[3][4] The binding of this compound is rapid and reversible.[3][4]

Q2: What are the binding affinity values of this compound for CCR2?

A2: The binding affinity of this compound has been determined across multiple species. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are key measures of its potency. A summary of these values is presented in Table 1.

Table 1: Binding Affinity of this compound to CCR2

SpeciesAssay TypeCell LineIC50 (nM)Kd (nM)
HumanWhole Cell Binding-5.1[5][6]~5[4][7]
MouseWhole Cell BindingWEHI-274.19.5[5][6]7.6*
RatWhole Cell Binding-7.3[5]-
CynomolgusWhole Cell Binding-16[5]-
Calculated from kinetic constants.

Q3: What are the specific kinetic parameters (kon and koff) for this compound binding to CCR2?

A3: For murine CCR2, the association rate constant (kon) and the dissociation rate constant (koff) have been experimentally determined. These values provide a detailed understanding of the reversible binding process. This data is summarized in Table 2.

Table 2: Reversible Binding Kinetics of [3H]this compound to Murine CCR2 [8]

ParameterValue
Association Rate (kon)0.030 nM⁻¹ min⁻¹
Dissociation Rate (koff)0.227 min⁻¹
Kinetic Dissociation Constant (KD)7.6 nM
Residence Time (RT = 1/koff)4.4 min

Troubleshooting Guides

This section addresses common issues that may arise during experimental evaluation of this compound's binding kinetics.

Issue 1: High background noise in radioligand binding assays.

  • Possible Cause: Non-specific binding of the radioligand to the filter plates, cells, or other assay components.

  • Troubleshooting Steps:

    • Pre-soak filter plates: Ensure filter plates are adequately pre-soaked with a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[5]

    • Optimize washing steps: Increase the number of washes with ice-cold wash buffer to more effectively remove unbound radioligand.[5]

    • Use appropriate blocking agents: Include a blocking agent like bovine serum albumin (BSA) in your assay buffer to minimize non-specific interactions.[1]

    • Determine non-specific binding accurately: Use a high concentration of an unlabeled competitor (e.g., 1 µM unlabeled CCL2) to accurately define non-specific binding.[1]

Issue 2: Low signal or poor specific binding.

  • Possible Cause: Low receptor expression, poor radioligand quality, or suboptimal assay conditions.

  • Troubleshooting Steps:

    • Verify cell line receptor density: Ensure the cell line used expresses a sufficient number of CCR2 receptors (ideally >50,000 receptors/cell).[9]

    • Check radioligand integrity: Assess the quality and specific activity of the radiolabeled ligand.

    • Optimize incubation time and temperature: Ensure the incubation is long enough to reach equilibrium. For this compound binding to murine CCR2, equilibrium is typically reached in about 20 minutes at 25°C.[8]

    • Confirm protein concentration: Accurately determine the protein concentration of your cell membrane preparations.[5]

Issue 3: Poor reproducibility between experiments.

  • Possible Cause: Inconsistent sample preparation, pipetting errors, or variability in cell culture conditions.

  • Troubleshooting Steps:

    • Standardize protocols: Adhere strictly to a standardized experimental protocol for all assays.[7]

    • Ensure consistent cell culture: Maintain consistent cell passage numbers and confluency to ensure stable receptor expression levels.

    • Use calibrated equipment: Regularly calibrate pipettes and other laboratory equipment to ensure accuracy.

    • Prepare reagents in batches: To minimize variability, prepare and aliquot reagents in large batches whenever possible.[7]

Experimental Protocols

1. Competitive Radioligand Binding Assay for IC50 Determination

This protocol is adapted from methods used to characterize this compound.[1][5]

  • Cell Line: WEHI-274.1 (murine monocytic cell line)

  • Radioligand: 125I-labeled murine CCL2 (mCCL2)

  • Procedure:

    • Prepare a suspension of WEHI-274.1 cells in assay buffer (RPMI 1640, 0.1% BSA, 20 mM HEPES).

    • In a 96-well plate, add varying concentrations of this compound.

    • Add a fixed concentration of 125I-mCCL2 (e.g., 150 pM) to all wells.

    • For non-specific binding control wells, add a high concentration of unlabeled mCCL2 (e.g., 0.3 µM) instead of this compound.

    • Initiate the binding reaction by adding the cell suspension to the wells.

    • Incubate for 30 minutes at room temperature.

    • Harvest the cells onto a filter plate and wash with ice-cold buffer.

    • Measure the radioactivity of the filters using a gamma counter.

    • Calculate the IC50 value by non-linear regression analysis.

2. Association and Dissociation Kinetics Assay

This protocol outlines the determination of kon and koff.[5][8]

  • Association (kon) Assay:

    • Prepare CHO cell membranes expressing murine CCR2.

    • In a 96-well plate, add the cell membranes.

    • Initiate the reaction by adding a fixed concentration of [3H]this compound (e.g., 5 nM).

    • Terminate the reaction at various time points by rapid filtration.

    • Measure the bound radioactivity at each time point.

    • Fit the data to a one-phase exponential association model to determine the observed rate constant (kobs), from which kon can be calculated.

  • Dissociation (koff) Assay:

    • Pre-incubate the CCR2-expressing cell membranes with [3H]this compound until equilibrium is reached.

    • Initiate dissociation by adding a high concentration of unlabeled this compound (e.g., 10 µM) to prevent re-association of the radioligand.

    • Terminate the reaction at various time points by rapid filtration.

    • Measure the remaining bound radioactivity at each time point.

    • Fit the data to a one-phase exponential decay model to determine the dissociation rate constant (koff).

Visualizations

CCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR2 CCR2 G_protein Gαi/βγ CCR2->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Activates Ras Ras G_protein->Ras Activates cAMP cAMP AC->cAMP Converts ATP to Akt Akt PI3K->Akt Chemotaxis Chemotaxis & Inflammation Akt->Chemotaxis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Chemotaxis This compound This compound This compound->CCR2 Blocks CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds

Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_cells 1. Prepare Cell Suspension (e.g., WEHI-274.1) add_reagents 3. Add Reagents to 96-well Plate (this compound, 125I-mCCL2, Cells) prep_cells->add_reagents prep_ligands 2. Prepare Serial Dilutions of This compound & Fixed 125I-mCCL2 prep_ligands->add_reagents incubate 4. Incubate to Reach Equilibrium (e.g., 30 min at RT) add_reagents->incubate filtrate 5. Filtrate and Wash to Separate Bound from Free Ligand incubate->filtrate count 6. Measure Radioactivity (Gamma Counter) filtrate->count analyze 7. Plot % Inhibition vs. [this compound] and Determine IC50 count->analyze Kinetics_Assay_Workflow cluster_kon Association (kon) Assay cluster_koff Dissociation (koff) Assay kon_start 1a. Add [3H]this compound to CCR2 Membranes kon_timepoints 2a. Terminate at Various Time Points via Filtration kon_start->kon_timepoints kon_measure 3a. Measure Bound Radioactivity kon_timepoints->kon_measure kon_analyze 4a. Fit to Association Model to Determine kon kon_measure->kon_analyze koff_equilibrate 1b. Pre-incubate [3H]this compound with CCR2 Membranes to Equilibrium koff_start 2b. Add Excess Unlabeled this compound to Initiate Dissociation koff_equilibrate->koff_start koff_timepoints 3b. Terminate at Various Time Points via Filtration koff_start->koff_timepoints koff_measure 4b. Measure Remaining Bound Radioactivity koff_timepoints->koff_measure koff_analyze 5b. Fit to Decay Model to Determine koff koff_measure->koff_analyze

References

Technical Support Center: INCB3344 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the CCR2 antagonist, INCB3344, in in vivo experiments. This guide is designed to address specific issues that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] It functions by inhibiting the binding of the chemokine ligand CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2.[2][4] This interaction is crucial for the migration and recruitment of monocytes and macrophages to sites of inflammation.[2][5] By blocking this pathway, this compound effectively reduces the influx of these inflammatory cells into tissues, thereby mitigating inflammation.[2][5]

Q2: What are the recommended vehicles for in vivo administration of this compound?

A2: For oral administration in mice, a common vehicle formulation consists of 5% N-Methyl-2-pyrrolidone (NMP), 5% Solutol HS-15, 30% Polyethylene glycol 400 (PEG-400), and 60% citric acid (10 mM).[6] Another reported vehicle for intraperitoneal injection is 10% DMSO in 0.9% carboxymethylcellulose.[3] It is recommended to prepare the working solution fresh on the day of use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Q3: I am not observing the expected efficacy in my in vivo model. What are some potential reasons?

A3: Several factors could contribute to a lack of efficacy. Consider the following:

  • Dosing and Administration: Ensure the dose and frequency of administration are appropriate for your specific model. Dosing can range from 30 mg/kg to 100 mg/kg per day, sometimes administered twice daily (BID).[5][7] The route of administration (oral or intraperitoneal) should also be consistent and appropriate.

  • Target Engagement: Confirm that this compound is engaging its target, CCR2. This can be assessed by measuring the reduction of monocyte or macrophage infiltration into the target tissue via immunohistochemistry or flow cytometry.[2][6]

  • Model-Specific Biology: The role of the CCL2-CCR2 axis can be highly dependent on the specific disease model and the timing of intervention. In some contexts, CCR2 inhibition may not be the primary driver of the disease pathology or the timing of administration may be critical.[8]

  • Compound Stability and Formulation: Ensure the compound is properly stored and the formulation is prepared correctly and administered shortly after preparation to avoid precipitation.[1]

Q4: Is this compound known to have any off-target effects or toxicities?

A4: this compound is reported to be a highly selective CCR2 antagonist, with over 100-fold selectivity against other closely related chemokine receptors like CCR1 and CCR5.[2][9][10] While it is generally well-tolerated in preclinical models, one study noted moderate hERG activity, which precluded its development as a clinical candidate.[10] Researchers should be aware of this and monitor for any potential cardiovascular effects in their animal models, especially in long-term studies.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Compound Precipitation in Formulation Improper solvent ratio or temperature.Gently warm the solution to 37°C and/or use an ultrasonic bath to aid dissolution.[7] Ensure the final solvent concentrations are accurate. Prepare fresh daily.[1]
Inconsistent Results Between Animals Variability in oral gavage or injection technique.Ensure all personnel are properly trained on the administration technique to minimize variability.
No Reduction in Macrophage Infiltration Insufficient dose or bioavailability.Increase the dose of this compound.[5] Check the pharmacokinetic profile in your specific animal strain if possible. The reported oral bioavailability in mice is 47%.[9][10]
Timing of administration is not optimal.The therapeutic window for CCR2 antagonism can be narrow. Consider adjusting the timing of the first dose relative to disease induction.[8]
Unexpected Animal Morbidity or Weight Loss Potential compound-related toxicity or vehicle effects.Review the hERG activity information and consider if it is relevant to your model.[10] Run a vehicle-only control group to rule out vehicle toxicity. If toxicity is suspected, consider reducing the dose.

Quantitative Data

Table 1: In Vitro Potency of this compound

Assay Species IC50 Value Reference
CCR2 Binding AntagonismHuman (hCCR2)5.1 nM[1][9]
Mouse (mCCR2)9.5 nM[1][9]
Rat7.3 nM[1]
Cynomolgus16 nM[1]
Chemotaxis AntagonismHuman (hCCR2)3.8 nM[1][9]
Mouse (mCCR2)7.8 nM[1][9]
Rat2.7 nM[1]
Cynomolgus6.2 nM[1]
ERK Phosphorylation InhibitionMouse3-10 nM[7]

Table 2: Pharmacokinetic Parameters of this compound in Mice

Parameter Value Dose Reference
Oral Bioavailability47%10 mg/kg[1][9]
AUC2664 nM*h10 mg/kg[1]
Free Fraction (Serum)15%N/A[9]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Mouse Model of Inflammation

  • Animal Model: Utilize a standard mouse model of inflammation, such as thioglycolate-induced peritonitis.[7]

  • Formulation: Prepare this compound in a vehicle of 5% NMP, 5% Solutol HS-15, 30% PEG-400, and 60% 10 mM citric acid for oral administration.[6] Prepare fresh daily.

  • Dosing: Administer this compound orally at doses ranging from 30-100 mg/kg, typically once or twice daily.[5][7] A vehicle-only group should be included as a control.

  • Inflammation Induction: Induce inflammation according to the established model protocol (e.g., intraperitoneal injection of thioglycolate).

  • Endpoint Analysis: At a predetermined time point (e.g., 48 hours), euthanize the animals and collect relevant samples. For peritonitis, this would involve peritoneal lavage to collect inflammatory cells.

  • Quantification: Analyze the collected cells by flow cytometry to quantify the number of infiltrating macrophages (e.g., CD11b+ F4/80+ cells).

  • Statistical Analysis: Compare the number of macrophages in the this compound-treated groups to the vehicle-treated group using appropriate statistical methods.

Visualizations

INCB3344_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds to G_Protein G-Protein Signaling CCR2->G_Protein Activates ERK_Phos ERK Phosphorylation G_Protein->ERK_Phos Chemotaxis Monocyte/Macrophage Chemotaxis ERK_Phos->Chemotaxis Leads to This compound This compound This compound->CCR2 Blocks Binding Experimental_Workflow start Start formulation Prepare this compound Formulation start->formulation dosing Administer to Animal Model formulation->dosing induction Induce Disease/ Inflammation dosing->induction monitoring Monitor Animals induction->monitoring endpoint Collect Samples at Endpoint monitoring->endpoint analysis Analyze Data (e.g., Flow Cytometry) endpoint->analysis end End analysis->end Troubleshooting_Logic start No Efficacy Observed check_formulation Is the formulation prepared correctly? start->check_formulation check_dose Is the dose and frequency appropriate? check_formulation->check_dose Yes re_formulate Action: Remake formulation, ensure dissolution check_formulation->re_formulate No check_timing Is the timing of administration optimal? check_dose->check_timing Yes increase_dose Action: Increase dose or frequency check_dose->increase_dose No check_target Is there evidence of target engagement? check_timing->check_target Yes adjust_timing Action: Adjust treatment start time check_timing->adjust_timing No assess_pd Action: Measure macrophage infiltration (PD) check_target->assess_pd No re_evaluate Re-evaluate model's dependence on CCR2 check_target->re_evaluate Yes

References

potential for INCB3344 toxicity in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential toxicity of INCB3344 in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3][4][5] Its primary mechanism of action is to block the binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2, thereby inhibiting downstream signaling pathways involved in monocyte and macrophage recruitment and activation.[6][7]

Q2: Is this compound expected to be toxic to all cell lines?

This compound is a highly selective CCR2 antagonist, exhibiting over 100-fold selectivity against other homologous chemokine receptors like CCR1 and CCR5.[1][3][5][7] Therefore, its primary effects are expected in cell lines that express CCR2. Toxicity in CCR2-negative cell lines would be considered an off-target effect and is less likely, though not impossible.

Q3: We are observing unexpected cytotoxicity in our cell line after treatment with this compound. What could be the cause?

If you observe unexpected cytotoxicity, consider the following troubleshooting steps:

  • Confirm CCR2 Expression: Verify that your cell line of interest expresses CCR2 at the protein level (e.g., via flow cytometry or western blot). The cytotoxic effect may be an intended consequence of CCR2 inhibition in a specific cellular context.

  • Cell Line Authentication and Health: Ensure your cell line is not misidentified and is free from contamination, particularly mycoplasma, which can alter cellular responses to drugs.

  • Compound Purity and Handling: Confirm the purity of your this compound stock. Improper storage or handling could lead to degradation and the formation of toxic byproducts. Prepare fresh dilutions for each experiment.

  • Off-Target Effects: Although highly selective, off-target effects can occur at high concentrations. Consider performing a dose-response experiment to determine if the toxicity is dose-dependent. One known off-target activity of this compound is moderate inhibition of the hERG channel (IC50 = 13 μM), which could be relevant in specific cell types like cardiomyocytes.[1]

  • Assay Interference: The observed "toxicity" might be an artifact of the assay itself. Some compounds can interfere with the reagents used in viability assays (e.g., MTT reduction by the compound itself). It is advisable to include proper controls, such as compound-only wells (no cells), to rule out assay interference.

Q4: What are the known IC50 values for this compound?

The inhibitory concentration (IC50) values for this compound vary depending on the assay and the species. The following table summarizes the reported IC50 values.

Assay TypeSpeciesIC50 Value
Binding AntagonismHuman (hCCR2)5.1 nM[1][2][4][5]
Murine (mCCR2)9.5 nM[1][2][4][5]
Rat7.3 nM[2][4]
Cynomolgus16 nM[2][4]
Chemotaxis AntagonismHuman (hCCR2)3.8 nM[1][2][4][5]
Murine (mCCR2)7.8 nM[1][2][4][5]
Rat2.7 nM[2][4]
Cynomolgus6.2 nM[2][4]
hERG ActivityHuman13 µM[1]

Troubleshooting Guides

Guide 1: Investigating Unexpected Cell Death

This guide provides a systematic approach to troubleshooting unexpected cytotoxicity observed during experiments with this compound.

G A Unexpected Cell Death Observed B Step 1: Verify CCR2 Expression in Cell Line A->B G CCR2 Positive B->G Yes H CCR2 Negative B->H No C Step 2: Confirm Compound Integrity and Concentration D Step 3: Perform Dose-Response and Time-Course Experiments C->D I Toxicity is Dose-Dependent D->I J Toxicity is Not Dose-Dependent D->J E Step 4: Rule Out Assay Artifacts K Artifact Confirmed E->K L No Artifact E->L F Step 5: Assess for Apoptosis vs. Necrosis G->C M On-Target Effect Likely G->M H->C N Potential Off-Target Effect H->N I->E I->M O Re-evaluate Experimental Setup J->O P Use Alternative Assay K->P L->F M->F N->F

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Guide 2: Experimental Protocols

This protocol is for assessing cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

This protocol distinguishes between apoptotic and necrotic cells.

  • Cell Treatment: Treat cells with this compound as described in the MTT assay protocol.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Workflows

CCL2/CCR2 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical CCL2/CCR2 signaling pathway and the point of inhibition by this compound.

G cluster_0 Cell Membrane CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds G_protein G-protein activation CCR2->G_protein This compound This compound This compound->CCR2 Blocks PLC PLC Activation G_protein->PLC ERK_pathway Ras/Raf/MEK/ERK Pathway G_protein->ERK_pathway PIP2 PIP2 -> IP3 + DAG PLC->PIP2 Ca_release Ca2+ Release PIP2->Ca_release PKC PKC Activation PIP2->PKC Cellular_Response Cellular Response (Chemotaxis, Proliferation, Survival) Ca_release->Cellular_Response PKC->Cellular_Response ERK_pathway->Cellular_Response G A Select Relevant Cell Lines (CCR2+ and CCR2-) B Initial Viability Screening (e.g., MTT, CellTiter-Glo) A->B C Determine IC50 Value B->C D Mechanism of Cell Death Assay (e.g., Annexin V/PI, Caspase) C->D E Assess Apoptosis/Necrosis D->E F Further Mechanistic Studies (e.g., Cell Cycle Analysis, ROS) E->F G Data Analysis and Interpretation F->G H Conclusion on Toxicity Profile G->H

References

INCB3344 half-life and dosing frequency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the pharmacokinetic properties of INCB3344, a potent and selective CCR2 antagonist. The following frequently asked questions (FAQs) and troubleshooting guides are based on available preclinical data.

Frequently Asked Questions (FAQs)

Q1: What is the half-life of this compound?

The half-life of this compound has been determined in preclinical studies, primarily in mice. The observed half-life can vary depending on the dose and the route of administration.

  • Oral Administration: In male C57BL/6 mice, a single oral dose of 100 mg/kg resulted in a plasma half-life of approximately 1.6 hours.[1]

  • Intraperitoneal Injection: A single intraperitoneal injection of 30 mg/kg in mice was reported to have a plasma half-life of approximately 12 hours.[2]

It is important to note that this compound was identified as unsuitable for clinical development due to moderate hERG activity, and therefore, extensive human pharmacokinetic data is not available.[2]

Q2: What is the recommended dosing frequency for this compound in preclinical models?

The dosing frequency of this compound in preclinical studies has varied depending on the experimental design and the model of disease. The goal is typically to maintain sufficient plasma concentrations to achieve continuous target engagement.

Commonly reported dosing frequencies in mice include:

  • Once daily (per day): A daily dose of 30 mg/kg has been used in some models.[3]

  • Twice daily (BID): Doses of 30 mg/kg, 60 mg/kg, and 100 mg/kg administered twice daily have been reported.[4]

  • Every 6 hours: To maintain consistent plasma levels and inhibit monocyte migration effectively, a dosing schedule of 5 mg/kg every 6 hours has been utilized.[5]

Researchers should determine the optimal dosing regimen for their specific experimental model based on the desired level of CCR2 inhibition and the pharmacokinetic profile of the compound.

Troubleshooting Guide

Issue: Inconsistent or unexpected results in in vivo experiments.

If you are observing variability in your in vivo studies with this compound, consider the following factors:

  • Dosing Regimen: The short half-life of this compound with oral administration suggests that plasma concentrations may fall below the effective threshold between doses. If using once or twice daily dosing, consider switching to a more frequent administration schedule (e.g., every 6-8 hours) to ensure sustained target inhibition.

  • Route of Administration: As noted, the route of administration significantly impacts the half-life. Intraperitoneal injection may provide a longer half-life compared to oral gavage. Ensure the chosen route is appropriate for your experimental goals.

  • Vehicle Formulation: The formulation used to dissolve and administer this compound can affect its absorption and bioavailability. A reported formulation for oral administration is 5% NMP, 5% Solutol HS-15, 30% PEG-400, and 60% citric acid (10 mM).[1] Consistency in vehicle preparation is crucial.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Male C57BL/6 Mice (Oral Administration) [1]

Dose (mg/kg)Tmax (hr)Cmax (ng/mL)AUClast (hr*ng/mL)T1/2 (hr)
302.04852,9802.2
1004.02,31027,9001.6

Table 2: Dosing Frequencies of this compound in Preclinical Mouse Models

Dosing FrequencyDose (mg/kg)Route of AdministrationReference
Every 6 hours5Not Specified[5]
Twice Daily (BID)30, 60, 100Not Specified[4]
Once Daily30Intraperitoneal[3][6]

Experimental Protocols

Pharmacokinetic Analysis of this compound in Mice [1]

This protocol outlines the methodology used to determine the pharmacokinetic profile of this compound following oral administration in male C57BL/6 mice.

  • Animal Model: Male C57BL/6 mice are used for the study.

  • Compound Formulation: this compound is formulated in a vehicle consisting of 5% NMP, 5% Solutol HS-15, 30% PEG-400, and 60% citric acid (10 mM).

  • Dosing: Mice are administered a single oral dose of this compound at either 30 mg/kg or 100 mg/kg.

  • Sample Collection: Blood samples are collected via the retro-orbital plexus under light isoflurane anesthesia at multiple time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration. Brain tissue can also be collected at corresponding time points.

  • Sample Processing: Blood samples are processed to obtain plasma.

  • Bioanalysis: The concentration of this compound in plasma and brain homogenates is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Parameter Calculation: The resulting concentration-time data is used to calculate key pharmacokinetic parameters, including Tmax, Cmax, AUC, and half-life (T1/2), using appropriate software.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling cluster_analysis Analysis formulation This compound Formulation dosing Oral Gavage (30 or 100 mg/kg) formulation->dosing animal_prep Animal Acclimatization (Male C57BL/6 Mice) animal_prep->dosing blood_collection Blood Collection (Multiple Time Points) dosing->blood_collection brain_collection Brain Collection dosing->brain_collection sample_processing Plasma & Tissue Processing blood_collection->sample_processing brain_collection->sample_processing lcms LC-MS/MS Analysis sample_processing->lcms pk_analysis Pharmacokinetic Parameter Calculation lcms->pk_analysis

Caption: Workflow for Pharmacokinetic Analysis of this compound.

signaling_pathway cluster_ecm Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_protein G-protein Activation CCR2->G_protein Activates This compound This compound This compound->CCR2 Antagonizes downstream Downstream Signaling (e.g., ERK phosphorylation) G_protein->downstream chemotaxis Cell Migration & Chemotaxis downstream->chemotaxis

Caption: this compound Mechanism of Action on the CCR2 Signaling Pathway.

References

Technical Support Center: INCB3344 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) in experiments involving the CCR2 antagonist, INCB3344.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary molecular target?

This compound is a potent, selective, and orally bioavailable small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] Its primary mechanism of action is to inhibit the binding of the chemokine CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1) to CCR2.[3][4] This action blocks downstream signaling pathways, such as ERK phosphorylation and monocyte chemotaxis.[4][5] this compound is active against human, murine, rat, and cynomolgus CCR2 orthologs, making it a valuable tool for preclinical research.[1][6]

Q2: What is non-specific binding (NSB) and why is it a concern in my this compound assay?

Non-specific binding refers to the adherence of a ligand (like a radiolabeled tracer or this compound itself) to components other than the intended target receptor. This can include binding to filters, plastic wells, lipids, or other proteins.[7] High non-specific binding is problematic because it increases background noise and obscures the specific signal from the target receptor, leading to inaccurate calculations of binding affinity (IC50) and potency.[8] In a well-optimized assay, specific binding should account for the vast majority of the total binding; for instance, initial studies with this compound reported that specific binding was typically 97% of the total binding.[4][5] If NSB is more than 50% of the total binding, the data quality is considered poor.[7]

Q3: How do I correctly define and measure non-specific binding for this compound?

Non-specific binding is determined by measuring the amount of radioligand that binds in the presence of a saturating concentration of an unlabeled competitor, which occupies all the specific CCR2 receptor sites.[9]

For this compound assays using a radiolabeled CCL2 tracer (e.g., ¹²⁵I-mCCL2), the standard method is:

  • Total Binding: Incubate cells (expressing CCR2) with the radioligand alone.

  • Non-Specific Binding: In a parallel set of tubes, incubate the cells with the same concentration of radioligand in the presence of a high concentration of unlabeled CCL2 (e.g., 0.3 µM mCCL2).[4][5]

  • Specific Binding: Calculate the difference: Specific Binding = Total Binding - Non-Specific Binding.

Q4: My non-specific binding is high. What are the most common causes?

High non-specific binding can stem from several factors:

  • Suboptimal Reagent Concentrations: Using an excessively high concentration of the radiolabeled tracer can lead to increased NSB.[10]

  • Radioligand Sticking to Surfaces: The tracer may adhere to the filter membrane or the walls of the assay plate.[8]

  • Inadequate Blocking: Failure to block non-specific sites on the cells or assay components with agents like BSA.[11]

  • Inefficient Washing: Not washing away the unbound radioligand effectively can leave a high background signal.[8]

  • Inappropriate Incubation Conditions: Long incubation times or high temperatures can sometimes increase hydrophobic interactions that contribute to NSB.[8]

Pharmacological Profile of this compound

The following table summarizes the reported IC50 values for this compound, demonstrating its potency against CCR2 from different species in binding and chemotaxis assays.

TargetAssay TypeIC50 Value (nM)
Human CCR2 Binding Antagonism5.1[1][2][6]
Chemotaxis Antagonism3.8[1][2][6]
Murine CCR2 Binding Antagonism9.5 - 10[1][2][4][6]
Chemotaxis Antagonism7.8[1][2][6]
Rat CCR2 Binding Antagonism7.3[1]
Chemotaxis Antagonism2.7[1]
Cynomolgus CCR2 Binding Antagonism16[1]
Chemotaxis Antagonism6.2[1]

Troubleshooting Guide: High Non-Specific Binding

This section provides a systematic approach to diagnosing and resolving common issues related to high NSB in your this compound experiments.

ProblemPotential CauseRecommended ActionExpected Outcome
High background in all wells, including NSB controls Radioligand is adhering to the filter membrane or plate.Filter Assays: Pre-soak filters in a solution like 0.3% polyethyleneimine (PEI).[8] Consider testing different filter materials (e.g., glass fiber vs. PVDF). Plate Assays: Ensure the use of low-binding plates.Reduction in background signal by preventing the tracer from sticking to assay hardware.
Inadequate blocking of non-specific sites.Optimize the concentration of Bovine Serum Albumin (BSA) in the assay buffer (e.g., test a range from 0.1% to 1%).[8] Ensure BSA is present in all assay and wash buffers.Saturation of non-target binding sites on cells and plastic, leading to lower NSB.
Inconsistent NSB and poor reproducibility Inefficient or variable washing steps.Increase the number of washes (e.g., from 3 to 5) and/or the volume of each wash. Use ice-cold wash buffer to minimize the dissociation of specifically bound ligand during the wash steps.[8]More effective removal of unbound and non-specifically bound radioligand, resulting in a lower, more consistent background.
Poor quality of cell/membrane preparation.Use protease inhibitors during cell or membrane preparation to prevent receptor degradation. Ensure the preparation is free of contaminants.[8]A cleaner preparation will present fewer non-specific sites for the ligand to bind to.
NSB increases as radioligand concentration increases Saturation of non-specific sites.Perform a saturation binding experiment to identify the optimal radioligand concentration. Ideally, use a concentration at or below the Kd value where specific binding is high and NSB is less than 10-20% of total binding.[10]An optimal tracer concentration maximizes the specific signal-to-noise ratio.
Hydrophobic interactions between the ligand and assay components.Optimize incubation time and temperature; shorter times or lower temperatures can reduce NSB.[8] Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to the buffer, but validate this to ensure it doesn't disrupt specific binding.Minimized hydrophobic interactions that contribute to NSB, without affecting target-specific binding.

Visual Guides and Protocols

CCR2 Signaling and this compound Inhibition

CCR2_Pathway cluster_membrane Cell Membrane CCR2 CCR2 Receptor Downstream Downstream Signaling (ERK Phosphorylation, Chemotaxis) CCR2->Downstream Activates CCL2 CCL2 Ligand CCL2->CCR2 Binds This compound This compound This compound->CCR2 Blocks

Caption: this compound competitively antagonizes the CCR2 receptor, blocking CCL2 binding and downstream signaling.

General Workflow for Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Harvesting & Analysis A Prepare CCR2-expressing cells (e.g., WEHI 274.1) C Aliquot cells into tubes for Total, Non-Specific, and Test Binding A->C B Prepare Assay Buffer (e.g., RPMI + 0.1% BSA + HEPES) D Add reagents: - Total: Radioligand - NSB: Radioligand + unlabeled CCL2 - Test: Radioligand + this compound B->D C->D E Incubate at Room Temperature (e.g., 30 minutes) D->E F Harvest cells onto filters using a cell harvester E->F G Wash filters with ice-cold wash buffer F->G H Count radioactivity (gamma counter) G->H I Calculate Specific Binding and % Inhibition H->I

Caption: A step-by-step workflow for a typical whole-cell radioligand binding assay.

Troubleshooting Logic for High NSB

Troubleshooting_Logic Start Start: High NSB (>20% of Total Binding) CheckFilters Is radioligand sticking to filters/plates? Start->CheckFilters CheckBlocking Is blocking optimized? CheckFilters->CheckBlocking No ActionFilters Action: - Pre-soak filters in PEI - Test different filter types CheckFilters->ActionFilters Yes CheckWashing Are washing steps sufficient? CheckBlocking->CheckWashing Yes ActionBlocking Action: - Optimize BSA concentration - Ensure BSA is in all buffers CheckBlocking->ActionBlocking No ActionWashing Action: - Increase wash volume/number - Use ice-cold buffer CheckWashing->ActionWashing No End Result: Lower & Consistent NSB CheckWashing->End Yes ActionFilters->CheckBlocking ActionBlocking->CheckWashing ActionWashing->End

Caption: A decision tree to systematically troubleshoot the causes of high non-specific binding.

Experimental Protocol: this compound Whole-Cell Binding Assay

This protocol is adapted from the methodology used in the initial characterization of this compound.[4][5]

1. Reagents and Materials:

  • Cells: WEHI 274.1 (murine monocytic cell line) or other cells endogenously or recombinantly expressing CCR2.

  • Assay Buffer: RPMI 1640 supplemented with 20 mM HEPES and 0.1% BSA.

  • Radioligand: ¹²⁵I-labeled mCCL2 (e.g., from PerkinElmer).

  • Unlabeled Competitor (for NSB): Recombinant mCCL2 (e.g., from R&D Systems).

  • Test Compound: this compound, dissolved in DMSO and serially diluted.

  • Wash Buffer: Assay buffer, kept on ice.

  • Apparatus: 1.2-µm PVDF filter plates, cell harvester, gamma counter.

2. Assay Procedure:

  • Cell Preparation: Resuspend cells in Assay Buffer to a final concentration of 5 x 10⁵ cells per reaction volume (e.g., per well).

  • Plate Setup:

    • To wells designated for Test Compound , add various concentrations of this compound.

    • To wells for Non-Specific Binding (NSB) , add a final concentration of 0.3 µM unlabeled mCCL2.

    • To wells for Total Binding , add vehicle (e.g., Assay Buffer with equivalent DMSO concentration).

  • Reaction Initiation: Add 5 x 10⁵ cells to each well, followed immediately by the addition of ¹²⁵I-labeled mCCL2 to a final concentration of ~150 pM.

  • Incubation: Incubate the plate for 30 minutes at room temperature with gentle agitation.

  • Harvesting: Quickly transfer the contents of the wells to the filter plate using a cell harvester.

  • Washing: Wash the filters 3-5 times with ice-cold Wash Buffer to remove unbound radioligand.

  • Drying and Counting: Allow the filters to air-dry completely. Determine the bound radioactivity by counting in a gamma counter.

3. Data Analysis:

  • Calculate Specific Binding = (Mean cpm of Total Binding) - (Mean cpm of NSB).

  • Calculate % Inhibition for each this compound concentration: 100 * (1 - [(cpm of Test Compound - Mean cpm of NSB) / (Specific Binding)]).

  • Plot % Inhibition against the log of this compound concentration and use non-linear regression to determine the IC50 value.

References

Validation & Comparative

Validating INCB3344 Activity in Primary Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of INCB3344's performance against other C-C chemokine receptor 2 (CCR2) antagonists. Supported by experimental data, this document details the validation of this compound activity in primary cells.

This compound is a potent and selective small molecule antagonist of the CCR2 receptor, a key mediator in the migration of monocytes and macrophages to sites of inflammation.[1][2][3][4] Its efficacy in blocking the C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), signaling pathway makes it a valuable tool for studying and potentially treating various inflammatory and autoimmune diseases.[1][2][3][4][5]

Mechanism of Action: Targeting the CCL2-CCR2 Axis

This compound exerts its effects by competitively inhibiting the binding of CCL2 to its receptor, CCR2.[1] This interaction blocks downstream intracellular signaling cascades, most notably the phosphorylation of extracellular signal-regulated kinase (ERK), which is crucial for cellular responses like chemotaxis.[1][2][3][4] By disrupting this pathway, this compound effectively inhibits the migration of monocytes and other CCR2-expressing cells.

Below is a diagram illustrating the signaling pathway targeted by this compound.

cluster_membrane Cell Membrane CCR2 CCR2 G_protein G-protein signaling CCR2->G_protein Activates CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds to This compound This compound This compound->CCR2 Inhibits ERK_Phos ERK Phosphorylation G_protein->ERK_Phos Chemotaxis Chemotaxis / Cell Migration ERK_Phos->Chemotaxis Leads to

Caption: The CCL2-CCR2 signaling pathway and the inhibitory action of this compound.

Comparative Activity of CCR2 Antagonists

The following table summarizes the in vitro activity of this compound in comparison to other known CCR2 antagonists. The data highlights the high potency of this compound for both human and murine CCR2.

CompoundTargetAssay TypeIC50 (nM)Species
This compound CCR2Binding Antagonism5.1Human
Chemotaxis3.8Human
Binding Antagonism9.5Murine
Chemotaxis7.8Murine
RS 504393CCR2---
BindaritCCR2---
BX471CCR2---
CenicrivirocCCR2/CCR5---

Data sourced from multiple publications.[6][7] Dashes indicate that specific comparative values were not available in the initial search results.

This compound demonstrates high selectivity for CCR2, with IC50 values greater than 1 μM against a panel of over 50 other ion channels, transporters, and chemokine receptors, including the highly homologous CCR1 and CCR5.[6]

Experimental Protocols for Validating this compound Activity

To validate the activity of this compound in primary cells, several key experiments are typically performed. The general workflow for these validation studies is outlined below.

cluster_workflow Experimental Workflow Cell_Isolation Isolate Primary Cells (e.g., Monocytes) Binding_Assay Whole Cell Binding Assay Cell_Isolation->Binding_Assay Chemotaxis_Assay Chemotaxis Assay Cell_Isolation->Chemotaxis_Assay Signaling_Assay ERK Phosphorylation Assay Cell_Isolation->Signaling_Assay Data_Analysis Data Analysis and IC50 Determination Binding_Assay->Data_Analysis Chemotaxis_Assay->Data_Analysis Signaling_Assay->Data_Analysis

Caption: A generalized workflow for validating the activity of a CCR2 antagonist in primary cells.

Whole Cell Binding Assay

This assay measures the ability of this compound to inhibit the binding of a radiolabeled CCL2 ligand to CCR2 on the surface of primary monocytes.

  • Cells: Freshly isolated human or murine primary monocytes.

  • Ligand: 125I-labeled human or murine CCL2.

  • Procedure:

    • Primary monocytes are incubated with varying concentrations of this compound.

    • Radiolabeled CCL2 is added to the cell suspension.

    • After incubation, cells are washed to remove unbound ligand.

    • The amount of bound radioactivity is measured using a gamma counter.

    • The concentration of this compound that inhibits 50% of CCL2 binding (IC50) is determined.

Chemotaxis Assay

This functional assay assesses the ability of this compound to block the migration of primary cells towards a CCL2 gradient.

  • Cells: Human or murine primary monocytes.

  • Chemoattractant: Recombinant human or murine CCL2.

  • Apparatus: Multi-well chemotaxis chamber (e.g., Boyden chamber).

  • Procedure:

    • Primary monocytes are pre-incubated with different concentrations of this compound.

    • The cells are placed in the upper chamber of the chemotaxis plate.

    • CCL2 is placed in the lower chamber.

    • The plate is incubated to allow cell migration through a porous membrane separating the chambers.

    • The number of migrated cells in the lower chamber is quantified.

    • The IC50 value for the inhibition of chemotaxis is calculated.[6]

ERK Phosphorylation Assay

This assay determines the effect of this compound on the intracellular signaling cascade activated by CCL2 binding to CCR2.

  • Cells: Primary monocytes.

  • Stimulus: Recombinant CCL2.

  • Detection: Western blotting or flow cytometry using an antibody specific for phosphorylated ERK (p-ERK).

  • Procedure:

    • Primary monocytes are treated with various concentrations of this compound.

    • The cells are then stimulated with CCL2 for a short period.

    • Cell lysates are prepared and subjected to Western blot analysis for p-ERK and total ERK.

    • Alternatively, intracellular flow cytometry can be used to quantify p-ERK levels in individual cells.

    • The concentration of this compound that inhibits 50% of CCL2-induced ERK phosphorylation is determined.[2][3][4]

Conclusion

This compound is a highly potent and selective CCR2 antagonist with demonstrated activity in primary cells from both human and rodent sources.[6][7] The experimental protocols outlined in this guide provide a robust framework for validating its inhibitory effects on the CCL2-CCR2 signaling axis. The comparative data underscores its potential as a valuable research tool and a candidate for therapeutic development in inflammatory diseases.

References

INCB3344: A Potent and Selective CCR2 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the selectivity and mechanisms of INCB3344, a small molecule antagonist of the C-C chemokine receptor 2 (CCR2).

This guide provides a detailed comparison of this compound's selectivity for CCR2 over the closely related chemokine receptors, CCR1 and CCR5. It includes supporting experimental data, detailed methodologies for key assays, and visual diagrams to elucidate signaling pathways and experimental workflows. This information is intended for researchers, scientists, and professionals in the field of drug development.

High Selectivity for CCR2

This compound demonstrates potent and highly selective antagonism of the CCR2 receptor. Experimental data consistently show a significantly greater affinity and inhibitory activity for CCR2 compared to CCR1 and CCR5. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic potential of this compound in CCR2-mediated inflammatory diseases.

Comparative Inhibitory Activity

The selectivity of this compound is quantified by comparing its half-maximal inhibitory concentration (IC50) values across the different chemokine receptors. The IC50 value represents the concentration of the inhibitor required to reduce the binding or activity of a target by 50%. A lower IC50 value indicates a higher potency.

Target ReceptorSpeciesAssay TypeIC50 (nM)Fold Selectivity vs. CCR1Fold Selectivity vs. CCR5
CCR2 HumanBinding Antagonism5.1[1][2][3]>196>588
HumanChemotaxis Antagonism3.8[1][2][3]
MurineBinding Antagonism9.5[1][2][3]>105>315
MurineChemotaxis Antagonism7.8[1][2]
CCR1 MurineBinding Antagonism>1,000[1][4]-
CCR5 MurineBinding Antagonism>3,000[1][4]-

As the data indicates, this compound is over 100-fold more selective for CCR2 than for CCR1 and CCR5, establishing it as a highly specific CCR2 antagonist.[2][3][5][6]

Experimental Protocols

The selectivity of this compound has been determined through rigorous in vitro assays. The following are detailed protocols for the key experiments used to assess its binding affinity and functional antagonism.

Radioligand Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the CCR2 receptor.

Objective: To determine the binding affinity (IC50) of this compound for CCR2.

Materials:

  • Cells: WEHI-274.1 (a murine monocytic cell line endogenously expressing CCR2).[1]

  • Radioligand: ¹²⁵I-labeled murine CCL2 (mCCL2).[4][7]

  • Test Compound: this compound.

  • Assay Buffer: RPMI 1640 supplemented with 0.1% BSA and 20 mM HEPES.[7]

  • Wash Buffer: Phosphate-buffered saline (PBS) with 0.5% BSA.

  • Filtration Plate: 96-well glass fiber filter plate.

  • Scintillation Counter.

Procedure:

  • Cell Preparation: WEHI-274.1 cells are harvested and resuspended in assay buffer at a concentration of 5 x 10⁵ cells per well.[4][7]

  • Assay Setup: In a 96-well plate, various concentrations of this compound are added to the cell suspension.[7]

  • Radioligand Addition: ¹²⁵I-labeled mCCL2 is added to each well at a final concentration of approximately 150 pM.[4][7] For determining non-specific binding, a high concentration of unlabeled mCCL2 (0.3 µM) is used.[7]

  • Incubation: The plate is incubated for 30 minutes at room temperature to allow for competitive binding.[4][7]

  • Harvesting: The cell suspension is transferred to the filter plate and washed with cold wash buffer to remove unbound radioligand.

  • Quantification: The filter plate is dried, and the amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of ¹²⁵I-mCCL2 is determined and reported as the IC50 value.

Chemotaxis Assay

This functional assay assesses the ability of this compound to block the migration of cells towards a chemoattractant, in this case, the CCR2 ligand CCL2.

Objective: To determine the functional inhibitory potency (IC50) of this compound on CCR2-mediated cell migration.

Materials:

  • Cells: WEHI-274.1 cells or other CCR2-expressing cells.

  • Chemoattractant: Murine CCL2 (mCCL2).

  • Test Compound: this compound.

  • Assay Medium: RPMI 1640 with 0.1% BSA.

  • Chemotaxis Chamber: A device with an upper and lower chamber separated by a porous membrane (e.g., a 96-well chemotaxis plate).

  • Cell Viability/Quantification Reagent: (e.g., Calcein-AM or a similar fluorescent dye).

  • Fluorescence Plate Reader.

Procedure:

  • Cell Preparation: WEHI-274.1 cells are harvested and resuspended in assay medium.

  • Compound Pre-incubation: The cells are incubated with various concentrations of this compound.

  • Assay Setup: The lower chamber of the chemotaxis plate is filled with assay medium containing mCCL2 (chemoattractant). A control with medium alone is also included.

  • Cell Seeding: The pre-incubated cell suspension is added to the upper chamber.

  • Incubation: The plate is incubated for a sufficient time to allow for cell migration through the membrane towards the chemoattractant in the lower chamber.

  • Quantification of Migrated Cells: The non-migrated cells in the upper chamber are removed. The migrated cells in the lower chamber are lysed and quantified using a fluorescent dye.

  • Data Analysis: The fluorescence is measured using a plate reader. The concentration of this compound that inhibits 50% of the CCL2-induced cell migration is calculated as the IC50 value.

Visualizing Mechanisms and Workflows

To further clarify the biological context and experimental procedures, the following diagrams are provided.

CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds G_protein Gαi Protein CCR2->G_protein Activates This compound This compound This compound->CCR2 Blocks PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis (Cell Migration) Ca_release->Chemotaxis ERK_pathway MAPK/ERK Pathway PKC->ERK_pathway ERK_pathway->Chemotaxis

Caption: CCR2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_chemotaxis Chemotaxis Assay B_Start Start B_Cells Prepare CCR2-expressing cells B_Start->B_Cells B_Compound Add this compound (various concentrations) B_Cells->B_Compound B_Radioligand Add ¹²⁵I-CCL2 B_Compound->B_Radioligand B_Incubate Incubate B_Radioligand->B_Incubate B_Filter Filter & Wash B_Incubate->B_Filter B_Count Scintillation Counting B_Filter->B_Count B_Analyze Analyze Data (IC50) B_Count->B_Analyze B_End End B_Analyze->B_End C_Start Start C_Cells Prepare CCR2-expressing cells C_Start->C_Cells C_Preincubate Pre-incubate cells with this compound C_Cells->C_Preincubate C_Setup Set up chemotaxis chamber with CCL2 C_Preincubate->C_Setup C_Seed Seed cells in upper chamber C_Setup->C_Seed C_Incubate Incubate C_Seed->C_Incubate C_Quantify Quantify migrated cells C_Incubate->C_Quantify C_Analyze Analyze Data (IC50) C_Quantify->C_Analyze C_End End C_Analyze->C_End

Caption: Experimental workflows for assessing this compound's inhibitory activity.

References

A Comparative Analysis of CCR2 Antagonists INCB3344 and JNJ-27141491 in Preclinical Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as MCP-1), are pivotal players in the inflammatory cascade, primarily by orchestrating the migration of monocytes and macrophages to sites of inflammation.[1][2] This central role has made the CCL2/CCR2 axis a highly attractive target for therapeutic intervention in a host of inflammatory and fibrotic diseases.[1] This guide provides a comparative overview of two small molecule CCR2 antagonists, INCB3344 and JNJ-27141491, based on available preclinical data.

In Vitro Pharmacological Profile

Both this compound and JNJ-27141491 have demonstrated potent and selective antagonism of the CCR2 receptor in various in vitro assays.

This compound is a potent antagonist of both human and rodent CCR2, a feature that has enabled its extensive evaluation in murine models of disease.[1][3][4] It exhibits high selectivity for CCR2, with IC50 values greater than 1 µM for other closely related chemokine receptors, ion channels, and G protein-coupled receptors.[2][4]

JNJ-27141491 is a noncompetitive antagonist of human CCR2.[5][6] A key distinction is its lack of cross-reactivity with rodent CCR2, which necessitated the use of transgenic mice expressing human CCR2 for in vivo evaluation.[5][6]

Below is a summary of the reported in vitro activities of both compounds.

Parameter This compound JNJ-27141491
Target Receptor Human CCR2, Murine CCR2Human CCR2
Binding Affinity (IC50) 5.1 nM (human), 9.5 nM (murine)[2][4]0.4 µM (human monocytes)[5][6]
Functional Activity (IC50) Chemotaxis: 3.8 nM (human), 7.8 nM (murine)[2][4]Ca2+ Mobilization: 13 nM (hCCR2-CHO cells), 43 nM (human monocytes)[7]
ERK Phosphorylation: ~10 nM (murine)[1][3]GTPγS Binding: 38 nM (hCCR2-CHO cells)[7]
Chemotaxis: 97 nM (human PBMC)[7]
Selectivity >100-fold selective over other chemokine receptors[1][3]Selective over CCR1, CCR3-8, and CXCR1-3
Mode of Action CompetitiveNoncompetitive[5][6]

In Vivo Efficacy in Inflammation Models

Both compounds have demonstrated anti-inflammatory activity in various preclinical models. Due to the species specificity of JNJ-27141491, the in vivo models employed for each compound differ.

This compound has been evaluated in a range of standard rodent models of inflammation, where it has been shown to reduce macrophage infiltration and ameliorate disease symptoms.[1][3]

JNJ-27141491's in vivo activity was assessed in transgenic mice where the murine CCR2 gene was replaced with its human counterpart.[5][6] In these models, it effectively inhibited the recruitment of inflammatory cells.[5][6]

Inflammation Model Compound Animal Model Dosing Key Findings
Thioglycollate-Induced Peritonitis This compoundMouse30, 60, 100 mg/kg, b.i.d.Dose-dependent inhibition of macrophage influx into the peritoneal cavity.[3]
Delayed-Type Hypersensitivity This compoundMouseNot specifiedDose-dependent inhibition of macrophage influx and reduction in tissue inflammation.[1][3]
Experimental Autoimmune Encephalomyelitis (EAE) This compoundMouseNot specifiedSignificantly reduced disease severity.[1][3]
Experimental Autoimmune Encephalomyelitis (EAE) JNJ-27141491hCCR2 Knock-in Mouse20 mg/kg, q.d.Significantly delayed onset and temporarily reduced neurological signs.[5][6]
LPS/MCP-1-Induced Pulmonary Inflammation JNJ-27141491hCCR2 Knock-in Mouse5-40 mg/kg, q.d. or b.i.d.Dose-dependently inhibited monocyte and neutrophil recruitment to the alveolar space.[5][6]
Inflammatory Arthritis This compoundRatNot specifiedSignificantly reduced disease severity.[1][3]
Diabetic Nephropathy This compounddb/db MouseNot specifiedDecreased albuminuria, serum creatinine, and macrophage abundance in the kidney.[6]

Experimental Protocols and Methodologies

The following are generalized protocols for the key inflammation models cited in the evaluation of this compound and JNJ-27141491. Specific parameters may have varied between individual studies.

Thioglycollate-Induced Peritonitis

This model is used to assess the recruitment of inflammatory cells, particularly macrophages, into the peritoneal cavity.

  • Induction: Mice are administered an intraperitoneal (i.p.) injection of sterile thioglycollate broth (typically 3%).[8][9]

  • Treatment: this compound or vehicle is administered orally (p.o.) or via another appropriate route at specified times before and/or after thioglycollate injection.

  • Cellular Analysis: At a predetermined time point (e.g., 24-72 hours) after induction, mice are euthanized, and the peritoneal cavity is lavaged with sterile saline or PBS.[8][9]

  • Readout: The total number of cells in the lavage fluid is counted, and differential cell counts (macrophages, neutrophils, etc.) are performed using flow cytometry or cytological staining.[3]

G cluster_0 Day 0 cluster_1 Treatment Period cluster_2 Day 3 a Administer Thioglycollate (i.p.) b Administer this compound or Vehicle a->b Dosing Regimen c Euthanize & Perform Peritoneal Lavage b->c Post-Treatment d Cell Counting & Analysis (Flow Cytometry) c->d Sample Processing

Caption: Workflow for Thioglycollate-Induced Peritonitis Model.

Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis.

  • Induction: EAE is induced in susceptible mouse strains (e.g., C57BL/6 or SJL) by subcutaneous immunization with a myelin-derived peptide (e.g., MOG35-55 or PLP139-151) emulsified in Complete Freund's Adjuvant (CFA).[10][11] Pertussis toxin is typically administered i.p. on the day of immunization and 48 hours later to facilitate the entry of inflammatory cells into the central nervous system.[10]

  • Treatment: The CCR2 antagonist or vehicle is administered daily, starting either at the time of immunization (prophylactic) or after the onset of clinical signs (therapeutic).

  • Clinical Scoring: Mice are monitored daily for clinical signs of disease, which are typically scored on a scale of 0 to 5, ranging from no signs (0) to moribund (5).

  • Histology/Immunology: At the end of the study, spinal cords and brains can be harvested for histological analysis of inflammation and demyelination, or for immunological analysis of infiltrating immune cells.

G cluster_0 Day 0 cluster_1 Day 2 cluster_2 Daily Monitoring cluster_3 Endpoint a Immunize with Myelin Peptide/CFA b Administer Pertussis Toxin (i.p.) a->b c Administer Pertussis Toxin (i.p.) b->c d Administer CCR2 Antagonist or Vehicle c->d Treatment Start e Record Clinical Disease Score d->e f Histological & Immunological Analysis e->f Study Termination

Caption: Generalized Experimental Workflow for EAE Studies.

The CCL2/CCR2 Signaling Pathway

The binding of CCL2 to CCR2, a G protein-coupled receptor, triggers a conformational change that activates intracellular signaling cascades.[1][2] This leads to the activation of pathways such as PI3K/Akt and MAPK, which are crucial for chemotaxis, cell survival, and the production of pro-inflammatory cytokines.[1][2] By blocking this interaction, this compound and JNJ-27141491 inhibit the downstream events that promote inflammatory cell recruitment and activation.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_Protein G Protein Activation CCR2->G_Protein Antagonist This compound or JNJ-27141491 Antagonist->CCR2 Blocks PLC Phospholipase C (PLC) G_Protein->PLC PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt MAPK MAPK Pathway G_Protein->MAPK Cellular_Response Cell Migration Cytokine Production Cell Survival PLC->Cellular_Response PI3K_Akt->Cellular_Response MAPK->Cellular_Response

Caption: Simplified CCL2/CCR2 Signaling Pathway and Point of Inhibition.

Summary and Conclusion

Both this compound and JNJ-27141491 are potent and selective antagonists of the CCR2 receptor that have demonstrated clear anti-inflammatory effects in preclinical models. The primary difference lies in their species cross-reactivity: this compound is active against both human and rodent CCR2, making it a versatile tool for research in standard animal models. In contrast, JNJ-27141491 is specific for human CCR2, requiring the use of humanized mouse models for in vivo studies.

While the available data supports the therapeutic potential of targeting the CCL2/CCR2 axis for inflammatory diseases, the absence of direct comparative studies makes it difficult to definitively state whether one compound is superior to the other. The choice between these or other CCR2 antagonists for research purposes would likely depend on the specific experimental context, particularly the animal model being used. Future direct comparative studies would be invaluable for a more precise understanding of their relative efficacy and pharmacological profiles.

References

CCR2 Inhibition: A Comparative Analysis of the Pharmacological Antagonist INCB3344 and Genetic Knockout in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of targeting the C-C chemokine receptor 2 (CCR2) is pivotal for advancing therapies in inflammatory and metabolic diseases. This guide provides a comprehensive comparison of two key experimental approaches: the use of the selective CCR2 antagonist, INCB3344, and the application of CCR2 knockout (KO) mouse models. By examining their respective efficacies and underlying methodologies in various disease models, this document aims to furnish a clear, data-driven perspective to inform future research strategies.

The CCL2-CCR2 signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation and tissue injury. Its role in a multitude of pathological conditions has made it a prime target for therapeutic intervention. This guide delves into a comparative analysis of a potent pharmacological inhibitor, this compound, and the genetic ablation of CCR2, providing insights into their effects across several preclinical models of human diseases.

At a Glance: this compound vs. CCR2 Knockout Mouse

FeatureThis compound (CCR2 Antagonist)CCR2 Knockout (KO) Mouse
Mechanism of Action Reversible, competitive antagonism of the CCR2 receptor.[1]Complete and permanent absence of the CCR2 protein.[2]
Intervention Timing Can be administered prophylactically or therapeutically at any stage of the disease model.Genetic deletion is present from birth, affecting development and baseline physiology.
Specificity Highly selective for CCR2 over other chemokine receptors.[3][4]Specific to the Ccr2 gene, but may lead to compensatory changes in other chemokine systems.
Translational Relevance More closely mimics the clinical application of a therapeutic drug.Provides a fundamental understanding of the lifelong absence of CCR2 signaling.
Key Phenotype Dose-dependent inhibition of macrophage influx into inflamed tissues.[3][4]Impaired monocyte migration from bone marrow to the periphery, leading to reduced macrophage accumulation at inflammatory sites.[2]

Efficacy in Preclinical Disease Models: A Head-to-Head Comparison

The following tables summarize the quantitative efficacy data for this compound and CCR2 KO mice in various inflammatory and metabolic disease models.

Experimental Autoimmune Encephalomyelitis (EAE)

A widely used model for multiple sclerosis, EAE is characterized by inflammatory cell infiltration into the central nervous system (CNS).

ModelInterventionKey Efficacy ReadoutsReference
MOG35-55-induced EAE in C57BL/6 miceThis compound (therapeutic dosing)Significantly reduced mean clinical scores and delayed disease onset.[4]Brodmerkel et al., 2005[4]
MOG35-55-induced EAE in C57BL/6 miceCCR2 KO Complete resistance to clinical EAE in most mice; those that developed disease showed significantly delayed onset and reduced severity.[5][6]Fife et al., 2000[6]; Izikson et al., 2000[5]
MOG35-55-induced EAE in various strainsCCR2 KO Delayed onset and reduced severity in C57 strains; delayed onset but comparable peak severity in Balb/c mice.[7]Gaupp et al., 2003[7]
Diabetic Nephropathy

Characterized by renal inflammation and fibrosis, diabetic nephropathy is a major complication of diabetes.

ModelInterventionKey Efficacy ReadoutsReference
db/db miceThis compound (8 weeks)Decreased albuminuria, serum creatinine, renal macrophage abundance, and expression of TLR9 and TNF-α.[8]Son et al., 2021[8]
Streptozotocin-induced and Akita miceCCR2 KO Reduced albuminuria, glomerular macrophage recruitment, and renal expression of fibronectin and inflammatory cytokines.[1]Chow et al., 2008[1]
High-fat diet-induced obesityCCR2 KO Ameliorated renal damage, restored podocyte structure, and reduced renal macrophage infiltration and TNF-α expression.[9]Kim et al., 2019[9]
Delayed-Type Hypersensitivity (DTH)

A model of T-cell mediated inflammation.

ModelInterventionKey Efficacy ReadoutsReference
mBSA-induced DTH in miceThis compound Dose-dependent inhibition of macrophage influx and a substantial reduction in tissue inflammation.[3][4]Brodmerkel et al., 2005[3][4]
Various DTH modelsCCR2 KO Defective DTH responses.[10]The Jackson Laboratory, 2024[10]
Diet-Induced Obesity and Insulin Resistance

A model to study the metabolic complications associated with obesity.

ModelInterventionKey Efficacy ReadoutsReference
High-fat diet-induced obesityCCR2 Antagonist (short-term)Reduced adipose tissue macrophage content and improved insulin sensitivity without altering body mass.[11]Weisberg et al., 2006[11]
High-fat diet-induced obesityCCR2 KO Attenuated development of obesity, reduced adipose tissue macrophage content and inflammation, ameliorated hepatic steatosis, and improved insulin sensitivity.[11][12]Weisberg et al., 2006[11][12]

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for the interpretation of the results.

This compound Administration
  • Formulation: this compound is typically formulated for oral administration.

  • Dosing Regimen: Dosing varies by study but often involves daily or twice-daily administration. For example, in a diabetic nephropathy model, mice were administered this compound for 8 weeks.[8] In a delayed-type hypersensitivity model, dose-dependent effects were observed with various concentrations of the compound.[3][4]

  • Pharmacokinetics: this compound possesses good oral bioavailability in rodents, allowing for effective systemic exposure in in vivo studies.[3][4]

CCR2 Knockout Mouse Generation and Characteristics
  • Generation: CCR2 KO mice are generated by targeted disruption of the Ccr2 gene, often by replacing a portion of the coding sequence with a neomycin resistance cassette.[2] These mice are typically backcrossed onto a specific genetic background, such as C57BL/6, for multiple generations to ensure genetic homogeneity.

  • Phenotype: Homozygous CCR2 KO mice are viable and fertile with no gross physical or behavioral abnormalities.[2] The key phenotype is a significant reduction in circulating inflammatory monocytes (Ly6Chi) due to impaired egress from the bone marrow.[2] This leads to a marked reduction in the recruitment of these cells to sites of inflammation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes can aid in comprehension.

CCL2_CCR2_Signaling_Pathway CCL2-CCR2 Signaling Pathway CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds to G_protein G-protein activation CCR2->G_protein PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K RAS RAS G_protein->RAS DAG DAG PLC->DAG IP3 IP3 PLC->IP3 AKT AKT PI3K->AKT RAF RAF RAS->RAF PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival MEK MEK RAF->MEK Inflammation Inflammation PKC->Inflammation Chemotaxis Chemotaxis & Cell Migration Ca_release->Chemotaxis ERK ERK MEK->ERK ERK->Chemotaxis

Caption: The CCL2-CCR2 signaling cascade.

Experimental_Workflow_Comparison Experimental Workflow: this compound vs. CCR2 KO Mouse cluster_this compound This compound Treatment cluster_CCR2KO CCR2 KO Model start_incb Disease Induction (e.g., EAE, DN) treatment_incb This compound Administration (Prophylactic or Therapeutic) start_incb->treatment_incb endpoint_incb Endpoint Analysis (Clinical Scores, Histology, etc.) treatment_incb->endpoint_incb start_ko CCR2 KO Mouse (Constitutive Deletion) disease_ko Disease Induction (e.g., EAE, DN) start_ko->disease_ko endpoint_ko Endpoint Analysis (Comparison to Wild-Type) disease_ko->endpoint_ko

Caption: Comparison of experimental workflows.

Discussion and Conclusion

Both the pharmacological blockade of CCR2 with this compound and the genetic knockout of the receptor have proven to be effective strategies for mitigating inflammation and disease pathology in a range of murine models. The choice between these two approaches depends on the specific research question.

The CCR2 knockout mouse offers a "clean" system to study the fundamental role of the CCR2 pathway in the development and progression of disease, absent any potential off-target effects of a pharmacological agent. However, the lifelong absence of CCR2 may lead to developmental or compensatory effects that could influence the experimental outcome in ways not reflective of a therapeutic intervention in an adult organism.

Conversely, This compound provides a model that is more analogous to a clinical scenario, where a drug is administered after the onset of disease or as a preventative measure in a fully developed system. The ability to control the timing and dose of administration allows for a more nuanced investigation of the therapeutic window and dose-response relationships.

In the one study that directly compared a CCR2 antagonist with CCR2 knockout mice in the context of diet-induced obesity, both interventions reduced adipose tissue macrophage accumulation and improved insulin sensitivity.[11] However, the genetic knockout had a more profound effect, also attenuating the development of obesity and hepatic steatosis, which was not observed with short-term antagonist treatment.[11] This suggests that while both approaches effectively target CCR2-mediated inflammation, the long-term absence of the receptor may have broader metabolic consequences.

References

Confirming In Vivo Target Engagement of CCR2 Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, confirming that a therapeutic agent is interacting with its intended target within a living organism—a concept known as target engagement—is a critical step in preclinical and clinical development. This guide provides a comparative overview of methods to confirm in vivo target engagement for INCB3344, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), and compares its performance with other CCR2 antagonists based on available experimental data.

The CCL2/CCR2 signaling axis is a key driver in the recruitment of monocytes and macrophages to sites of inflammation and is implicated in a variety of inflammatory diseases and cancer.[1][2] Antagonizing this pathway is a promising therapeutic strategy, and molecules like this compound have been developed to this end.[3][4] Demonstrating that these antagonists effectively bind to and inhibit CCR2 function in vivo is paramount.

Methods for Confirming In Vivo Target Engagement

Several robust methods can be employed to confirm the in vivo target engagement of CCR2 antagonists. These can be broadly categorized into three types:

  • Receptor Occupancy (RO) Assays: These assays directly measure the percentage of CCR2 receptors that are bound by the antagonist. Flow cytometry is a well-suited technique for RO assays, allowing for the quantification of total and unoccupied receptors on specific cell populations, such as circulating monocytes.[5]

  • Pharmacodynamic (PD) Biomarker Assays: These methods assess the downstream biological consequences of target engagement. For CCR2 antagonists, this includes:

    • Inhibition of Downstream Signaling: Measuring the phosphorylation of downstream signaling molecules like extracellular signal-regulated kinase (ERK) upon CCL2 stimulation.[6][7] Effective target engagement will result in a reduction of CCL2-induced pERK.

    • Modulation of Circulating Cells: CCR2 is crucial for the mobilization of monocytes from the bone marrow.[3] Successful antagonism can be observed by a reduction in circulating inflammatory monocytes (e.g., CCR2+/CD14+ cells).[8]

  • Functional Assays: These assays measure the physiological outcome of target engagement. A common in vivo functional assay is the inhibition of monocyte/macrophage infiltration into an inflamed site, such as the peritoneal cavity following a thioglycollate challenge.[4][9]

Comparative Analysis of CCR2 Antagonists

The following tables summarize available data for this compound and other notable CCR2 antagonists, PF-04136309 and CCX872-B. It is important to note that these compounds have been evaluated in different models and assays, making direct comparisons challenging.

Table 1: In Vitro Potency of CCR2 Antagonists

CompoundTargetAssay TypeIC50 (nM)Reference
This compound Human CCR2Binding Antagonism5.1[3]
Mouse CCR2Binding Antagonism9.5[3]
Human CCR2Chemotaxis3.8[3]
Mouse CCR2Chemotaxis7.8[3]
PF-04136309 Human CCR2Binding Antagonism5.2[7]
Mouse CCR2Binding Antagonism17[7]
Human CCR2Chemotaxis3.9[7]
Mouse CCR2Chemotaxis16[7]

Table 2: In Vivo Target Engagement and Pharmacodynamic Effects

CompoundModelAssayDoseOutcomeReference
This compound Mouse (Delayed-Type Hypersensitivity)Macrophage Influx30-100 mg/kg BIDDose-dependent inhibition of macrophage influx[4][9]
Mouse (Diabetic Nephropathy)Kidney Macrophage AbundanceNot specifiedDecreased bone marrow-derived macrophage abundance[10]
PF-04136309 Human (Pancreatic Cancer)Circulating Inflammatory Monocytes500 mg BIDReduced levels of inflammatory monocytes in peripheral blood
Human (Pancreatic Cancer)pERK Inhibition500 mg BIDEx vivo inhibition of CCL2-induced pERK[6]
CCX872-B Human (Pancreatic Cancer)Circulating Monocytes150 mg QD or BIDReduction in circulating monocytes, inflammatory monocytes, and monocytic myeloid-derived suppressor cells

Visualizing Pathways and Workflows

To better understand the biological context and experimental procedures, the following diagrams are provided.

CCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR2 CCR2 G_protein Gαi Protein CCR2->G_protein Activates PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway G_protein->Ras_Raf_MEK_ERK CCL2 CCL2 (Ligand) CCL2->CCR2 Binds This compound This compound (Antagonist) This compound->CCR2 Blocks Chemotaxis Chemotaxis & Monocyte Recruitment PI3K_Akt->Chemotaxis Ras_Raf_MEK_ERK->Chemotaxis

Simplified CCR2 signaling pathway and the inhibitory action of this compound.

InVivo_Target_Engagement_Workflow cluster_assays Target Engagement Assays start Start: Animal Model Selection (e.g., Mouse) dosing Dosing Regimen: Administer this compound or Vehicle Control start->dosing inflammation Induce Biological Response (e.g., Thioglycollate Injection) dosing->inflammation collection Sample Collection (Blood, Peritoneal Lavage, Tissues) inflammation->collection ro_assay Receptor Occupancy (Flow Cytometry) collection->ro_assay pd_assay Pharmacodynamic Markers (pERK, Monocyte Counts) collection->pd_assay func_assay Functional Outcome (Cell Infiltration) collection->func_assay analysis Data Analysis and Comparison ro_assay->analysis pd_assay->analysis func_assay->analysis conclusion Conclusion: Confirmation of In Vivo Target Engagement analysis->conclusion

General experimental workflow for in vivo target engagement studies.

Experimental Protocols

In Vivo Macrophage Infiltration Assay (Thioglycollate-Induced Peritonitis Model)

This assay functionally assesses the ability of a CCR2 antagonist to block the recruitment of macrophages to a site of sterile inflammation.[9][11]

Materials:

  • Mice (e.g., C57BL/6)

  • This compound or other test antagonist

  • Vehicle control

  • 3% sterile thioglycollate medium, aged[12]

  • Sterile PBS

  • FACS buffer (PBS with 2% FBS)

  • Antibodies for flow cytometry (e.g., anti-F4/80, anti-CD11b)

  • 10 ml syringes and 25-30 gauge needles[11]

Procedure:

  • Dosing: Administer this compound or vehicle control to mice via the desired route (e.g., oral gavage) at predetermined doses and schedules.

  • Induction of Peritonitis: Approximately 1 hour post-dosing, inject 1-3 ml of 3% sterile thioglycollate medium intraperitoneally (i.p.) into each mouse.[12][13]

  • Cell Harvest: At a specified time point post-injection (typically 72-96 hours for peak macrophage infiltration), euthanize the mice.[13]

  • Peritoneal Lavage: Inject 5-10 ml of cold sterile PBS into the peritoneal cavity. Massage the abdomen gently, then carefully aspirate the peritoneal fluid.[11]

  • Cell Counting and Staining: Centrifuge the collected fluid to pellet the cells. Resuspend the cells in FACS buffer. Perform a total cell count.

  • Flow Cytometry: Stain the cells with fluorescently-labeled antibodies against macrophage markers (e.g., F4/80, CD11b) to identify and quantify the macrophage population.

  • Analysis: Compare the total number and percentage of macrophages in the peritoneal lavage fluid between the antagonist-treated and vehicle-treated groups. A significant reduction in the treated group indicates successful target engagement.

Ex Vivo pERK Inhibition Assay

This pharmacodynamic assay measures the inhibition of CCL2-induced downstream signaling in whole blood, providing a direct measure of target engagement on circulating monocytes.[6]

Materials:

  • Whole blood collected from treated and control animals/patients

  • Recombinant CCL2

  • Fixation/Permeabilization buffers (e.g., BD Phosflow™)

  • Fluorescently-labeled antibodies (e.g., anti-pERK1/2, anti-CD14, anti-CCR2)

  • Flow cytometer

Procedure:

  • Blood Collection: Collect whole blood into heparinized tubes at various time points after drug administration.

  • Ex Vivo Stimulation: Aliquot the whole blood and stimulate with a predetermined concentration of recombinant CCL2 for a short period (e.g., 5-15 minutes) at 37°C. Include an unstimulated control.

  • Fixation and Lysis: Immediately stop the stimulation by adding a fixation buffer to crosslink proteins, followed by a red blood cell lysis buffer.

  • Permeabilization: Permeabilize the white blood cells to allow intracellular antibody staining.

  • Staining: Stain the cells with an antibody cocktail including anti-pERK1/2 and cell surface markers to identify the monocyte population (e.g., anti-CD14).

  • Flow Cytometry: Acquire the samples on a flow cytometer.

  • Analysis: Gate on the CD14+ monocyte population and quantify the level of pERK (e.g., median fluorescence intensity). Calculate the percent inhibition of CCL2-induced pERK phosphorylation in the drug-treated samples compared to the vehicle-treated samples.

Receptor Occupancy (RO) by Flow Cytometry

This assay quantifies the percentage of CCR2 receptors on target cells that are occupied by the antagonist.[5]

Materials:

  • Whole blood or isolated peripheral blood mononuclear cells (PBMCs) from treated and control subjects

  • FACS buffer

  • A fluorescently-labeled detection reagent that competes with the antagonist for binding to CCR2 (e.g., labeled CCL2 or a competing anti-CCR2 antibody)

  • A non-competing fluorescently-labeled anti-CCR2 antibody (binds to a different epitope to measure total receptor)

  • Antibodies to identify the cell population of interest (e.g., anti-CD14 for monocytes)

  • Flow cytometer

Procedure:

  • Sample Preparation: Collect whole blood or isolate PBMCs from subjects at different time points post-dose.

  • Staining for Unoccupied Receptors: Incubate one aliquot of cells with the competing, fluorescently-labeled detection reagent. The signal from this reagent will be inversely proportional to the amount of antagonist bound to the receptors.

  • Staining for Total Receptors: Incubate a second aliquot of cells with the non-competing, fluorescently-labeled anti-CCR2 antibody. This will measure the total number of CCR2 receptors on the cell surface, regardless of whether they are occupied by the drug.

  • Cell Identification: Co-stain all samples with antibodies to identify the target cell population (e.g., CD14+ monocytes).

  • Flow Cytometry: Acquire the samples on a flow cytometer.

  • Analysis:

    • Gate on the CD14+ monocytes.

    • Determine the fluorescence intensity for total CCR2 and unoccupied CCR2.

    • Calculate the percent receptor occupancy (%RO) using the formula: %RO = (1 - [Unoccupied Receptors Signal / Total Receptors Signal]) * 100

    • Compare the %RO across different dose levels and time points.

By employing these methods, researchers can robustly confirm the in vivo target engagement of this compound and other CCR2 antagonists, providing critical data to inform dose selection and predict clinical efficacy.

References

A Comparative Guide to the CCR2 Antagonist INCB3344: R-Isomer Activity and Alternative Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the C-C chemokine receptor 2 (CCR2) antagonist INCB3344, with a focus on the activity of its stereoisomers and a comparative analysis against other relevant CCR2 inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the study of inflammation, immunology, and related therapeutic areas where CCR2 plays a key role.

Introduction to this compound and CCR2 Antagonism

The chemokine receptor CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), are central to the migration of monocytes and macrophages to sites of inflammation. This signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, making CCR2 a compelling target for therapeutic intervention. This compound is a potent, selective, and orally bioavailable small molecule antagonist of both human and murine CCR2.[1][2] It has been widely used as a tool compound for preclinical target validation in rodent models.[1] However, due to moderate activity against the hERG potassium channel, it was not pursued as a clinical candidate.[3]

An important consideration in the pharmacology of this compound is its stereochemistry. While specific quantitative data for the individual R- and S-isomers of this compound are not publicly available, studies on closely related precursor compounds strongly indicate that the biological activity is stereospecific. For a key precursor to the this compound series, the S-enantiomer was found to be approximately 25-fold more potent than the R-enantiomer in a human CCR2 binding assay, with IC50 values of 35 nM and 860 nM, respectively.[3] This suggests that the S-isomer of this compound is likely the more active enantiomer. Commercially available this compound is typically supplied as a racemic mixture.[3]

Quantitative Comparison of CCR2 Antagonists

The following tables summarize the in vitro activity of racemic this compound and other notable CCR2 antagonists.

Table 1: In Vitro CCR2 Binding Affinity

CompoundTarget SpeciesAssay TypeIC50 (nM)
This compound (racemate) HumanBinding Antagonism5.1[1]
MurineBinding Antagonism9.5[1]
RatBinding Antagonism7.3[4]
INCB3284 HumanMCP-1 Binding3.7[5][6]
PF-4136309 (INCB8761) HumanBinding Antagonism5.2[7][8]
MurineBinding Antagonism17[7][9]
RatBinding Antagonism13[7][9]
MK-0812 HumanMCP-1 Binding4.5[10]

Table 2: In Vitro Functional Antagonism

CompoundAssay TypeTarget SpeciesIC50 (nM)
This compound (racemate) ChemotaxisHuman3.8[1]
ChemotaxisMurine7.8[1]
ChemotaxisRat2.7[4]
ERK PhosphorylationHuman-
INCB3284 ChemotaxisHuman4.7[5][6]
Calcium MobilizationHuman6.0[5]
ERK PhosphorylationHuman2.6[5]
PF-4136309 (INCB8761) ChemotaxisHuman3.9[7][8]
ChemotaxisMurine16[7]
ChemotaxisRat2.8[7]
Calcium MobilizationHuman3.3[7]
ERK PhosphorylationHuman0.5[7]
MK-0812 ChemotaxisMurine5.0[11]
Monocyte Shape ChangeHuman3.2[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the CCR2 signaling pathway and the general workflows for the key experimental assays used to characterize CCR2 antagonists.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binding G_protein Gαi/βγ CCR2->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Chemotaxis Chemotaxis G_protein->Chemotaxis Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization ERK ERK1/2 PI3K->ERK Gene_expression Gene Expression ERK->Gene_expression This compound This compound This compound->CCR2 Antagonism Experimental_Workflows cluster_binding CCR2 Radioligand Binding Assay cluster_chemotaxis Chemotaxis Assay cluster_erk ERK Phosphorylation Assay b_start Start b1 Incubate CCR2-expressing cells with radiolabeled CCL2 and varying concentrations of this compound b_start->b1 b2 Separate bound from free radioligand (e.g., filtration) b1->b2 b3 Quantify bound radioactivity b2->b3 b4 Calculate IC50 b3->b4 b_end End b4->b_end c_start Start c1 Place CCR2-expressing cells in the upper chamber of a Transwell plate c_start->c1 c2 Add CCL2 and varying concentrations of this compound to the lower chamber c1->c2 c3 Incubate to allow cell migration c2->c3 c4 Quantify migrated cells c3->c4 c5 Calculate IC50 c4->c5 c_end End c5->c_end e_start Start e1 Pre-incubate CCR2-expressing cells with varying concentrations of this compound e_start->e1 e2 Stimulate cells with CCL2 e1->e2 e3 Lyse cells and perform Western blot or ELISA for phosphorylated ERK (p-ERK) e2->e3 e4 Quantify p-ERK levels e3->e4 e5 Calculate IC50 e4->e5 e_end End e5->e_end

References

INCB3344: A Comparative Analysis of Cross-Species CCR2 Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of the CCR2 antagonist INCB3344 with CCR2 from various species. The data presented is compiled from publicly available research to assist in evaluating its suitability for preclinical and translational studies. We will delve into its binding affinity and functional activity across different species and compare it with other known CCR2 inhibitors. Detailed experimental methodologies and a visual representation of the workflow are included to provide a thorough understanding of the data generation process.

Quantitative Comparison of CCR2 Antagonist Activity

The following table summarizes the in vitro inhibitory activity of this compound and other selected CCR2 antagonists across multiple species. The data is presented as IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the CCR2 activity in binding or functional assays.

CompoundSpeciesAssay TypeIC50 (nM)Reference
This compound HumanBinding Antagonism5.1[1][2][3]
HumanChemotaxis Antagonism3.8[1][2][3]
MouseBinding Antagonism9.5[1][2][3]
MouseChemotaxis Antagonism7.8[1][2][3]
RatBinding Antagonism7.3[2]
RatChemotaxis Antagonism2.7[2]
CynomolgusBinding Antagonism16[2]
CynomolgusChemotaxis Antagonism6.2[2]
PF-04634817 RatCCR2 Binding Antagonism20.8[4][5]
RatCCR5 Binding Antagonism470[4][5]
CCX140-B HumanChemotaxis Antagonism8 (in buffer)[6]
HumanChemotaxis Antagonism200 (in 100% human serum)[6]
Mouse-Low affinity[7]

Signaling Pathways and Experimental Workflow

To understand how the cross-reactivity of this compound is determined, it is crucial to visualize the underlying biological processes and the experimental procedures used.

CCR2 Signaling Pathway

The C-C chemokine receptor 2 (CCR2) is a G protein-coupled receptor (GPCR) that, upon binding its ligand (e.g., CCL2/MCP-1), initiates a signaling cascade leading to monocyte chemotaxis. This compound acts as an antagonist, blocking this interaction and subsequent downstream signaling.

cluster_membrane Cell Membrane CCR2 CCR2 G_protein Gαi/βγ CCR2->G_protein Activates Downstream Downstream Signaling (e.g., ERK Phosphorylation) G_protein->Downstream Initiates CCL2 CCL2 (Ligand) CCL2->CCR2 Binds This compound This compound (Antagonist) This compound->CCR2 Blocks Chemotaxis Monocyte Chemotaxis Downstream->Chemotaxis Leads to

CCR2 Signaling and Antagonism
Experimental Workflow: CCR2 Binding Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a compound like this compound to CCR2 from different species.

A Prepare cells expressing CCR2 (e.g., species-specific monocytes) B Incubate cells with varying concentrations of this compound A->B C Add radiolabeled CCR2 ligand (e.g., ¹²⁵I-CCL2) B->C D Allow to reach binding equilibrium C->D E Separate bound from free radioligand (e.g., via filtration) D->E F Quantify bound radioactivity E->F G Data Analysis: Determine IC50 value F->G

Workflow for CCR2 Binding Assay

Experimental Protocols

The data presented in this guide is primarily generated through two key types of in vitro assays: radioligand binding assays and chemotaxis assays. Below are detailed, generalized protocols for these experiments.

Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR2 receptor.

Objective: To determine the binding affinity (IC50) of this compound for CCR2 of different species.

Materials:

  • Cells or cell membranes expressing the CCR2 receptor of the desired species (e.g., human monocytes, mouse WEHI-274.1 cells).

  • Radiolabeled CCR2 ligand (e.g., [¹²⁵I]-CCL2).

  • Unlabeled CCR2 ligand (for determining non-specific binding).

  • Test compound (this compound).

  • Assay Buffer (e.g., RPMI 1640 with 0.1% BSA and 20 mM HEPES).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Cell Preparation: Cells expressing CCR2 are harvested and resuspended in assay buffer to a specific concentration (e.g., 5 x 10⁵ cells/well).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Varying concentrations of the test compound (this compound).

    • A fixed concentration of the radiolabeled ligand.

    • Control wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled ligand).

  • Incubation: The plate is incubated at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.

  • Filtration: The contents of the plate are transferred to a filter plate and washed with ice-cold buffer to separate the bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and reported as the IC50 value.

Chemotaxis Assay

This functional assay measures the ability of a test compound to inhibit the migration of cells towards a chemoattractant, which is a downstream effect of CCR2 activation.

Objective: To determine the functional inhibitory potency (IC50) of this compound on CCR2-mediated cell migration.

Materials:

  • CCR2-expressing cells (e.g., human monocytes, THP-1 cells).

  • Chemoattractant (e.g., recombinant human or mouse CCL2).

  • Test compound (this compound).

  • Assay medium (e.g., RPMI 1640 with 0.1% BSA).

  • Transwell inserts (with appropriate pore size, e.g., 5 µm).

  • 24-well or 96-well plates.

  • Fluorescent dye for cell labeling (e.g., Calcein-AM).

  • Fluorescence plate reader.

Procedure:

  • Cell Preparation: CCR2-expressing cells are labeled with a fluorescent dye according to the manufacturer's instructions and resuspended in assay medium.

  • Compound Pre-incubation: Cells are pre-incubated with varying concentrations of the test compound (this compound) for a specific time (e.g., 30 minutes at 37°C).

  • Assay Setup:

    • The chemoattractant is added to the lower chamber of the plate.

    • The Transwell inserts are placed into the wells.

    • The pre-incubated cell suspension is added to the upper chamber of the inserts.

  • Incubation: The plate is incubated at 37°C in a CO₂ incubator for a period sufficient to allow cell migration (e.g., 1-4 hours).

  • Quantification: The number of cells that have migrated to the lower chamber is quantified by measuring the fluorescence in the bottom wells using a plate reader.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the cell migration towards the chemoattractant is calculated as the IC50 value.

Summary and Conclusion

This compound demonstrates potent antagonist activity against CCR2 from multiple species, including human, mouse, rat, and cynomolgus monkey, with IC50 values in the low nanomolar range for both binding and functional assays.[1][2][3] This broad cross-reactivity makes it a valuable tool for preclinical research, enabling the study of CCR2 biology and the therapeutic potential of its inhibition in various animal models of inflammatory diseases.[8][9][10] In comparison to other CCR2 antagonists, this compound's well-characterized and potent activity across relevant preclinical species is a significant advantage. For instance, while PF-04634817 also shows rodent activity, CCX140-B has a low affinity for mouse CCR2, necessitating the use of humanized mouse models for in vivo studies.[4][5][7] The detailed experimental protocols provided herein offer a foundation for replicating and expanding upon the existing data to further elucidate the pharmacological profile of this compound and other CCR2 antagonists.

References

Safety Operating Guide

Navigating the Disposal of INCB3344: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of the research compound INCB3344 is crucial for maintaining a safe and compliant laboratory environment. This guide offers procedural, step-by-step advice for researchers, scientists, and drug development professionals on how to manage this compound waste streams effectively.

As a research compound, specific disposal instructions for this compound are often found in its Safety Data Sheet (SDS). However, in the absence of a readily available SDS, or as a supplement to it, general best practices for laboratory chemical waste disposal should be strictly followed. The following procedures are based on standard guidelines for handling chemical and biohazardous waste in a research setting.

Core Principles for this compound Disposal

The primary principle of chemical waste disposal is to prevent harm to human health and the environment. This involves correctly identifying, segregating, and treating the waste. For a research compound like this compound, it is essential to treat all waste streams—solid, liquid, and contaminated labware—as potentially hazardous unless confirmed otherwise.

Consult Local Regulations and Institutional Policies: Before proceeding with any disposal method, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and be aware of local and national regulations regarding chemical waste.[1][2]

Disposal of Unused or Expired this compound

Pure, unused, or expired this compound should be disposed of as hazardous chemical waste.

Procedure:

  • Container: Ensure the compound is in its original, tightly sealed container. If the original container is compromised, transfer it to a new, compatible, and clearly labeled container.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name (this compound), and any known hazard classifications (e.g., toxic, irritant).[3]

  • Storage: Store the container in a designated satellite accumulation area for hazardous waste, segregated from incompatible materials.[3]

  • Collection: Arrange for pickup and disposal by your institution's certified hazardous waste management service.[4]

Disposal of this compound Solutions (e.g., in DMSO)

This compound is often dissolved in solvents like Dimethyl Sulfoxide (DMSO) for experimental use. The disposal of these solutions requires careful consideration of both the compound and the solvent.

Procedure for this compound in DMSO or other organic solvents:

  • Collection: Collect all waste solutions containing this compound in a designated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred.[4]

  • Labeling: Clearly label the container with "Hazardous Waste" and list all constituents, including this compound and the solvent(s) with their approximate concentrations.[3] Never mix different waste streams.

  • Storage: Keep the waste container tightly sealed and store it in a designated satellite accumulation area.

  • Disposal: Dispose of the container through your institution's hazardous waste program. DMSO can often be incinerated by specialized disposal services.[5][6][7]

Note: Do not dispose of organic solvents down the drain.[1]

Disposal of Aqueous Solutions and Cell Culture Media Containing this compound

Aqueous waste and cell culture media containing this compound present a unique challenge as they may be considered both chemical and biological waste.

Procedure:

  • Assessment: Determine if the concentration of this compound in the media is considered hazardous. Consult your EHS department for guidance on concentration limits for drain disposal. Given the potent biological activity of this compound, it is prudent to treat it as hazardous.

  • Collection as Hazardous Waste (Recommended):

    • Collect the media in a leak-proof container labeled as "Hazardous Waste."

    • List all chemical constituents, including this compound, media components, and any other additives.

    • If the media contains biohazardous agents (e.g., viruses, certain cell lines), it must be disinfected before being managed as chemical waste. A common method is to add bleach to a final concentration of 10% and allow a contact time of at least 30 minutes.[8] However, never mix bleach with solutions containing organic solvents or other chemicals that could react to produce toxic gases. [2]

    • Arrange for disposal through your institution's hazardous waste service.

  • Drain Disposal (Only if explicitly permitted):

    • This is generally not recommended for research compounds with unknown environmental effects.

    • If your EHS department confirms that the concentration of this compound is below the permissible limit for sewer disposal, you may be allowed to pour it down the drain with copious amounts of water.[1][9][10] The media must still be disinfected if it is biohazardous.

Disposal of Contaminated Solid Waste

Solid waste includes items like pipette tips, gloves, flasks, and paper towels that have come into contact with this compound.

Procedure:

  • Segregation: Collect all chemically contaminated solid waste in a designated container lined with a clear plastic bag.[11] Do not use biohazard bags for purely chemical waste to avoid confusion.

  • Sharps: Needles, syringes, and other contaminated sharps must be placed in a puncture-proof sharps container that is specifically labeled for chemically contaminated sharps.[11]

  • Labeling: The container or bag should be clearly labeled as "Hazardous Chemical Waste" and should identify the contaminating chemical (this compound).

  • Disposal: Once the container is full, seal it and arrange for pickup by your institution's hazardous waste management service.

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, general guidelines for common laboratory waste can be summarized as follows:

Waste TypeRecommended Disposal MethodKey Considerations
Pure this compound Hazardous Chemical WasteKeep in original or properly labeled container.
This compound in Solvents Hazardous Chemical WasteCollect in a labeled, compatible container. Do not mix with other waste streams.
Aqueous/Media Waste Hazardous Chemical Waste (Recommended)Disinfect if biohazardous. Consult EHS for drain disposal permissibility.
Contaminated Solids Hazardous Chemical WasteSegregate from non-hazardous and biohazardous waste.
Contaminated Sharps Chemically Contaminated Sharps ContainerDo not place in regular trash or standard biohazard sharps containers.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Start Identify this compound Waste Stream WasteType Determine Waste Type Start->WasteType SolidWaste Solid Waste (Gloves, Tips, etc.) WasteType->SolidWaste Solid LiquidWaste Liquid Waste WasteType->LiquidWaste Liquid PureCompound Pure/Unused this compound WasteType->PureCompound Pure Compound SharpsCheck Is it a sharp? SolidWaste->SharpsCheck LiquidType Aqueous or Organic Solvent? LiquidWaste->LiquidType CollectChemWaste Collect as Hazardous Chemical Waste PureCompound->CollectChemWaste Aqueous Aqueous / Cell Culture Media LiquidType->Aqueous Aqueous Organic Organic Solvent (e.g., DMSO) LiquidType->Organic Organic BiohazardCheck Biohazardous? Aqueous->BiohazardCheck Organic->CollectChemWaste Disinfect Disinfect following institutional protocol BiohazardCheck->Disinfect Yes EHS_Consult Consult EHS for drain disposal possibility BiohazardCheck->EHS_Consult No Disinfect->EHS_Consult FinalDisposal Dispose via Institutional Hazardous Waste Service CollectChemWaste->FinalDisposal EHS_Consult->CollectChemWaste No / Unsure DrainDisposal Drain Disposal (If permitted) EHS_Consult->DrainDisposal Yes, Permitted ChemSharps Place in Chemically Contaminated Sharps Container SharpsCheck->ChemSharps Yes SolidChemWaste Collect in Labeled Hazardous Chemical Waste Container SharpsCheck->SolidChemWaste No ChemSharps->FinalDisposal SolidChemWaste->FinalDisposal

Caption: Decision workflow for the disposal of this compound waste streams.

References

Personal protective equipment for handling INCB3344

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the compilation of this document, a specific Safety Data Sheet (SDS) for INCB3344 was not publicly available. The following guidance is therefore based on established best practices for handling potent, selective small molecule compounds in a laboratory setting. Researchers must consult the manufacturer-provided SDS upon receipt and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It outlines the necessary personal protective equipment (PPE), operational procedures for safe handling, and appropriate disposal methods to ensure personnel safety and regulatory compliance.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure risk when handling potent compounds like this compound, both in its solid form and when dissolved in solvents like Dimethyl Sulfoxide (DMSO).

Task CategoryPrimary PPESecondary/Task-Specific PPERationale
General Laboratory Work • Safety glasses with side shields• Standard laboratory coat• Closed-toe shoes• Nitrile glovesProtects against incidental splashes and contamination of personal clothing during non-handling activities in the lab.
Handling of Powder/Solid this compound • Full-face respirator with appropriate particulate filters• Chemical-resistant coveralls or suit• Double-gloving (e.g., nitrile or butyl rubber)• Chemical-resistant boot covers• Head covering• Anti-static weigh paper/spatulaProvides maximum protection against inhalation of fine powders and skin contact during weighing and transfer of the solid compound.[1]
Handling of this compound in DMSO Solution • Chemical splash goggles or a full face shield• Chemical-resistant gloves (butyl rubber, thick latex, or fluoroelastomer recommended over standard nitrile gloves)• Chemical-resistant apron over a lab coat• Elbow-length gloves for large volumesDMSO readily penetrates the skin and can carry dissolved substances with it; therefore, enhanced skin and eye protection is critical.[2][3][4][5] Standard nitrile gloves may degrade rapidly upon prolonged contact with DMSO.[2]
Equipment Cleaning & Decontamination • Chemical splash goggles or face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron• Respirator (if aerosols or vapors may be generated)Protects against splashes and contact with residual compound and cleaning agents during decontamination procedures.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is essential for the safe handling of this compound. All procedures involving the solid compound or concentrated stock solutions should be performed within a certified chemical fume hood.

  • Preparation and Pre-Handling:

    • Designate a specific area within a chemical fume hood for handling this compound.

    • Ensure the fume hood is functioning correctly.

    • Assemble all necessary equipment (e.g., microbalance, spatulas, vials, solvents) and PPE before retrieving the compound.

    • Minimize the quantity of the compound to be handled to what is immediately required for the experiment.

  • Handling the Solid Compound (Weighing):

    • Don the appropriate PPE for handling potent powders as detailed in the table above.

    • Perform all weighing operations within the chemical fume hood.

    • Use disposable weigh boats or anti-static weigh paper to prevent dispersal of the powder.

    • Handle the compound gently to avoid creating airborne dust.

  • Solution Preparation:

    • With the weighed compound inside the fume hood, slowly add the desired volume of DMSO to the vial to avoid splashing.

    • Cap the vial securely and vortex or sonicate until the compound is fully dissolved.

    • Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.

  • Storage:

    • Store the solid this compound in a tightly sealed container at the temperature recommended by the supplier.

    • For stock solutions in DMSO, it is advisable to create single-use aliquots to prevent contamination and degradation from repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed vials.

Disposal Plan

Proper disposal of waste contaminated with this compound is critical to prevent environmental contamination and ensure workplace safety.

  • Solid Waste: All disposable items that have come into contact with this compound powder (e.g., weigh boats, pipette tips, gloves, coveralls) should be collected in a dedicated, clearly labeled hazardous waste container.[1]

  • Liquid Waste: Unused stock solutions and working solutions of this compound in DMSO should be collected in a designated, leak-proof, and compatible container for liquid hazardous waste.[5][6] Do not dispose of DMSO solutions down the drain.

  • Container Disposal: Empty vials that originally contained solid this compound should be triple-rinsed with an appropriate solvent (e.g., ethanol or DMSO). The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the label on the container should be defaced before disposal according to institutional guidelines.

  • Waste Pickup: Follow your institution's specific procedures for requesting a hazardous chemical waste pickup.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

INCB3344_Handling_Workflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_experiment Experimentation cluster_disposal Waste Management prep_area 1. Designate Handling Area (Chemical Fume Hood) gather_materials 2. Assemble Equipment & PPE review_sds 3. Review SDS & Procedures don_ppe 4. Don Appropriate PPE review_sds->don_ppe weigh_powder 5. Weigh Solid this compound don_ppe->weigh_powder prepare_solution 6. Prepare DMSO Stock Solution weigh_powder->prepare_solution aliquot_storage 7. Aliquot & Store Solution prepare_solution->aliquot_storage use_in_assay 8. Use in Experimental Protocol aliquot_storage->use_in_assay decontaminate 9. Decontaminate Work Surfaces & Equipment use_in_assay->decontaminate dispose_solid 10. Dispose of Contaminated Solid Waste decontaminate->dispose_solid dispose_liquid 11. Dispose of Contaminated Liquid Waste decontaminate->dispose_liquid remove_ppe 12. Doff & Dispose of PPE decontaminate->remove_ppe

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.